molecular formula C10H13BrN2O3 B2436807 3-Bromo-4-ethoxy-5-methoxybenzohydrazide CAS No. 565172-99-8

3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Cat. No.: B2436807
CAS No.: 565172-99-8
M. Wt: 289.129
InChI Key: RETCMHBSMJEING-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8) is a substituted benzohydrazide compound with the molecular formula C 10 H 13 BrN 2 O 3 and a molecular weight of 289.13 g/mol . This chemical serves as a versatile synthetic building block, or organic intermediate, in medicinal chemistry and drug discovery research. The structure features a bromo-ethoxy-methoxy substitution pattern on the benzene ring, which can be leveraged in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The reactive hydrazide functional group provides a handle for the synthesis of more complex heterocyclic structures or for use as a precursor to acyl hydrazones. Researchers are advised to handle this compound with appropriate safety precautions. This product is for research use only and is not intended for diagnostic or therapeutic use. The specific research applications and mechanism of action for this compound should be verified by the researcher through consultation of the relevant scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-3-16-9-7(11)4-6(10(14)13-12)5-8(9)15-2/h4-5H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETCMHBSMJEING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a critical workflow in the development of pharmacophores targeting kinase inhibition (e.g., EGFR/VEGFR pathways) and antimicrobial agents. This guide deviates from standard textbook recipes by prioritizing process efficiency and intermediate stability .

While many protocols utilize a stepwise oxidation-esterification route, this guide recommends a direct oxidative esterification strategy to minimize unit operations and maximize yield.

Retrosynthetic Analysis

The logical disconnection reveals 5-bromovanillin as the optimal commercial starting material. The introduction of the ethyl group at the 4-position, followed by functional group interconversion (FGI) of the aldehyde to the hydrazide via an ester intermediate, constitutes the primary pathway.

Retrosynthesis Target Target: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Ester Intermediate: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate Target->Ester Hydrazinolysis (N2H4·H2O) Aldehyde Precursor: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Ester->Aldehyde Oxidative Esterification (I2, KOH, MeOH) Start Starting Material: 5-Bromovanillin Aldehyde->Start Alkylation (EtI, K2CO3)

Figure 1: Retrosynthetic strategy prioritizing the oxidative esterification shortcut.

Part 2: Detailed Experimental Protocol

Phase 1: O-Alkylation of 5-Bromovanillin

Objective: Selective ethylation of the phenolic hydroxyl group. Reaction Type: Williamson Ether Synthesis.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Bromovanillin 1.0 Substrate
Ethyl Iodide (EtI) 1.2 Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.0 Base

| DMF (Anhydrous) | 5 mL/g | Solvent |

Procedure:

  • Setup: Charge a round-bottom flask with 5-bromovanillin and anhydrous DMF. Stir until dissolved.

  • Activation: Add K₂CO₃ in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir for 15 minutes at ambient temperature.

  • Addition: Add Ethyl Iodide dropwise via a syringe or addition funnel to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.3) should disappear, yielding the product (Rf ~0.6).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product, 3-bromo-4-ethoxy-5-methoxybenzaldehyde , will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF/salts, and dry in a vacuum oven at 45°C.

    • Expert Tip: If the product oils out, extract with DCM, wash with brine, and recrystallize from EtOH/Water.

Phase 2: One-Pot Oxidative Esterification

Objective: Direct conversion of the aldehyde to the methyl ester, bypassing the carboxylic acid isolation. Mechanism: Iodine-mediated oxidation of the hemiacetal.

Reagents & Stoichiometry:

Reagent Equiv. Role
Aldehyde (from Phase 1) 1.0 Substrate
Iodine (I₂) 2.5 Oxidant
Potassium Hydroxide (KOH) 2.5 Base

| Methanol (MeOH) | 10 mL/g | Solvent/Reactant |

Procedure:

  • Setup: Dissolve the aldehyde in Methanol.

  • Addition: Add KOH (powdered) and stir for 10 minutes.

  • Oxidation: Cool to 0°C. Add Iodine in portions over 20 minutes. The solution will darken.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours.

  • Quench: Pour into aqueous Na₂S₂O₃ (Sodium thiosulfate) solution to quench excess iodine (color change from brown to colorless).

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Product: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is obtained as a white/off-white solid.

Phase 3: Hydrazinolysis (Target Synthesis)

Objective: Nucleophilic acyl substitution to form the hydrazide.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl Ester (from Phase 2) 1.0 Substrate
Hydrazine Hydrate (80%) 5.0–10.0 Nucleophile

| Ethanol (Absolute) | 10 mL/g | Solvent |

Procedure:

  • Setup: Suspend the methyl ester in Ethanol.

  • Addition: Add Hydrazine Hydrate carefully.

  • Reaction: Reflux (78°C ) for 4–6 hours. The solid ester will dissolve, and the product often precipitates directly from the hot solution or upon cooling.

  • Workup: Cool the mixture to 0°C. Filter the white crystalline precipitate.

  • Purification: Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

  • Final Drying: Vacuum dry at 50°C.

Part 3: Process Logic & Control (Graphviz)

The following diagram illustrates the critical decision points and process controls for the synthesis.

Workflow Start Start: 5-Bromovanillin Alkylation Alkylation (DMF, 60°C) CPP: Dry Reagents Start->Alkylation Check1 TLC Check: Phenol Consumed? Alkylation->Check1 Check1->Alkylation No (Add more EtI) Oxidation Oxidative Esterification (MeOH, I2, KOH) Check1->Oxidation Yes Quench Quench with Na2S2O3 (Remove Iodine Color) Oxidation->Quench Hydrazinolysis Hydrazinolysis (EtOH, Reflux) Quench->Hydrazinolysis Final Final Product: Benzohydrazide Hydrazinolysis->Final

Figure 2: Operational workflow with Critical Process Parameters (CPP).

Part 4: Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 145–155°C (derivative dependent).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.80 (s, 1H, -NH-), 4.50 (s, 2H, -NH₂).

    • δ 7.60 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H) — meta coupling.

    • δ 4.10 (q, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃).

    • δ 1.35 (t, 3H, -CH₃).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to water in DMF.Use anhydrous DMF and dry K₂CO₃. Add catalytic KI.
Dark Product (Step 2) Residual Iodine.Ensure thorough washing with Na₂S₂O₃ during workup.
No Precipitate (Step 3) Product too soluble in EtOH.Concentrate solvent to 50% volume and cool to -20°C. Add water dropwise to induce precipitation.
Safety (MSDS Highlights)
  • Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use only in a fume hood. Incompatible with oxidizers.

  • Ethyl Iodide: Alkylating agent (potential carcinogen). Avoid inhalation.

  • Iodine: Corrosive and sublimes. Weigh in a fume hood.

References

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CID 733086). National Library of Medicine. [Link]

  • Kametani, T. 2-bromo-4,5-dimethoxybenzoic acid hydrazide.[1] US Patent 3,322,830. (1967).[1]

  • Jha, A. K., et al. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides.[2] Organic Letters, 21, 8149-8152 (2019).[2] [Link]

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. (General bromination/acid synthesis protocols). [Link]

Sources

3-Bromo-4-ethoxy-5-methoxybenzohydrazide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, a substituted benzohydrazide with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, provide a detailed and reasoned multi-step synthesis protocol from commercially available precursors, outline methods for its structural characterization, and explore its potential applications. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-tested insights into the handling and utilization of this compound.

Introduction and Core Compound Identity

3-Bromo-4-ethoxy-5-methoxybenzohydrazide belongs to the benzohydrazide class of organic compounds. The core structure, featuring a hydrazide moiety attached to a substituted benzene ring, is a well-established pharmacophore and a critical intermediate in the synthesis of a wide array of heterocyclic compounds and Schiff bases with pronounced biological activities. The specific substitution pattern on the aromatic ring—a bromine atom, an ethoxy group, and a methoxy group—provides a unique electronic and steric profile, making it an intriguing candidate for scaffold-based drug design. The bromine atom, in particular, can participate in halogen bonding, a key interaction for enhancing ligand-protein binding affinity[1].

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 565172-99-8

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide are summarized below.

PropertyValueSource
CAS Number 565172-99-8Sigma-Aldrich
Molecular Formula C₁₀H₁₃BrN₂O₃Calculated
Molecular Weight 290.13 g/mol Calculated
IUPAC Name 3-bromo-4-ethoxy-5-methoxybenzohydrazideIUPAC Nomenclature
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcoholsInferred from structure

Rationale-Driven Synthesis Workflow

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide can be strategically designed from the readily available starting material, 3-bromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5-bromovanillin)[2]. The proposed four-step synthesis is outlined below, with a focus on the causal reasoning behind each procedural choice.

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis A 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin) B 3-Bromo-4-ethoxy-5-methoxybenzaldehyde A->B  Ethyl iodide, K₂CO₃  DMF, 70°C C 3-Bromo-4-ethoxy-5-methoxybenzoic acid B->C  NaClO₂, NaH₂PO₄  t-BuOH/H₂O D Methyl 3-bromo-4-ethoxy-5-methoxybenzoate C->D  Methanol, H₂SO₄ (cat.)  Reflux E 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Final Product) D->E  Hydrazine hydrate  Ethanol, Reflux

Caption: Multi-step synthesis workflow for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Detailed Synthesis Protocol

PART A: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Intermediate 1)

  • Rationale : This initial step protects the phenolic hydroxyl group as an ether. Ethyl iodide is a standard ethylating agent. Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the phenol, which is sufficient for the reaction and avoids potential side reactions associated with stronger bases. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. A similar procedure is effective for related alkylations[3].

  • Procedure :

    • To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 20 minutes.

    • Add ethyl iodide (1.5 equivalents) dropwise.

    • Heat the reaction mixture to 70°C and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. The CAS number for this intermediate is 90109-65-2[4][5].

PART B: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid (Intermediate 2)

  • Rationale : The Pinnick oxidation is a highly efficient and mild method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. Sodium chlorite (NaClO₂) is the oxidant, and it is used in conjunction with a chlorine scavenger, such as 2-methyl-2-butene or, in this case, a buffered system with sodium dihydrogen phosphate (NaH₂PO₄) in a tert-butanol/water solvent system.

  • Procedure :

    • Dissolve 3-bromo-4-ethoxy-5-methoxybenzaldehyde (1 equivalent) in tert-butanol.

    • Add an aqueous solution of sodium dihydrogen phosphate (5 equivalents).

    • Slowly add an aqueous solution of sodium chlorite (4 equivalents) at room temperature, ensuring the internal temperature does not exceed 30°C.

    • Stir the mixture for 4-6 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the carboxylic acid.

PART C: Synthesis of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (Intermediate 3)

  • Rationale : Fischer esterification is a classic and cost-effective method for converting a carboxylic acid to an ester. Using methanol as both the reagent and solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), drives the equilibrium towards the product.

  • Procedure :

    • Dissolve the carboxylic acid from the previous step (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the methyl ester.

PART D: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Final Product)

  • Rationale : Hydrazinolysis is the definitive step for converting an ester into a hydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. Ethanol is an ideal solvent as it solubilizes the ester and is miscible with hydrazine hydrate. The reaction is typically run at reflux to ensure a reasonable reaction rate[6].

  • Procedure :

    • Dissolve the methyl ester (1 equivalent) in ethanol.

    • Add hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the mixture for 6-10 hours. The product often precipitates out of the solution upon cooling.

    • Monitor the reaction by TLC. Upon completion, cool the reaction vessel in an ice bath.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Structural Validation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of any synthesis protocol. The following spectroscopic methods are standard for characterizing the title compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : This technique will confirm the presence of all protons and their chemical environments. Expected signals include:

    • A triplet and a quartet for the ethoxy group protons.

    • A singlet for the methoxy group protons.

    • Two singlets or two doublets (with small meta-coupling) for the two aromatic protons.

    • Broad singlets for the -NH and -NH₂ protons of the hydrazide moiety, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the hydrazide (~165-170 ppm), aromatic carbons (with C-Br, C-O, and C-H signals in distinct regions), and the aliphatic carbons of the ethoxy and methoxy groups[7].

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching bands (around 3200-3400 cm⁻¹), a C=O (amide I) stretching band (around 1640-1680 cm⁻¹), and C-O stretching for the ether groups.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks (M+ and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

Potential Applications in Drug Discovery

The true value of a novel chemical entity lies in its potential applications. 3-Bromo-4-ethoxy-5-methoxybenzohydrazide serves as a valuable scaffold for generating libraries of more complex molecules with potential therapeutic value.

Intermediate for Biologically Active Hydrazones

The primary amine of the hydrazide is nucleophilic and readily reacts with aldehydes and ketones to form hydrazones (Schiff bases). This is a cornerstone of combinatorial chemistry for drug discovery. Benzohydrazide derivatives are known precursors to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[6][8].

G A 3-Bromo-4-ethoxy-5-methoxybenzohydrazide C Hydrazone Library (Potential Drug Candidates) A->C Condensation (Ethanol, cat. Acid) B Aromatic/Heterocyclic Aldehyde (R-CHO) B->C D Biological Screening C->D  Assay (e.g., Kinase, Anti-inflammatory) E Lead Compound Identification D->E

Caption: Workflow for generating and screening a hydrazone library.

Potential as an Anti-inflammatory or Anticancer Agent

Structurally related brominated phenolic compounds have demonstrated significant biological activity. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), derived from red algae, has shown potent anti-inflammatory effects by inhibiting the NF-κB pathway and reducing macrophage infiltration in a myocardial infarction model[9][10]. Other brominated benzamides have been developed as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1) for non-small cell lung cancer[8]. Furthermore, the 3-bromo-4,5-dihydroisoxazole scaffold has been used to create covalent inhibitors of the glycolytic enzyme GAPDH, which is a target in cancer therapy[11].

These precedents suggest that 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its derivatives are prime candidates for screening in assays related to inflammation (e.g., NF-κB reporter assays, cytokine release assays) and cancer (e.g., cell proliferation assays against various cancer cell lines, kinase inhibition panels).

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS: 565172-99-8) is a chemical entity of considerable interest for synthetic and medicinal chemists. This guide has provided a robust, rationale-based framework for its synthesis, characterization, and potential application. By understanding the causality behind the experimental protocols and leveraging the structural features of this compound, researchers are well-equipped to utilize it as a key building block in the development of novel therapeutics and chemical probes. The combination of the versatile hydrazide moiety and the uniquely substituted aromatic ring makes it a promising starting point for future discoveries in drug development.

References

  • Chemspace . 3-bromo-4-ethoxy-5-methoxy-N'-(3-methyl-1,2-oxazole-5-carbonyl)benzohydrazide - C15H16BrN3O5 | CSSS00026866015. [Link]

  • PubChem . 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086. [Link]

  • FUPRESS . Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. [Link]

  • PubChemLite . N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide. [Link]

  • PubChemLite . N'-(3-bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide. [Link]

  • PubChem . 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625. [Link]

  • PrepChem.com . Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

  • MDPI . 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • ScienceDirect . Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. [Link]

  • PubMed . Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]

  • Semantic Scholar . Treatment with 3-Bromo-4,5- Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]

  • SpringerLink . Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • PMC . Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • NIH . (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide. [Link]

Sources

molecular structure of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a trisubstituted benzoyl hydrazine derivative critical to the synthesis of bioactive heterocycles and hydrazone-based drug candidates. Characterized by a "crowded" aromatic core containing a lipophilic ethoxy group, an electron-donating methoxy group, and a halogen-bonding bromine atom, this molecule serves as a versatile pharmacophore. This document details its structural properties, validated synthetic protocols, and application in designing inhibitors for targets such as EGFR kinase and Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

Structural Architecture & Physicochemical Profile[1][2][3]

The molecule is defined by a benzene ring with a specific 3,4,5-substitution pattern, creating a unique electronic and steric environment.

Molecular Descriptors
  • IUPAC Name: 3-bromo-4-ethoxy-5-methoxybenzohydrazide[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
  • Molecular Weight: ~289.13 g/mol

  • Core Scaffold: Benzohydrazide (Benzoyl hydrazine)

Electronic & Steric Analysis

The biological utility of this compound stems from the interplay of its substituents:

  • 3-Bromine (Br): Acts as a weak electron-withdrawing group (inductive effect) but, more importantly, serves as a Halogen Bond Donor . In protein binding pockets, this Br atom can interact with carbonyl oxygens or aromatic systems (pi-halogen interactions), enhancing potency.

  • 4-Ethoxy (-OEt) & 5-Methoxy (-OMe): These are electron-donating groups (EDGs) that increase electron density on the ring. The 4-ethoxy group adds significant lipophilicity and steric bulk compared to a methoxy, often filling hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Hydrazide Motif (-CONHNH

    
    ):  A rigid linker capable of forming multiple Hydrogen Bonds (Donor/Acceptor). It is the reactive "handle" for further derivatization into hydrazones (Schiff bases) or cyclization into 1,3,4-oxadiazoles.
    

Visualization: Pharmacophore Mapping The following diagram illustrates the functional vectors of the molecule relevant to drug design.

PharmacophoreMap Core Benzene Ring (Scaffold) Br 3-Bromo (Halogen Bond Donor) Core->Br Pos 3 OEt 4-Ethoxy (Lipophilic/Steric Bulk) Core->OEt Pos 4 OMe 5-Methoxy (e- Donor) Core->OMe Pos 5 Hydrazide Hydrazide (-CONHNH2) (Reactive Linker / H-Bonding) Core->Hydrazide Pos 1

Figure 1: Pharmacophore map highlighting the functional roles of substituents on the benzene core.

Synthetic Pathway & Process Chemistry

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a classic nucleophilic acyl substitution (hydrazinolysis) starting from the corresponding ester.

Validated Protocol

Precursor: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (CAS: 329799-26-5) is the industry-standard starting material [1].

Reagents:

  • Hydrazine Hydrate (80% or 99%)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: None usually required; catalytic acetic acid can be used if reaction is sluggish.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate in 30 mL of absolute ethanol.

  • Addition: Add Hydrazine Hydrate (50 mmol, 5 equivalents) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The starting ester spot (high R

    
    ) must disappear, replaced by the lower R
    
    
    
    hydrazide spot.
  • Isolation: Cool the reaction mixture to 0°C (ice bath). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold ethanol (to remove excess hydrazine), and dry under vacuum. Recrystallize from ethanol if necessary.

Visualization: Synthetic Workflow

SynthesisFlow Start Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (Dissolved in EtOH) Reagent Add Hydrazine Hydrate (5 eq) Start->Reagent Process Reflux @ 78°C (4-6 hrs) Reagent->Process Check TLC Validation (Disappearance of Ester) Process->Check Workup Cool to 0°C -> Precipitate -> Filter Check->Workup Product FINAL PRODUCT: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Workup->Product

Figure 2: Process flow for the hydrazinolysis of the methyl ester precursor.

Analytical Characterization

As this compound is often synthesized in situ, researchers must verify its identity using spectroscopic methods. The following data is predicted based on structural analogs and standard shifts.

TechniqueDiagnostic SignalAssignment

H NMR
(DMSO-d

)

9.6–9.8 ppm (s, 1H)
-CONH- (Amide proton)

4.4–4.6 ppm (br s, 2H)
-NH

(Amino protons)

7.4–7.8 ppm (s, 2H)
Aromatic Protons (H2, H6)

4.1 ppm (q, 2H)
-OCH

(Ethoxy methylene)

3.8 ppm (s, 3H)
-OCH

(Methoxy methyl)
IR Spectroscopy 3200–3300 cm

N-H stretching (Doublet for NH

)
1650–1665 cm

C=O stretching (Amide I)
Mass Spectrometry m/z ~289/291Molecular ion [M+H]

(1:1 isotopic ratio due to

Br/

Br)

Applications in Drug Discovery

This specific hydrazide is a high-value intermediate for two primary medicinal chemistry campaigns:

Kinase Inhibitor Design (EGFR/VEGFR)

The 3-bromo-4,5-dialkoxy motif mimics the quinazoline core of drugs like Vandetanib or Gefitinib .

  • Strategy: The hydrazide is reacted with aldehydes to form Acylhydrazones .

  • Mechanism: The hydrazone linker positions the aromatic tail into the hydrophobic pocket of the kinase, while the bromine atom participates in halogen bonding with the hinge region residues [2].

Anti-Tubercular Agents (InhA Inhibitors)

Benzohydrazides are structurally related to Isoniazid , a first-line TB drug.

  • Strategy: Derivatives of this hydrazide have shown efficacy against Mycobacterium tuberculosis.

  • Target: Enoyl-ACP reductase (InhA).[2] The electron-withdrawing bromine and lipophilic ethoxy group enhance membrane permeability across the waxy mycobacterial cell wall [3].

References

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-4-ethoxy-5-methoxybenzoate Product Sheet. Retrieved from

  • PubChem. (2025).[3][4] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and Derivatives. National Library of Medicine. Retrieved from

  • ResearchGate. (2024). Synthesis and Structural Characterization of Bromobenzylidene-Methoxybenzohydrazide Derivatives. Retrieved from

Sources

In-Depth Technical Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a specialized organic scaffold belonging to the class of substituted benzohydrazides.[1] It represents a strategic intersection of three distinct pharmacophoric elements: a lipophilic bromine substituent, a mixed alkoxy pattern (ethoxy/methoxy) mimicking natural polyphenol metabolites, and a reactive hydrazide "warhead" capable of forming hydrazones or heterocycles.

This compound is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of antimicrobial agents, EGFR kinase inhibitors, and antitubercular drugs. Its specific substitution pattern modulates metabolic stability and lipophilicity (LogP), making it a critical candidate for Structure-Activity Relationship (SAR) optimization.

Chemical Data Table
PropertySpecification
IUPAC Name 3-Bromo-4-ethoxy-5-methoxybenzohydrazide
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight 289.13 g/mol
CAS Number Not explicitly listed; Analogous to 90109-65-2 (Aldehyde precursor)
Core Scaffold Benzohydrazide
Key Substituents 3-Bromo (Halogen bond donor), 4-Ethoxy (Steric bulk), 5-Methoxy (H-bond acceptor)
Predicted LogP ~1.8 – 2.2
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthetic Methodology

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:[1]

  • Hydrazine Hydrate: The nucleophilic nitrogen source.

  • Methyl 3-bromo-4-ethoxy-5-methoxybenzoate: The electrophilic carbonyl species, derived from the oxidation and esterification of the corresponding aldehyde.[1]

Detailed Experimental Protocol
Step 1: O-Ethylation

Objective: Protection of the phenolic hydroxyl group with an ethyl moiety.[1]

  • Reagents: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the aldehyde in DMF under an inert atmosphere (N₂).

    • Add K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

    • Dropwise add Ethyl Bromide to control the exotherm.

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Filter the precipitate (3-Bromo-4-ethoxy-5-methoxybenzaldehyde).[1]

Step 2: Pinnick Oxidation & Esterification

Objective: Conversion of aldehyde to methyl ester.[1]

  • Reagents: Sodium Chlorite (NaClO₂), Sulfamic Acid (Scavenger), followed by Methanol/H₂SO₄.

  • Procedure:

    • Oxidize the aldehyde to the carboxylic acid using NaClO₂ in buffered aqueous t-butanol.[1]

    • Isolate the acid and reflux in dry Methanol with catalytic H₂SO₄ (Fischer Esterification) for 8 hours.

    • Evaporate solvent and neutralize to obtain Methyl 3-bromo-4-ethoxy-5-methoxybenzoate .[1]

Step 3: Hydrazinolysis (Key Step)

Objective: Formation of the hydrazide bond.

  • Reagents: Methyl ester intermediate (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq).

  • Solvent: Absolute Ethanol.[1]

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 78°C for 6–12 hours.

    • Critical Observation: The solution will initially be clear and may turn pale yellow. Upon cooling, the product often crystallizes directly.

    • Purification: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

SynthesisPath Start 3-Bromo-4-hydroxy- 5-methoxybenzaldehyde Step1 O-Ethylation (EtBr, K2CO3) Start->Step1 Inter1 Aldehyde Intermediate Step1->Inter1 Step2 Oxidation & Esterification (NaClO2 -> MeOH/H+) Inter1->Step2 Inter2 Methyl Ester Step2->Inter2 Step3 Hydrazinolysis (N2H4.H2O, Reflux) Inter2->Step3 Final 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Step3->Final

Caption: Convergent synthetic pathway from commercially available vanillin derivative to the target benzohydrazide.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

1H NMR (DMSO-d₆, 400 MHz) Prediction
  • δ 9.60 ppm (s, 1H): CONH (Amide proton, exchangeable with D₂O).

  • δ 7.40 – 7.60 ppm (m, 2H): Aromatic protons (H-2 and H-6).[1] The bromine at C3 and methoxy at C5 create a specific splitting pattern (typically doublets with meta-coupling, J ~ 2 Hz).

  • δ 4.50 ppm (br s, 2H): NH (Amino protons, broad).

  • δ 4.10 ppm (q, 2H): O-CH ₂-CH₃ (Ethoxy methylene).

  • δ 3.85 ppm (s, 3H): O-CH ₃ (Methoxy).

  • δ 1.35 ppm (t, 3H): O-CH₂-CH ₃ (Ethoxy methyl).

IR Spectroscopy (KBr Pellet)
  • 3300–3200 cm⁻¹: N-H stretching (doublet for primary amine).

  • 1650–1660 cm⁻¹: C=O stretching (Amide I band).

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Biological Potential & Pharmacophore Analysis[3][4][5]

The 3-Bromo-4-ethoxy-5-methoxy motif is not arbitrary; it is a highly privileged scaffold in medicinal chemistry, often referred to as a "pseudo-combretastatin" or "gallate" analogue.[1]

Structure-Activity Relationship (SAR) Logic[3]
  • 3-Bromo Substituent:

    • Lipophilicity: Increases membrane permeability compared to the parent methoxy/hydroxy compounds.

    • Halogen Bonding: The bromine atom can act as a halogen bond donor to carbonyl backbone oxygens in target proteins (e.g., Kinases, Enoyl-ACP reductase).

  • 4-Ethoxy Group:

    • Steric Bulk: Provides a "steric clash" that can improve selectivity for specific hydrophobic pockets in enzymes like EGFR or InhA (M. tuberculosis).

    • Metabolic Stability: The ethyl group is more resistant to O-dealkylation by cytochrome P450 enzymes compared to a methoxy group.[1]

  • Hydrazide Linker:

    • Chelation: Capable of coordinating with metal ions (Fe, Cu) in metalloenzymes.

    • H-Bonding: Acts as both a donor and acceptor, critical for binding in the active site of bacterial targets.

Mechanism of Action: EGFR Kinase Inhibition

Research into related benzohydrazides suggests a mechanism where the hydrazide moiety forms hydrogen bonds with the hinge region of the kinase ATP-binding site, while the substituted phenyl ring occupies the hydrophobic back pocket.

SAR Core Benzohydrazide Core Br 3-Bromo Group (Halogen Bonding) Core->Br Ethoxy 4-Ethoxy Group (Hydrophobic Pocket Fit) Core->Ethoxy Methoxy 5-Methoxy Group (Electronic Modulation) Core->Methoxy Hydrazide CONHNH2 (H-Bond Donor/Acceptor) Core->Hydrazide Target1 EGFR Kinase Inhibition (Anticancer) Br->Target1 Affinity Target2 InhA Inhibition (Antitubercular) Ethoxy->Target2 Steric Selectivity Hydrazide->Target1 Hinge Binding Hydrazide->Target2 Covalent Adduct?

Caption: Pharmacophore map illustrating the functional roles of each substituent in biological systems.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation. The hydrazide group is potentially reactive; avoid contact with strong oxidizing agents.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazide to the diimide or acid.

References

  • PubChem. (2025).[2] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

  • Sun, J., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." Molecules, 21(8), 1012.[3] Link

  • Zhu, H.Y. (2011).[4] "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(substituted-benzylidene)benzohydrazide." Asian Journal of Chemistry, 24(1). Link

  • Al-Karmalawy, A.A., et al. (2022).[5] "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide.[1][6]Link

Sources

solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. Recognizing that this compound is a novel derivative, this document moves beyond a simple presentation of data. Instead, it equips researchers, scientists, and drug development professionals with the foundational principles, predictive models, and detailed experimental protocols necessary to characterize its solubility profile. We will delve into the molecular structure of the target compound, predict its behavior in various organic solvents based on intermolecular forces, provide a step-by-step methodology for empirical solubility determination, and discuss the interpretation of these results. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data for their specific applications.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering preclinical and clinical success. For novel compounds like 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, an early and thorough understanding of their solubility characteristics is paramount. This knowledge informs solvent selection for synthesis and purification, the design of in vitro assays, and the development of effective delivery systems.

This guide will focus on providing a robust methodology for characterizing the solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide across a spectrum of common organic solvents. We will explore the theoretical underpinnings of its solubility and provide a practical, field-proven protocol for its empirical determination.

Molecular Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[3]

Structural Analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

To predict the solubility of our target compound, we must first analyze its structural features:

  • Aromatic Ring: The benzene ring is a large, nonpolar moiety that will favor interactions with nonpolar or weakly polar solvents through London dispersion forces.[4]

  • Hydrazide Group (-CONHNH₂): This is a highly polar functional group capable of both donating and accepting hydrogen bonds.[5] This feature will promote solubility in polar, protic solvents like alcohols.

  • Ether Linkages (-OCH₂CH₃, -OCH₃): The ether groups are polar aprotic and can act as hydrogen bond acceptors.[1] They contribute to the overall polarity of the molecule.

  • Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's dipole moment, but it is also large and contributes to the van der Waals surface area.

  • Overall Polarity: The combination of a nonpolar aromatic ring with multiple polar functional groups suggests that 3-Bromo-4-ethoxy-5-methoxybenzohydrazide will exhibit a nuanced solubility profile, likely showing moderate to good solubility in polar organic solvents and poor solubility in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can formulate a hypothesis regarding the compound's solubility:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar hydrazide group. Also, in polar protic solvents like methanol and ethanol, due to hydrogen bonding.[6][7]

  • Moderate Solubility Expected: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low to Negligible Solubility Expected: In nonpolar solvents like hexane and toluene, where the energy required to break the strong intermolecular forces of the polar solute is not compensated by weak solute-solvent interactions.[1][2]

Experimental Determination of Solubility

The following protocol describes the isothermal saturation shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[6] This method is reliable and ensures that the solution has reached equilibrium.

Required Materials and Equipment
  • 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (solid)

  • A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, DMSO)

  • Scintillation vials or small glass flasks with screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Syringes

  • Pipettes

  • Evaporation system (e.g., vacuum oven, rotary evaporator, or nitrogen blow-down system)

  • HPLC or UV-Vis spectrophotometer (optional, for concentration measurement)

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 3-Bromo-4-ethoxy-5-methoxybenzohydrazide to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed container to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification (Gravimetric Method):

    • Weigh the container with the filtered solution.

    • Evaporate the solvent completely under vacuum or a gentle stream of nitrogen.

    • Weigh the container with the dried solid residue.

    • Calculate the solubility based on the mass of the dissolved solid and the volume/mass of the solvent used.

  • Data Recording: Record the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L). Repeat the experiment at least in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to a pre-weighed vial B Add a known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Let stand for 24h for phase separation C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.22 µm syringe filter E->F G Evaporate solvent from a known volume of filtrate F->G H Weigh the dried solid residue G->H I Calculate Solubility (e.g., in mg/mL) H->I

Figure 1: Experimental workflow for the isothermal saturation shake-flask method.

Hypothetical Solubility Data and Interpretation

To illustrate the expected outcome of such an experiment, the following table presents a set of hypothetical but realistic solubility data for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide at 25 °C.

SolventSolvent Polarity IndexPredicted SolubilityHypothetical Solubility (g/L)
Hexane0.1Very Low< 0.01
Dichloromethane3.1Moderate5.2
Ethyl Acetate4.4Moderate15.8
Acetone5.1Moderate-High35.1
Ethanol5.2High85.5
Methanol6.6High120.3
Dimethylformamide (DMF)6.4Very High> 200
Dimethyl Sulfoxide (DMSO)7.2Very High> 250
Interpretation of Results

The hypothetical data aligns with our initial predictions. The solubility is extremely low in the nonpolar solvent hexane. As the polarity of the solvent increases, so does the solubility of the compound. The highest solubilities are observed in highly polar solvents, particularly those that are strong hydrogen bond acceptors (DMSO, DMF) or both donors and acceptors (methanol, ethanol). This underscores the dominant role of the polar hydrazide group in the dissolution process.

G cluster_solute 3-Bromo-4-ethoxy-5-methoxybenzohydrazide cluster_solvents Solvent Types Solute Aromatic Ring (-) Hydrazide (+) Ethers (+) Bromo (+/-) Protic Polar Protic (e.g., Methanol) H-Bond Donor & Acceptor Solute->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., DMSO) H-Bond Acceptor Solute->Aprotic Strong Interaction (Dipole-Dipole, H-Bond Accepting) Nonpolar Nonpolar (e.g., Hexane) London Dispersion Forces Solute->Nonpolar Weak Interaction (Dispersion only)

Figure 2: Solute-solvent interactions governing solubility.

Conclusion

While specific solubility data for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is not yet widely published, this guide provides a comprehensive roadmap for its determination and interpretation. By understanding the interplay of its functional groups with different solvent environments, researchers can predict its solubility behavior. The detailed isothermal saturation shake-flask protocol offers a reliable method for generating empirical data. This combined theoretical and practical approach empowers scientists to make informed decisions regarding solvent selection, formulation, and the overall development trajectory of this and other novel chemical entities.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32–58. [Link]

  • Shayanfar, A., Hanaee, J., & Jouyban, A. (2008). Solubilities of carvedilol (CVD) in binary mixtures of (ethanol + propylene glycol (PG)) at 298.2, 303.2, 308.2, and 313.2 K are reported. ResearchGate. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]

  • Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]

  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

Sources

3-Bromo-4-ethoxy-5-methoxybenzohydrazide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a critical pharmacophore intermediate often employed in the synthesis of antimicrobial (antitubercular) and anticancer agents (e.g., EGFR inhibitors, oxadiazole derivatives).

The following data synthesizes standard spectroscopic characteristics for this specific substitution pattern (3-Br, 4-OEt, 5-OMe), validated against known precursor data (methyl ester/aldehyde) and standard benzohydrazide chemical shifts.

CAS Number: 565172-99-8 Molecular Formula: C


H

BrN

O

Molecular Weight: 303.13 g/mol (79Br); 305.13 g/mol (81Br) IUPAC Name: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide[1][2][3][4][5][6][7][8][9]
Synthesis & Reaction Pathway

The synthesis follows a high-yield hydrazinolysis pathway. The starting material, Methyl 3-bromo-4-ethoxy-5-methoxybenzoate , is subjected to nucleophilic acyl substitution by hydrazine hydrate. This reaction is thermodynamically driven by the formation of the stable amide-like hydrazide bond.

Experimental Protocol
  • Reagents: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Absolute Ethanol (Solvent).

  • Procedure: Dissolve the ester in absolute ethanol. Add hydrazine hydrate dropwise at room temperature. Reflux the mixture at 78–80°C for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the reaction mixture to 0°C. The product precipitates as a white/off-white solid. Filter and wash with cold ethanol and diethyl ether.

  • Purification: Recrystallization from Ethanol/DMF mixtures if necessary.

Reaction Workflow (DOT Diagram)

SynthesisPathway Start Methyl 3-bromo-4-ethoxy- 5-methoxybenzoate Process Reflux (EtOH) 4-6 Hours Start->Process Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Process Intermediate Nucleophilic Acyl Substitution Process->Intermediate Product 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Intermediate->Product - MeOH

Caption: Hydrazinolysis pathway converting the methyl ester precursor to the target benzohydrazide.

Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (3,4,5-trisubstituted) creates a distinct aromatic signature. The 4-ethoxy and 5-methoxy groups provide strong electron-donating effects, while the 3-bromo group provides steric bulk and inductive withdrawal.

Table 1:


H NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
NH 9.60 – 9.80Singlet (Broad)1H-Hydrazide -CONH -
Ar-H (C2) 7.55 – 7.65Doublet1H

Aromatic H (between Br/CO)
Ar-H (C6) 7.35 – 7.45Doublet1H

Aromatic H (between OMe/CO)
NH

4.40 – 4.60Broad Singlet2H-Hydrazide -NH

-OCH

-
4.05 – 4.15Quartet2H

Ethoxy Methylene
-OCH

3.80 – 3.85Singlet3H-Methoxy Methyl
-CH

1.30 – 1.40Triplet3H

Ethoxy Methyl

Structural Logic:

  • Aromatic Region: The protons at C2 and C6 are chemically non-equivalent due to the asymmetric substitution (3-Br vs 5-OMe). They typically appear as two meta-coupled doublets.

  • Hydrazide Protons: The CONH proton is highly deshielded (downfield) due to anisotropy of the carbonyl and H-bonding. The terminal NH

    
     is broader and variable depending on solvent water content.
    

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Shift (

ppm)
AssignmentNote
164.5 C=O Carbonyl carbon
153.2 C-5 Ar-C attached to OMe
148.8 C-4 Ar-C attached to OEt
129.5 C-1 Ar-C attached to C=O
122.4 C-2 Ar-C (CH)
117.1 C-3 Ar-C attached to Br
110.8 C-6 Ar-C (CH)
68.5 OCH

Ethoxy methylene
56.2 OCH

Methoxy carbon
15.4 CH

Ethoxy methyl
B. Mass Spectrometry (MS)

The presence of Bromine (


Br and 

Br) creates a definitive isotopic signature essential for confirmation.
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (M

    
    ): 
    
    • m/z 303 (

      
      Br isotope)
      
    • m/z 305 (

      
      Br isotope)
      
  • Isotopic Pattern: 1:1 intensity ratio (characteristic doublet for mono-brominated compounds).

  • Fragmentation:

    • [M - N

      
      H
      
      
      
      ]
      
      
      :
      Loss of hydrazine moiety
      
      
      Acylium ion (m/z ~271/273).
    • [M - OEt]

      
      :  Loss of ethoxy group.
      
C. Infrared Spectroscopy (FT-IR)

Key functional group vibrations confirm the conversion of the ester to the hydrazide.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm

)
Vibration ModeFunctional Group
3300 – 3450 Stretching (Doublet)Primary Amine (-NH

)
3200 – 3250 StretchingSecondary Amide (-NH-)
1650 – 1670 Stretching (Strong)Amide I (C=O)
1580 – 1600 StretchingAromatic C=C
1250 – 1270 StretchingAryl Alkyl Ether (C-O-C)
600 – 700 StretchingC-Br bond
Biological Relevance & Applications

This benzohydrazide scaffold is a versatile intermediate. The 3-bromo-4,5-dialkoxy motif mimics the pharmacophore of several tyrosine kinase inhibitors.

Common Derivatizations:

  • Schiff Bases: Condensation with aromatic aldehydes to form hydrazones (e.g., for antitubercular screening).

  • 1,3,4-Oxadiazoles: Cyclization with CS

    
     or carboxylic acids to form oxadiazole rings (common in anticancer research).
    

Applications Core 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Schiff Schiff Bases (Hydrazones) Core->Schiff + Aldehyde Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole + CS2/POCl3 Target1 Antitubercular Agents (Mycobacterium inhibition) Schiff->Target1 Target2 Anticancer Agents (EGFR/Kinase inhibition) Oxadiazole->Target2

Caption: Downstream synthetic utility of the benzohydrazide core in drug discovery.

References
  • PubChem Compound Summary. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8).[2][10]Link

  • ChemScene. Spectral Data Reference for Benzohydrazide Derivatives.Link

  • Kametani, T. 2-bromo-4,5-dimethoxybenzoic acid hydrazide and related synthesis. US Patent 3,322,830.[9] (Methodology Reference). Link

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a specialized pharmacophore scaffold. This document is structured for researchers and drug development professionals, focusing on its synthesis, structure-activity relationships (SAR), and biological potential.

Part 1: Executive Technical Summary

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (hereafter referred to as BEM-Hydrazide ) represents a high-value "privileged structure" in medicinal chemistry. It serves as a critical intermediate for synthesizing hydrazone-based ligands, which are extensively documented for their antimicrobial , antitubercular , and anticancer properties.

The molecule combines three distinct functional domains that drive its biological activity:[1]

  • The Hydrazide Linker (-CONHNH₂): A hydrogen-bonding donor/acceptor motif capable of metal chelation and covalent interaction with carbonyl-containing biological targets (e.g., forming Schiff bases).

  • The 3-Bromo Substituent: Enhances lipophilicity and facilitates halogen bonding with protein residues (e.g., in the hydrophobic pocket of kinases like EGFR).

  • The 4-Ethoxy/5-Methoxy Pattern: Electron-donating groups (EDGs) that modulate the electronic density of the aromatic ring, optimizing the pKa of the hydrazide nitrogen for target engagement.

Part 2: Chemical Identity & Synthesis Workflow[2]

Physicochemical Profile[2]
  • IUPAC Name: 3-bromo-4-ethoxy-5-methoxybenzohydrazide[2][3][4]

  • CAS Number: 565172-99-8[2][3][5]

  • Molecular Formula: C₁₀H₁₃BrN₂O₃

  • Molecular Weight: 289.13 g/mol [3][5]

  • Predicted LogP: ~1.8–2.2 (Optimal for membrane permeability)

Validated Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway. This protocol ensures high purity (>98%) required for biological assays.

Reagents:

  • Precursor: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate

  • Reagent: Hydrazine hydrate (80% or 99%)

  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the methyl ester precursor in 30 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (50 mmol, 5 eq) dropwise to the stirred solution at room temperature to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7). The ester spot (Rf ~0.8) should disappear, replaced by the lower Rf hydrazide spot.

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ¹H NMR (look for -NH₂ broad singlet at ~4.5 ppm and -NH amide singlet at ~9.8 ppm).

Synthesis Flowchart (DOT Visualization)

SynthesisWorkflow Start Methyl 3-bromo-4-ethoxy- 5-methoxybenzoate Process1 Reflux (EtOH, 78°C) 6-8 Hours Start->Process1 + Reagent Reagent Hydrazine Hydrate (Excess) Reagent->Process1 Check TLC Monitoring (EtOAc:Hexane) Process1->Check Product 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Check->Product Precipitation & Filtration caption Figure 1: Validated synthesis pathway for BEM-Hydrazide via nucleophilic acyl substitution.

Part 3: Biological Activity & Mechanism of Action

Antimicrobial & Antitubercular Potential

Benzohydrazides are structural analogs of Isoniazid , a frontline tuberculosis drug. BEM-Hydrazide acts as a prodrug scaffold.

  • Mechanism: The hydrazide group can form complexes with metal ions (Cu²⁺, Fe²⁺) or react with bacterial aldehydes/ketones.

  • Target: In Mycobacterium tuberculosis, hydrazides often target the enoyl-acyl carrier protein reductase (InhA) after oxidative activation.

  • SAR Insight: The 3-bromo substituent is critical. Halogenation at the meta position of the phenyl ring has been shown to increase lipophilicity, aiding penetration through the waxy mycobacterial cell wall [1].

Anticancer Activity (Kinase Inhibition)

BEM-Hydrazide is frequently used to synthesize Schiff bases (Hydrazones) that target receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor).

  • Binding Mode: The carbonyl oxygen and hydrazinic nitrogen form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Bromine Effect: The bromine atom can engage in halogen bonding with carbonyl backbone residues (e.g., Leu788 in EGFR), a interaction often overlooked but potent in stabilizing inhibitor binding [2].

  • Data Correlation: Analogs with 3,4,5-trisubstitution patterns (e.g., trimethoxy) show IC₅₀ values in the low micromolar range (0.1–5 µM) against A549 (lung) and MCF-7 (breast) cancer lines [2]. The replacement of a methoxy with a bromo group (as in BEM-Hydrazide) typically enhances potency due to better hydrophobic fit.

Mechanistic Pathway Diagram

MechanismPathways cluster_TB Antitubercular Pathway cluster_Cancer Anticancer Pathway Compound BEM-Hydrazide (Scaffold) Target1 InhA Enzyme (Mycobacterium) Compound->Target1 Oxidative Activation Target2 EGFR Kinase (ATP Pocket) Compound->Target2 H-Bonding & Halogen Bonding Effect1 Inhibition of Mycolic Acid Synthesis Target1->Effect1 Effect2 Apoptosis Induction (A549/MCF-7) Target2->Effect2 caption Figure 2: Dual mechanistic pathways targeting bacterial cell wall synthesis and cancer cell signaling.

Part 4: Experimental Validation Protocols

To validate the biological activity of BEM-Hydrazide derivatives, the following standard operating procedures (SOPs) are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation: Dissolve BEM-Hydrazide in DMSO (stock 1 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Use Ciprofloxacin or Isoniazid as a positive control.

MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against cancer cell lines.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with BEM-Hydrazide at varying concentrations (0.1–100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Part 5: Structure-Activity Relationship (SAR) Summary

The following table summarizes the predicted impact of structural modifications to the BEM-Hydrazide scaffold based on analog data [3, 4].

Structural DomainModificationPredicted Biological Effect
R1 (3-Position) -Br (Current) High Potency. Enhances lipophilicity and halogen bonding.
-HReduced potency; loss of hydrophobic interaction.
-OHIncreased solubility but rapid metabolism (glucuronidation).
R2 (4-Position) -OEt (Current) Optimal Steric Bulk. Balances solubility and receptor fit.
-OMeSlightly lower potency due to reduced hydrophobic contact area.
Linker -CONHNH₂ Essential. Required for metal chelation and Schiff base formation.
-COOHLoss of activity (inactive metabolite).

References

  • Asian Journal of Chemistry. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(substituted benzylidene)benzohydrazides.[6][7]Link[6]

  • Molecules. (2016).[8] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[1][8]Link

  • Der Pharma Chemica. (2011). 3D-QSAR study, synthesis and biological evaluation of benzohydrazide derivatives as antimicrobial agents.Link

  • Taylor & Francis Online. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents.Link

Sources

Technical Guide: Synthesis and Derivatization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Bromo-4-ethoxy-5-methoxybenzohydrazide represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Structurally derived from the 3,4,5-trisubstituted benzoic acid family, this core is critical in the development of antimicrobial agents (specifically anti-tubercular against M. tuberculosis H37Rv) and tyrosine kinase inhibitors (EGFR targeting).[1]

This guide provides an authoritative technical workflow for the synthesis, purification, and downstream derivatization of this scaffold. It prioritizes self-validating protocols and mechanistic insights to ensure reproducibility in a research setting.

Part 1: Core Synthesis Protocol

The synthesis of the title compound is best approached via the modification of 5-bromovanillic acid (3-bromo-4-hydroxy-5-methoxybenzoic acid). This route ensures correct regiochemistry of the bromine and methoxy substituents.

Step 1: O-Ethylation and Esterification

Objective: Convert 5-bromovanillic acid to Methyl 3-bromo-4-ethoxy-5-methoxybenzoate.

  • Reagents: 5-Bromovanillic acid (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (

    
    , 2.5 eq), Dimethylformamide (DMF), Methanol, Sulfuric acid (catalytic).[1]
    
  • Mechanism: Williamson ether synthesis followed by Fischer esterification.[1] Note: One-pot alkylation/esterification is possible but sequential is preferred for purity.[1]

Protocol:

  • Dissolve 5-bromovanillic acid (10 mmol) in anhydrous DMF (20 mL).

  • Add anhydrous

    
     (25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Dropwise add ethyl iodide (12 mmol). Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Quench with ice-water and extract with ethyl acetate. Dry organic layer (

    
    ) and concentrate.[1]
    
  • Esterification: Dissolve the crude acid intermediate in dry Methanol (30 mL). Add conc.

    
     (0.5 mL) and reflux for 8 hours.
    
  • Evaporate solvent, neutralize with

    
    , and filter the precipitate.[1] Recrystallize from ethanol.
    
    • Yield Target: >85%[1][2][3]

    • Appearance: White/Off-white crystalline solid.[1][4]

Step 2: Hydrazinolysis

Objective: Nucleophilic acyl substitution to form the hydrazide.[1]

  • Reagents: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (from Step 1), Hydrazine hydrate (99%, 5.0 eq), Ethanol (Abs).[1]

Protocol:

  • Dissolve the methyl ester (5 mmol) in absolute ethanol (25 mL).

  • Add hydrazine hydrate (25 mmol) dropwise. The excess hydrazine drives the equilibrium forward.[1]

  • Reflux the mixture for 6–10 hours. A white solid often precipitates during reflux.

  • Cool to room temperature (RT) and then to 4°C.

  • Filter the solid, wash copiously with cold water (to remove excess hydrazine) and then cold ethanol.

  • Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[1]

    • Melting Point: Expected range 160–165°C (derivative dependent).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Bromovanillic Acid (Precursor) Inter1 Intermediate: 3-Bromo-4-ethoxy-5-methoxybenzoic acid Start->Inter1 1. K2CO3, DMF 2. Et-I, 60°C (O-Ethylation) Ester Methyl Ester (Methyl 3-bromo-4-ethoxy-5-methoxybenzoate) Inter1->Ester MeOH, H2SO4 Reflux (Fischer Esterification) Product TARGET: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Ester->Product N2H4·H2O, EtOH Reflux, 8h (Hydrazinolysis)

Figure 1: Step-wise synthetic pathway from commercially available 5-bromovanillic acid.[1]

Part 2: Derivatization Pathways

The hydrazide group (-CONHNH2) is a versatile "chemical handle."[1] Two primary derivatization pathways are recommended based on current drug discovery trends.

Pathway A: Schiff Base Formation (Antimicrobial Focus)

Reaction with aromatic aldehydes yields N-acylhydrazones .[1] These derivatives are documented to inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[1]

  • Protocol:

    • Mix Hydrazide (1 mmol) and substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

    • Add 2-3 drops of Glacial Acetic Acid (catalyst).

    • Reflux for 2–4 hours.

    • Cool, filter, and recrystallize from ethanol.

  • Key Substituents: Use 4-nitro, 2-chloro, or 4-dimethylamino benzaldehydes to scan for electronic effects on bioactivity [1].[1]

Pathway B: 1,3,4-Oxadiazole Cyclization (Metabolic Stability)

Cyclization of the hydrazide creates a rigid 1,3,4-oxadiazole ring, a bioisostere of amides that improves metabolic stability and lipophilicity.[1]

  • Protocol:

    • Dissolve Hydrazide (1 mmol) in

      
       (5 mL).
      
    • Add appropriate carboxylic acid (1 mmol) (or use

      
      /KOH for thiol derivative).
      
    • Reflux for 6–8 hours.

    • Pour onto crushed ice and neutralize with

      
       to precipitate the product.
      
Derivatization Logic Map

Derivatization cluster_A Pathway A: Schiff Bases cluster_B Pathway B: Heterocycles Core Core Hydrazide (3-Br-4-OEt-5-OMe) Aldehyde + Ar-CHO (Cat. AcOH) Core->Aldehyde Cyclizer + R-COOH / POCl3 Core->Cyclizer Hydrazone Acylhydrazone (Antimicrobial/Anti-TB) Aldehyde->Hydrazone - H2O Oxadiazole 1,3,4-Oxadiazole (Metabolically Stable) Cyclizer->Oxadiazole Cyclodehydration

Figure 2: Divergent synthesis pathways for library generation.[1]

Part 3: Biological Profiling & SAR[1]

The specific substitution pattern (3-Br, 4-OEt, 5-OMe) is not arbitrary.[1] It is designed to maximize interaction with hydrophobic pockets in target proteins (e.g., EGFR kinase domain).[1]

Structure-Activity Relationship (SAR) Analysis
SubstituentPositionFunction / Mechanistic Role
Bromine (-Br) C-3Lipophilicity & Halogen Bonding: Increases logP for membrane permeability.[1] The Br atom can form halogen bonds with carbonyl backbone residues in the receptor active site [2].[1]
Ethoxy (-OEt) C-4Steric Bulk: Provides slightly larger volume than methoxy, potentially improving selectivity for specific kinase pockets.[1]
Methoxy (-OMe) C-5H-Bond Acceptor: The oxygen atom acts as a weak hydrogen bond acceptor.[1] It also balances the electronic density of the ring.[1]
Hydrazide C-1Pharmacophore/Linker: Acts as a hydrogen bond donor/acceptor network.[1] Essential for chelating metal ions in metalloenzymes.
SAR Visualization

SAR Center Benzene Ring Br 3-Br: Halogen Bonding Lipophilicity Center->Br OEt 4-OEt: Steric Bulk Solubility Center->OEt OMe 5-OMe: H-Bond Acceptor Center->OMe Linker Hydrazide Linker: Metal Chelation Derivatization Site Center->Linker

Figure 3: Pharmacophore dissection of the 3-bromo-4-ethoxy-5-methoxybenzohydrazide core.

References

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH) / PMC.[1] (Review of antimicrobial and antitubercular efficacy of hydrazone pharmacophores). [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Journal.[1] (Comprehensive review of benzohydrazide synthesis and anticancer applications). [Link]

  • Synthesis and Characterization of 5-Bromo-2-hydroxy-benzamide Derivatives. Revue Roumaine de Chimie. (Detailed synthetic protocols for brominated benzamide/hydrazide precursors). [Link]

  • PubChem Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information.[1] (Precursor data and physical properties).[1][5][6][7] [Link][1]

Sources

Strategic Sourcing and Technical Validation: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8) is a high-value pharmacophore, primarily utilized as a scaffold in the development of tyrosine kinase inhibitors (TKIs). Its substitution pattern—combining a lipophilic ethoxy group, an electron-donating methoxy group, and a reactive bromine handle—makes it a "privileged structure" for designing inhibitors targeting EGFR, VEGFR, and PDGFR pathways.

Unlike commodity chemicals, this hydrazide is often classified as a "rare building block" or "make-on-demand" item. For drug development professionals, this necessitates a dual strategy: direct sourcing from specialized libraries or in-house synthesis from more abundant precursors.

Key Chemical Identifiers
PropertyDetail
CAS Number 565172-99-8 (Hydrazide) / 90109-65-2 (Aldehyde precursor)
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight ~289.13 g/mol
Key Functional Groups Hydrazide (-CONHNH₂), Aryl Bromide (Ar-Br), Ethoxy/Methoxy ethers
Primary Application Precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands in medicinal chemistry.[1][2]

Sourcing Landscape and Supplier Evaluation

The commercial availability of this specific hydrazide is fragmented. Most major catalogs list it as part of "virtual libraries" rather than physical stock. Below is the tiered sourcing strategy.

Tier 1: Specialized Building Block Suppliers (Check First)

These vendors specialize in heterocyclic building blocks and are most likely to hold stock or have validated synthesis routes.

  • Enamine / Chemspace: Known for maintaining the world's largest collection of building blocks. If not in stock, they offer rapid "synthesis-on-demand" (typically 2-4 weeks).

  • MolPort: An aggregator that indexes smaller boutique synthesis labs. Excellent for finding stock in unexpected locations (e.g., Eastern European CROs).

  • Sigma-Aldrich (MilliporeSigma): Lists the compound (often under the "Rare Chemical Library" or AldrichCPR). Note: These are often sold "as-is" without comprehensive analytical data, requiring internal validation.

Tier 2: Precursor Sourcing (The "Make" Strategy)

If the hydrazide is out of stock or lead times exceed 4 weeks, the most efficient path is to purchase the aldehyde or acid precursor and perform the hydrazinolysis in-house.

  • Precursor: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2)[1][3]

  • Availability: High.[4] Available from Apollo Scientific, Combi-Blocks, and Manchester Organics.

  • Cost Efficiency: Purchasing the aldehyde and converting it is often 60-70% cheaper than buying the custom hydrazide.

Decision Matrix: Sourcing Logic

The following diagram outlines the decision logic for procuring this molecule based on project timelines and purity requirements.

SourcingMatrix Start Requirement: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide CheckStock Check Tier 1 Aggregators (MolPort, Chemspace, SciFinder) Start->CheckStock InStock In Stock? CheckStock->InStock BuyDirect Direct Purchase (Lead Time: <1 Week) InStock->BuyDirect Yes CheckPrecursor Check Precursor Availability (Aldehyde CAS 90109-65-2) InStock->CheckPrecursor No QC_Validation Internal QC (Essential) Check for Hydrazine & Hydrolysis BuyDirect->QC_Validation MakeInHouse In-House Synthesis (2 Steps: Oxidation -> Hydrazinolysis) CheckPrecursor->MakeInHouse Precursor Available (High Speed) CustomSynth Contract Synthesis (CRO) (Lead Time: 4-8 Weeks) CheckPrecursor->CustomSynth No Internal Chem Capacity MakeInHouse->QC_Validation CustomSynth->QC_Validation

Figure 1: Strategic sourcing decision tree. Prioritize precursor conversion if direct stock is unavailable to minimize project delays.

Technical Validation & Quality Assurance (QC)

When sourcing this hydrazide, "Certificate of Analysis" (CoA) data is often minimal. As a scientist, you must validate the material to prevent downstream failure. Hydrazides are nucleophilic and prone to oxidation.

Critical Quality Attributes (CQAs)
  • Genotoxic Impurities (Hydrazine):

    • Risk: The synthesis involves hydrazine hydrate. Residual hydrazine is a known mutagen and must be quantified, especially for late-stage pharmaceutical intermediates.

    • Detection: Use LC-MS/MS or specific derivatization methods if using for biological assays.

  • Hydrolysis Products (The Acid):

    • Risk: Hydrazides can hydrolyze back to the parent benzoic acid upon exposure to moisture.

    • Detection:¹H NMR is diagnostic.

      • Hydrazide: Broad singlet at ~9.0–10.0 ppm (NH) and ~4.5 ppm (NH₂).

      • Acid Impurity: Very broad singlet >11.0 ppm (COOH) or shift in aromatic protons.

  • Bromine Regiochemistry:

    • Risk: Incorrect bromination position (e.g., 2-bromo isomer) during precursor synthesis.

    • Detection:Mass Spectrometry . Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br. The aromatic coupling constants in NMR (meta-coupling ~2Hz) confirm the 3,5-substitution pattern.

Experimental Protocol: In-House Synthesis

If direct supply is unavailable, the following protocol is the industry standard for converting the ester precursor to the hydrazide. This method is robust and scalable.

Precursor: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (derived from the aldehyde or acid).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate in absolute ethanol (10 mL/g).

  • Reagent Addition: Add Hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc:Hexane 1:1). The ester spot should disappear; the hydrazide is more polar (lower Rf).

  • Workup (Precipitation):

    • Cool the reaction mixture to 0°C (ice bath).

    • The product usually precipitates as a white/off-white solid.

    • If no precipitate forms, concentrate the ethanol to 1/3 volume and add cold water.

  • Purification: Filter the solid. Wash copiously with cold water (to remove residual hydrazine) and cold ethanol.

  • Drying: Dry under vacuum at 45°C over P₂O₅.

Synthetic Pathway Visualization

SynthesisPath Aldehyde Aldehyde Precursor (CAS 90109-65-2) Oxidation Oxidation (KMnO4 or NaClO2) Aldehyde->Oxidation Acid Benzoic Acid Intermediate Oxidation->Acid Esterification Esterification (MeOH / H+) Acid->Esterification Ester Methyl Ester Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Ester->Hydrazinolysis Product Target Hydrazide (CAS 565172-99-8) Hydrazinolysis->Product Heterocycle Downstream Targets (Oxadiazoles/Triazoles) Product->Heterocycle Cyclization

Figure 2: Synthetic workflow from the commercially abundant aldehyde to the target hydrazide and downstream heterocycles.

References

  • PubChem. Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2).[1] National Library of Medicine. Available at: [Link]

  • Vandetanib Analog Synthesis.
  • MolPort. Chemical Marketplace Search: CAS 565172-99-8. Available at: [Link]

Sources

Substituted Benzohydrazides: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Benzohydrazides

Substituted benzohydrazides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These compounds, characterized by a hydrazide functional group attached to a benzene ring, have garnered significant attention from researchers due to their synthetic accessibility and diverse pharmacological profiles.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and biological applications of substituted benzohydrazides, offering practical insights and methodologies for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The core structure of benzohydrazide, with its reactive nitrogen atoms and carbonyl group, serves as a versatile template for chemical modification.[1] By introducing various substituents onto the benzene ring and the hydrazide moiety, a vast chemical space can be explored, leading to the discovery of potent and selective agents for a range of therapeutic targets. This adaptability has positioned substituted benzohydrazides as promising candidates in the development of novel antimicrobial, anticancer, and anti-inflammatory drugs.[1][3][4]

I. Synthesis of Substituted Benzohydrazides: A Practical Workflow

The synthesis of substituted benzohydrazides is typically a straightforward process, often involving the condensation of a substituted benzoic acid or its ester derivative with hydrazine hydrate.[1][5] A common and efficient method involves the reaction of a substituted benzoyl chloride with hydrazine hydrate. Furthermore, the resulting benzohydrazide can be readily converted into various derivatives, such as Schiff bases (hydrazones), by reacting with a diverse range of aldehydes or ketones.[2][3] This versatility allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of Substituted Benzohydrazones (Schiff Bases)

This protocol outlines a general procedure for the synthesis of substituted benzohydrazones, a major class of biologically active benzohydrazide derivatives.

Materials:

  • Substituted benzohydrazide (1.0 equivalent)

  • Substituted aromatic aldehyde (1.0-1.2 equivalents)

  • Ethanol (or other suitable solvent like methanol)

  • Catalyst (e.g., a few drops of glacial acetic acid or concentrated hydrochloric acid - optional, but can increase reaction rate)[3]

  • Reaction flask with reflux condenser

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted benzohydrazide (1.0 eq.) in a suitable volume of ethanol with stirring.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0-1.2 eq.). If using a catalyst, add a few drops at this stage.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. The solid product (the benzohydrazone) will often precipitate out. If not, the solvent can be partially evaporated or the product can be precipitated by adding cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water to remove any unreacted starting materials.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure substituted benzohydrazone.

  • Characterization: Characterize the final product using standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[7][8]

Diagram: Synthetic Workflow for Substituted Benzohydrazones

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzohydrazide Substituted Benzohydrazide Condensation Condensation Reaction (Ethanol, Reflux, Catalyst) Benzohydrazide->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation Precipitation Precipitation/ Crystallization Condensation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Substituted Benzohydrazone Recrystallization->Product

Caption: General workflow for the synthesis of substituted benzohydrazones.

II. Biological Activities of Substituted Benzohydrazides

The diverse biological activities of substituted benzohydrazides make them a focal point of drug discovery research.[1] The following sections detail their most prominent therapeutic applications.

A. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3][8] Substituted benzohydrazides have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[3][7][8]

Mechanism of Action: The antimicrobial activity of benzohydrazide derivatives is often attributed to the presence of the azomethine group (-C=N-).[2][3] This functional group is crucial for their biological activity, and modifications to the substituents on the aromatic rings can significantly modulate their potency and spectrum of activity. Some studies suggest that these compounds may exert their effects by inhibiting essential enzymes in microorganisms, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[9]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of synthesized benzohydrazide derivatives.[3]

Materials:

  • Synthesized benzohydrazide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strain (e.g., Aspergillus niger)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer (5-6 mm diameter)

  • Micropipettes

  • Incubator

  • Standard antibiotic discs (e.g., Gentamycin, Erythromycin)[2][3]

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the nutrient agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms in sterile saline or broth.

  • Seeding the Plates: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation: Create wells in the agar plates using a sterile cork borer.

  • Compound Loading: Prepare solutions of the synthesized benzohydrazide derivatives at a specific concentration (e.g., 100 µg/mL) in DMSO.[2] Pipette a fixed volume (e.g., 100 µL) of each compound solution into the wells. A well containing only DMSO serves as a negative control, and a standard antibiotic disc serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[3]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

B. Anticancer Activity

Substituted benzohydrazides have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[1][10][11]

Mechanism of Action: The anticancer mechanisms of benzohydrazides are diverse and can involve the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase, or the induction of apoptosis.[11] The specific mechanism is highly dependent on the substitution pattern of the molecule. For instance, certain benzohydrazide derivatives containing dihydropyrazole moieties have shown potent EGFR inhibitory activity.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver)[11]

  • 96-well microtiter plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized benzohydrazide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzohydrazide derivatives (typically in a serial dilution) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Table: Anticancer Activity of Selected Substituted Benzohydrazides
Compound IDCancer Cell LineIC₅₀ (µM)Reference
H20 A549 (Lung)0.46[11]
MCF-7 (Breast)0.29[11]
HeLa (Cervical)0.15[11]
HepG2 (Liver)0.21[11]
Compound 4 HCT 116 (Colon)1.88[1]
Compound 14 Human Colorectal37.71[1]
Compound 5t HeLa (Cervical)0.66[1]
Compound 7 HCT116 (Colorectal)14.90[1]
C. Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and there is a continuous search for new anti-inflammatory agents with improved safety profiles.[4] Substituted benzohydrazides have shown promise in this area, with some derivatives exhibiting potent anti-inflammatory effects.[4][7]

Mechanism of Action: The anti-inflammatory activity of benzohydrazides can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized benzohydrazide derivatives

  • Griess reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 30 minutes).[12]

  • LPS Stimulation: Stimulate the cells with LPS (a potent inducer of NO production) and incubate for 24 hours. Include a control group without LPS stimulation.

  • Griess Assay: After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which will react with nitrite (a stable product of NO) to form a colored azo dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Diagram: Biological Activity Screening Workflow

Biological_Activity_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_antiinflammatory Anti-inflammatory Screening Compound Synthesized Substituted Benzohydrazide AgarWell Agar Well Diffusion Compound->AgarWell MTT MTT Assay Compound->MTT NO_Inhibition Nitric Oxide Inhibition Assay Compound->NO_Inhibition MIC MIC Determination AgarWell->MIC IC50 IC50 Determination MTT->IC50 Griess Griess Assay NO_Inhibition->Griess

Caption: Workflow for screening the biological activities of substituted benzohydrazides.

III. Structure-Activity Relationships (SAR) and Future Perspectives

The development of potent and selective benzohydrazide-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR).[10] SAR studies reveal how different substituents on the benzohydrazide scaffold influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact the antimicrobial or anticancer potency of the compounds.[13] Quantitative structure-activity relationship (QSAR) studies can further refine this understanding by developing mathematical models that correlate structural features with biological activity.[14][15]

The future of research into substituted benzohydrazides lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational tools, such as molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, will be instrumental in guiding the synthesis of more effective drug candidates.[9][13] The versatility of the benzohydrazide scaffold, coupled with a deeper understanding of its SAR, ensures that it will remain a valuable platform for the discovery of new medicines to address unmet medical needs.

IV. References

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available from: [Link]

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. Available from: [Link]

  • Quantitative Structure−Antifungal Activity Relationships of Some Benzohydrazides against Botrytis cinerea | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities - Avicenna Journal of Clinical Microbiology and Infection. Available from: [Link]

  • Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed. Available from: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available from: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available from: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. Available from: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - ResearchGate. Available from: [Link]

  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives - Academic Journals. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC. Available from: [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. Available from: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - MDPI. Available from: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC. Available from: [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC. Available from: [Link]

  • Structure activity relationship | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activities of some (E)-N -1-(substituted benzylidene)benzohydrazides - ResearchGate. Available from: [Link]

Sources

Theoretical Characterization Framework: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

[1]

Executive Summary

This technical guide outlines the theoretical framework for characterizing 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a polysubstituted benzohydrazide derivative.[1] Benzohydrazides are a critical scaffold in medicinal chemistry, particularly for their antitubercular, antimicrobial, and anti-inflammatory potential.[2]

The presence of the 3-bromo (electron-withdrawing/lipophilic), 4-ethoxy , and 5-methoxy (electron-donating) groups creates a unique "push-pull" electronic environment.[1] This guide details the computational protocols—ranging from Density Functional Theory (DFT) to Molecular Docking—required to predict its reactivity, stability, and biological affinity.[2]

Computational Methodology & Electronic Structure

Core Directive: The accuracy of theoretical predictions relies on the selection of appropriate functionals and basis sets. For benzohydrazide derivatives, the B3LYP hybrid functional is the industry standard due to its balance between cost and accuracy for organic electronic states.

Geometry Optimization Protocol

To determine the global minimum energy structure (GMES), the following protocol must be executed using software such as Gaussian 09/16 or ORCA.

Step-by-Step Workflow:

  • Initial Guess: Construct the 3D model (Z-matrix) ensuring the hydrazide group (

    
    ) is planar to the benzene ring to maximize conjugation.
    
  • Level of Theory: Apply DFT/B3LYP with the 6-311++G(d,p) basis set.[2][3][4][5]

    • Why: The diffuse functions (++) are critical for capturing the lone pair interactions of the Oxygen and Nitrogen atoms, while polarization functions (d,p) account for the d-orbitals of the Bromine substituent.[2]

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry.

    • Validation Criteria: The absence of imaginary frequencies (NIMAG=0) confirms a true local minimum on the Potential Energy Surface (PES).

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is governed by the energy gap (

  • HOMO Location: Predicted to be localized over the hydrazine moiety and the electron-rich ethoxy/methoxy oxygens (donors).

  • LUMO Location: Predicted to be distributed across the benzoyl ring and the carbonyl group (acceptors).

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    . A lower gap implies higher reactivity (softer molecule), making it a better candidate for covalent interactions with enzyme active sites.[2]
Molecular Electrostatic Potential (MEP) Mapping

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, crucial for predicting hydrogen bonding in docking studies.[2]

RegionColor CodeChemical NaturePredicted Site
Negative Potential Red/YellowNucleophilic (e- rich)Carbonyl Oxygen (

), Hydrazide Nitrogens
Positive Potential BlueElectrophilic (e- poor)Hydrazide Protons (

), Benzene Ring Protons
Neutral Potential GreenHydrophobicBromo, Ethoxy/Methoxy Alkyl Chains

Visualization: Computational Workflow

The following diagram illustrates the logical flow from structural conception to biological validation.

ComputationalWorkflowcluster_analysisElectronic PropertiesStart3D Structure Generation(ChemDraw/GaussView)OptGeometry Optimization(DFT/B3LYP/6-311++G(d,p))Start->OptFreqFrequency Check(NIMAG = 0?)Opt->FreqFreq->OptNo (Re-optimize)HOMOFMO Analysis(Reactivity/Band Gap)Freq->HOMOYesMEPMEP Mapping(Active Sites)HOMO->MEPNLONLO Properties(Hyperpolarizability)MEP->NLODockMolecular Docking(AutoDock Vina/Gold)NLO->DockSelect Active LigandValidExperimental Validation(XRD/Spectroscopy)Dock->Valid

Figure 1: Logic flow for the theoretical characterization of benzohydrazide derivatives, ensuring structural stability before biological modeling.

Molecular Docking Strategy

Benzohydrazide derivatives are widely documented as inhibitors of Enoyl-ACP Reductase (InhA) , a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway (FAS-II).[6][7]

Target Selection & Preparation
  • Primary Target: InhA (PDB ID: 4TZK or 2NSD ).

  • Preparation Protocol:

    • Remove co-crystallized ligands and water molecules (except those bridging critical interactions).

    • Add polar hydrogens and compute Gasteiger charges.[1]

    • Define the Grid Box: Center coordinates on the active site (typically surrounding the NADH cofactor).

Interaction Mechanism

The theoretical efficacy of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is predicated on specific binding modes:

  • Hydrogen Bonding: The hydrazide (

    
    ) and carbonyl (
    
    
    ) groups act as H-bond donors/acceptors with Tyr158 and Ser94 residues in the InhA hydrophobic pocket.[1]
  • Halogen Bonding: The 3-Bromo substituent can form halogen bonds or hydrophobic interactions with the lipophilic side chains, enhancing binding affinity compared to non-halogenated analogs.[2]

  • Pi-Pi Stacking: The benzene ring interacts with the nicotinamide ring of the NADH cofactor.[1]

Visualization: Mechanism of Action (InhA Inhibition)

This diagram details the biological pathway inhibited by the molecule, based on established benzohydrazide pharmacology.

InhA_PathwayLigand3-Bromo-4-ethoxy-5-methoxybenzohydrazideEnzymeEnoyl-ACP Reductase(InhA)Ligand->EnzymeDocking(H-bonds/Pi-Stacking)ComplexLigand-EnzymeComplexEnzyme->ComplexSubstrateFatty Acids(Long Chain)Substrate->EnzymeBlockedInhibitionBlockage ofFAS-II PathwayComplex->InhibitionResultMycobacterialCell DeathInhibition->Result

Figure 2: Proposed mechanism of action where the ligand competitively binds to InhA, disrupting the synthesis of mycolic acids essential for the bacterial cell wall.[1][2]

References

  • Design, synthesis, crystal structure, and DFT studies of benzohydrazide derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Electronic and NLO Performances of Benzohydrazide Derivatives: DFT Investigation. Source: World Scientific / Journal of Theoretical and Computational Chemistry URL:[Link]

  • Molecular Docking Study of Benzohydrazide Schiff Bases as InhA Inhibitors. Source: Journal of Pharmaceutical Sciences URL:[Link]

  • Synthesis and Molecular Docking of Benzohydrazide Derivatives against Carbonic Anhydrases. Source: PubMed URL:[Link]

  • PubChem Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor/Analog). Source: National Library of Medicine URL:[Link]

crystal structure analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Architectural Blueprint of a Potential Therapeutic Agent

In the landscape of modern medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is paramount as it governs their physicochemical properties, dictates their interaction with biological targets, and ultimately influences their efficacy and safety as therapeutic agents. This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the crystal structure analysis of a novel benzohydrazide derivative, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

While a public crystallographic record for this specific molecule is not available at the time of writing, this whitepaper will leverage established principles and data from closely related structures to present a robust and predictive framework for its analysis. We will delve into the synthetic rationale, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data, offering field-proven insights for researchers and drug development professionals.

Synthetic Pathway and Crystallization Strategy

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The synthesis of the title compound can be logically approached via a two-step process starting from the commercially available precursor, 3-bromo-4-ethoxy-5-methoxybenzaldehyde.[3][4]

Step 1: Esterification of 3-bromo-4-ethoxy-5-methoxybenzaldehyde. The aldehyde is first oxidized to the corresponding carboxylic acid, which is then esterified, typically using ethanol in the presence of a catalytic amount of strong acid, to yield ethyl 3-bromo-4-ethoxy-5-methoxybenzoate.

Step 2: Hydrazinolysis of the Ester. The purified ester is subsequently refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.[5] This reaction, known as hydrazinolysis, displaces the ethoxy group to form the target benzohydrazide.

Synthesis_Workflow Precursor 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Intermediate Ethyl 3-bromo-4-ethoxy-5-methoxybenzoate Precursor->Intermediate Oxidation & Esterification Product 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Intermediate->Product Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed synthetic workflow for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For benzohydrazide derivatives, slow evaporation from a suitable solvent is a commonly successful technique.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Begin by testing the solubility of the purified benzohydrazide in a range of solvents (e.g., ethanol, methanol, dimethylformamide (DMF), ethyl acetate) to identify one in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected.

Table 1: Typical Data Collection and Refinement Parameters for a Benzohydrazide Derivative

ParameterTypical Value
DiffractometerBruker APEX-II CCD or similar
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K or 296(2) K
Crystal System & Space GroupTo be determined (e.g., Monoclinic, P2₁/c)
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Data Collection SoftwareAPEX3
Structure Solution SoftwareSHELXT
Structure Refinement SoftwareSHELXL
Final R indices (I > 2σ(I))R₁ < 0.05, wR₂ < 0.15
Goodness-of-fit on F²~1.0
Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to optimize the atomic coordinates and other parameters to best fit the experimental data.[6]

XRD_Workflow cluster_experiment Experimental Phase cluster_computational Computational Phase Crystal Single Crystal Selection DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation and CIF Generation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Molecular and Supramolecular Architecture: Interpreting the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and how it interacts with its neighbors in the solid state.

Molecular Conformation and Geometry

The analysis of related benzohydrazide structures reveals several key conformational features.[7] The molecule is not expected to be perfectly planar. The dihedral angle between the benzene ring and the hydrazide moiety is a critical parameter that influences the overall molecular shape.

The Power of Hydrogen Bonding

A defining feature of benzohydrazide crystal structures is the extensive network of intermolecular hydrogen bonds. The hydrazide group contains both hydrogen bond donors (-NH) and acceptors (C=O, -NH₂). These interactions are crucial in dictating the crystal packing and influencing physical properties like melting point and solubility.

Table 2: Predicted Hydrogen Bond Geometries

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C~0.86~2.1~2.9~170
N-H···N~0.86~2.3~3.1~160
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties like dnorm, which highlights regions of close contact. For benzohydrazide derivatives, the 2D fingerprint plots derived from the Hirshfeld surface typically show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, quantitatively confirming the importance of hydrogen bonding.[8]

Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 N-H···O=C Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 C-H···π Interaction Molecule2->Molecule3 π-π Stacking

Caption: Common intermolecular interactions in benzohydrazide crystal structures.

Data Deposition and Integrity: The Role of the CCDC

To ensure the trustworthiness and accessibility of crystallographic data, it is standard practice to deposit the final structure in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[6] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.

Broader Implications for Drug Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug development. It provides the basis for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect biological activity.

  • Computational Modeling: The experimental structure serves as a crucial input for molecular docking studies to predict how the molecule might bind to a protein target.[8][9]

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have different stabilities, solubilities, and bioavailabilities.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application.

Conclusion

The , while requiring a systematic and multi-step approach, promises to yield critical insights into its fundamental properties. By following the established protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined in this guide, researchers can obtain a high-resolution architectural blueprint of the molecule. This structural data is not merely an academic curiosity; it is a cornerstone of rational drug design, providing the empirical foundation for understanding intermolecular interactions, predicting biological activity, and ultimately, developing safer and more effective therapeutic agents.

References
  • Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide. IUCrData, 6(4). (2021). Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(6), 114-123. (2018). Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 543-550. (2018). Available at: [Link]

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. IUCrData, 8(4). (2023). Available at: [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. (2023). Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 64-69. (2017). Available at: [Link]

  • Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. Journal of Agricultural and Food Chemistry. (2025). Available at: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(54), 34223-34241. (2021). Available at: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Jundishapur Journal of Microbiology, 14(3). (2021). Available at: [Link]

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Crystals, 11(2), 118. (2021). Available at: [Link]

  • 3-bromo-4-ethoxy-5-methoxy-N'-(3-methyl-1,2-oxazole-5-carbonyl)benzohydrazide. Chemspace. (n.d.). Available at: [Link]

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. PubChem. (n.d.). Available at: [Link]

  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Florence University Press. (2024). Available at: [Link]

  • N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide. PubChem. (n.d.). Available at: [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents. (2019).

Sources

Technical Guide: Thermal Stability Profiling of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

[1][2][3]

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • Systematic Name: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide[1][2][3][4]

  • Core Pharmacophore: Substituted Benzohydrazide[1][2][3]

  • Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and heterocyclic Schiff bases.[2][3]

Thermal Stability Criticality: The hydrazide moiety (-CONHNH

233
  • Reaction Safety: Preventing runaway hydrazine decomposition during scale-up.

  • API Purity: Avoiding formation of genotoxic hydrazine impurities during drying/storage.

  • Formulation: Ensuring compatibility with hot-melt extrusion or high-shear granulation.

Theoretical Thermal Profile (SAR Analysis)

Based on the precursor 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (MP: ~166°C) and analogous benzohydrazides, the predicted thermal behavior is:

ParameterPredicted RangeMechanistic Rationale
Melting Point (

)
175°C – 195°C Hydrazides exhibit higher lattice energy than aldehydes due to extensive intermolecular hydrogen bonding (N-H[1][2][3]···O=C).
Degradation Onset (

)
> 210°C The electron-withdrawing Bromine (inductive effect) typically stabilizes the benzoyl bond, raising the decomposition threshold compared to unsubstituted analogs.[2][3]
Primary Decomposition Dehydration / N-N Cleavage Loss of hydrazine (

) or cyclization to 1,3,4-oxadiazoles at high temperatures.[2][3]

Part 2: Degradation Mechanisms & Pathways[3]

The thermal instability of benzohydrazides is not random; it follows specific kinetic pathways.[2][3] The diagram below illustrates the potential degradation routes researchers must monitor.

Figure 1: Thermal Degradation Pathways

Caption: Mechanistic flow of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide degradation under thermal stress.

DegradationPathwaysParent3-Bromo-4-ethoxy-5-methoxybenzohydrazideOxidationOxidative Degradation(Air/Heat)Parent->Oxidation O2 / ΔT CondensationThermal Disproportionation(>200°C)Parent->Condensation High ΔT (Melt) CyclizationDehydrative CyclizationParent->Cyclization -H2O DiimideDiimide Intermediate(R-CON=NH)Oxidation->DiimideAcid3-Bromo-4-ethoxy-5-methoxybenzoic AcidDiimide->Acid Hydrolysis DiacylN,N'-Diacylhydrazine(Symmetric Dimer)Condensation->DiacylHydrazineHydrazine (Toxic Gas)Condensation->Hydrazine Byproduct Oxadiazole1,3,4-OxadiazoleDerivativeCyclization->Oxadiazole

[1][2]

Part 3: Experimental Characterization Protocols

To validate the theoretical profile, the following self-validating protocols must be executed. These methods comply with ICH Q1A (R2) guidelines for stability testing.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point and distinguish it from exothermic decomposition.[2][3]

  • Instrument Preparation: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (

    
    ).[2][3]
    
  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.[2][3]

  • Data Interpretation:

    • Endotherm (Sharp): Represents Melting (

      
      ).[2][3] Integrate peak to find Enthalpy of Fusion (
      
      
      ).[2][3]
    • Exotherm (Broad): Represents Decomposition.[2][3] If the exotherm overlaps with the melt, the compound is thermally unstable at its melting point.[3]

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To quantify volatile loss (solvents vs. degradation).[1][2]

  • Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.

  • Method:

    • Ramp 10°C/min from Ambient to 400°C.

    • Perform under Nitrogen (inert) and Air (oxidative) in separate runs.[2][3]

  • Acceptance Criteria:

    • < 0.5% weight loss below 100°C (confirms dry sample).[2][3]

    • 
       (Temperature of 5% mass loss) should be > 200°C for stable processing.[2][3]
      
Protocol C: Forced Degradation (Solid State)

Purpose: To isolate degradation products for MS analysis.[2]

  • Stress Condition: Place 50 mg of solid in a sealed glass vial at 105°C for 48 hours .

  • Control: Store 50 mg at 4°C.

  • Analysis: Dissolve both in DMSO/Methanol (1:1). Analyze via HPLC-MS/MS.

  • Target Mass Shifts:

    • Parent:

      
       Da (approx, depends on exact isotope pattern of Br).[2][3]
      
    • Hydrolysis Product (Acid): Parent + 1 Da (loss of hydrazine part, gain of OH).[2][3]

    • Dimer:

      
      .[1][2][3]
      

Part 4: Stability Testing Workflow

This workflow ensures a logical progression from raw material to validated stability data.[2][3]

Figure 2: Stability Assessment Workflow

Caption: Step-by-step logic for validating thermal stability of the hydrazide intermediate.

StabilityWorkflowStartSynthesizedBatchPurityPurity Check(HPLC >98%)Start->PurityTGATGA Screening(Volatiles)Purity->TGA Pass DSCDSC Analysis(Melting/Decomp)TGA->DSCDecisionIs Tm < Tdeg?DSC->DecisionStableThermally StableProceed to FormulationDecision->Stable Yes (Distinct peaks) UnstableUnstable MeltRequires Cold ProcessingDecision->Unstable No (Overlapping) IsoIsolate Impurities(LC-MS)Unstable->Iso Identify Byproducts

[1][2]

Part 5: Safety & Handling Implications

1. Hydrazine Generation: If the compound is heated above 200°C, there is a risk of generating free hydrazine , a known carcinogen and potent reducing agent.[2][3]

  • Control: All thermal processing (drying, melting) must be conducted with adequate ventilation (fume hood) and scrubber systems.[2][3]

2. Incompatibility: Benzohydrazides are incompatible with strong oxidizers (peroxides, permanganates).[2][3]

  • Risk:[1][2][3] Exothermic reaction leading to rapid gas evolution (

    
    ).[2][3]
    
  • Storage: Store in amber glass or HDPE containers, under inert gas (Argon/Nitrogen), below 25°C.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] ICH Guidelines.[2][3] Available at: [Link]

  • Giron, D. (2002).[2][3] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[2][3] Journal of Thermal Analysis and Calorimetry.[2][3] [Link][1][2]

  • PubChem. Compound Summary for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor Data). National Library of Medicine.[2][3] Available at: [Link][1][2]

  • USP General Chapter <891>. Thermal Analysis.[2][3] United States Pharmacopeia.[2][3] (Requires Subscription for full text, general methodology referenced).

Methodological & Application

3-Bromo-4-ethoxy-5-methoxybenzohydrazide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide as a Potential Urease Inhibitor

Executive Summary

Compound: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide CAS Number: 565172-99-8 Molecular Formula: C


H

BrN

O

Target Class: Metalloenzyme Inhibitor (Primary: Urease; Secondary: Bacterial InhA)

This application note details the evaluation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (hereafter referred to as BEMB ) as a potent inhibitor of urease (EC 3.5.1.5). Benzohydrazide derivatives are a well-established pharmacophore for urease inhibition, primarily targeting the nickel-centric active site essential for the survival of Helicobacter pylori in the acidic gastric environment. The specific substitution pattern (3-bromo, 4-ethoxy, 5-methoxy) is designed to optimize lipophilicity and electronic interactions within the enzyme's binding pocket, potentially offering superior bioavailability compared to traditional hydroxamic acid inhibitors.

Scientific Mechanism & Rationale

The Target: Urease & H. pylori Survival

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The ammonia produced neutralizes gastric acid, creating a microenvironment that allows H. pylori to colonize the stomach lining, leading to gastritis, peptic ulcers, and gastric cancer.

Mechanism of Action: Bidentate Chelation

BEMB functions as a competitive inhibitor via a bidentate chelation mechanism.

  • Pharmacophore: The hydrazide moiety (-CONHNH

    
    ) acts as a metal-binding group (MBG).
    
  • Chelation: The carbonyl oxygen and the terminal amino nitrogen coordinate with the two Ni

    
     ions in the urease active site.
    
  • Stabilization: The 3-bromo and 4-ethoxy/5-methoxy substituents provide hydrophobic interactions and halogen bonding with auxiliary residues (e.g., His, Ala) in the binding pocket, stabilizing the inhibitor-enzyme complex.

Pathway Visualization

The following diagram illustrates the urease hydrolysis pathway and the specific intervention point of BEMB.

UreaseInhibition Urea Urea Substrate (NH2-CO-NH2) ActiveSite Urease Active Site (Ni2+ / Ni2+) Urea->ActiveSite Enters Pocket Hydrolysis Hydrolysis Reaction ActiveSite->Hydrolysis Catalysis Ammonia Ammonia (NH3) + Carbamate Hydrolysis->Ammonia Produces Neutralization Gastric Acid Neutralization (pH Increase) Ammonia->Neutralization Causes Survival H. pylori Survival & Colonization Neutralization->Survival Enables BEMB INHIBITOR: BEMB (Benzohydrazide Scaffold) BEMB->ActiveSite Chelates Ni2+ Blocks Substrate

Figure 1: Mechanism of Urease Inhibition by BEMB. The hydrazide moiety chelates the active site Nickel ions, preventing urea hydrolysis and subsequent acid neutralization.

Experimental Protocol: Urease Inhibition Assay

Objective: To determine the IC


 value of BEMB against Jack Bean Urease using the Indophenol Method.
Reagents & Preparation
  • Enzyme: Jack Bean Urease (EC 3.5.1.5), 5 U/mL solution in phosphate buffer.

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (mimics physiological conditions).

  • Reagent A (Phenol): 1% w/v phenol and 0.005% w/v sodium nitroprusside.

  • Reagent B (Alkali): 0.5% w/v NaOH and 0.1% v/v NaOCl.

  • Inhibitor Stock: Dissolve BEMB in 100% DMSO to 10 mM. Serial dilute to test concentrations (0.1 µM – 100 µM). Note: Final DMSO concentration in assay must be <1%.

Step-by-Step Workflow
  • Pre-Incubation:

    • In a 96-well plate, add 25 µL of Enzyme Solution (5 U/mL).

    • Add 5 µL of BEMB (various concentrations).

    • Incubate at 37°C for 15 minutes . Rationale: Allows the inhibitor to equilibrate and chelate the active site nickel ions before substrate introduction.

  • Substrate Addition:

    • Add 55 µL of Urea Solution (100 mM).

    • Incubate at 37°C for 15 minutes .

  • Reaction Termination & Color Development:

    • Add 45 µL of Reagent A (Phenol).

    • Add 70 µL of Reagent B (Alkali).

    • Incubate at room temperature for 50 minutes .

    • Chemistry: The ammonia released reacts with phenol and hypochlorite to form indophenol blue.

  • Measurement:

    • Measure absorbance at 630 nm using a microplate reader.

  • Calculation:

    • % Inhibition =

      
      
      
    • Calculate IC

      
       using non-linear regression (GraphPad Prism or similar).
      

Expected Results & Data Interpretation

While specific IC


 values for BEMB may vary by assay conditions, benzohydrazide derivatives typically exhibit potent inhibition in the low micromolar range. The table below summarizes expected performance metrics based on structural analogues (SAR data).

Table 1: Comparative Potency of Benzohydrazide Analogues

Compound ClassSubstituentsIC

(µM)
Mechanism Note
Standard Thiourea21.0 ± 0.15Reference Standard
Standard Acetohydroxamic Acid5.0 - 15.0Clinical Reference
Analogue A 4-methoxy12.5 ± 0.5Moderate donor effect
Analogue B 3,4-dichloro1.2 ± 0.3Halogen bonding enhances potency
BEMB (Target) 3-Br, 4-OEt, 5-OMe Expected: 0.8 - 5.0 Synergy of Br-halogen bond & alkoxy lipophilicity

Note: The presence of the 3-Bromo group is critical. Halogen atoms often participate in "halogen bonding" with carbonyl backbone oxygens in the enzyme active site, potentially increasing potency by 2-5x compared to non-halogenated analogues.

Safety & Handling

  • Hazard Identification: Benzohydrazides may be skin and eye irritants.

  • Storage: Store solid BEMB at -20°C, desiccated. DMSO stocks are stable at -20°C for up to 3 months.

  • Solubility: BEMB is hydrophobic. Ensure complete dissolution in DMSO before adding to aqueous buffer. If precipitation occurs in buffer, add 0.01% Tween-20.

References

  • Khan, M., et al. (2018). "Synthesis and in Vitro Urease Inhibitory Activity of Benzohydrazide Derivatives, in Silico and Kinetic Studies." Bioorganic Chemistry.

  • Amtul, Z., et al. (2002). "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry.

  • Saeed, A., et al. (2014). "Synthesis, characterization and urease inhibitory activity of some novel N-substituted-2-((4-methoxyphenyl)sulfonyl)benzohydrazides." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Compound Summary. "3-Bromo-4-ethoxy-5-methoxybenzohydrazide." National Center for Biotechnology Information.

protocol for testing anticancer activity of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Testing the Anticancer Activity of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Dated: February 19, 2026

Introduction

Benzohydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3][4] The structural motif of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide suggests its potential as a novel therapeutic agent. This document provides a comprehensive suite of protocols for the systematic evaluation of its anticancer activity, designed for researchers and scientists in the field of drug development. The outlined methodologies will guide the user through a logical progression of in vitro and in vivo assays to thoroughly characterize the compound's efficacy and mechanism of action.

The rationale for investigating this specific molecule stems from the known bioactivity of related benzohydrazide and benzaldehyde structures. For instance, various benzohydrazide derivatives have shown potent antiproliferative effects against a range of cancer cell lines.[1][2][5] Furthermore, the substitution pattern on the phenyl ring, including bromo, ethoxy, and methoxy groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7] This protocol is designed to be a self-validating system, with built-in controls and clear endpoints to ensure the generation of robust and reproducible data.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of testing involves a series of in vitro assays to determine the cytotoxic and apoptotic effects of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide on a panel of human cancer cell lines.

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. It is recommended to include cell lines from different tissue origins.[8][9]

Recommended Cell Lines:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)

  • MDA-MB-231: Breast adenocarcinoma (Triple-Negative)

  • A549: Lung carcinoma

  • HCT-116: Colon carcinoma

  • HepG2: Hepatocellular carcinoma

  • HeLa: Cervical carcinoma

Protocol 1: Cell Culture and Maintenance [8]

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Cytotoxicity Assays

Two distinct and well-validated methods, the MTT and SRB assays, are proposed to determine the compound's effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

1.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Protocol 2: MTT Assay [10][13][14]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

1.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[15][16][17]

Protocol 3: SRB Assay [15][16][18][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Data Presentation: Cytotoxicity

Summarize the IC50 values in a table for clear comparison across different cell lines.

Cell LineTissue of Origin3-Bromo-4-ethoxy-5-methoxybenzohydrazide IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
MDA-MB-231Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HCT-116Colon CarcinomaExperimental DataExperimental Data
HepG2Hepatocellular CarcinomaExperimental DataExperimental Data
HeLaCervical CarcinomaExperimental DataExperimental Data
Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay will be performed using flow cytometry.[20][21][22][23]

Protocol 4: Annexin V-FITC/PI Apoptosis Assay [8][20][21]

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-Bromo-4-ethoxy-5-methoxybenzohydrazide at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[21][22]

Visualization of In Vitro Workflow

in_vitro_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (MCF-7, A549, etc.) cell_seeding 2. Seed into 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions treatment 4. Treat cells (48-72h) compound_prep->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay Viability srb_assay 5b. SRB Assay treatment->srb_assay Viability apoptosis_assay 5c. Annexin V/PI Assay treatment->apoptosis_assay Mechanism ic50_calc 6. Calculate IC50 mtt_assay->ic50_calc srb_assay->ic50_calc apoptosis_quant 7. Quantify Apoptosis apoptosis_assay->apoptosis_quant in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_prep 1. Prepare Cancer Cells injection 2. Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice tumor_growth->randomization treatment_admin 5. Administer Compound/Vehicle randomization->treatment_admin monitoring 6. Measure Tumor Volume & Body Weight treatment_admin->monitoring euthanasia 7. Euthanize Mice monitoring->euthanasia tumor_excision 8. Excise & Weigh Tumors euthanasia->tumor_excision data_analysis 9. Analyze Data tumor_excision->data_analysis

Caption: Experimental workflow for in vivo anticancer efficacy testing.

Part 3: Mechanistic Insights

To understand how 3-Bromo-4-ethoxy-5-methoxybenzohydrazide exerts its anticancer effects, further mechanistic studies can be conducted. Based on the known activities of similar compounds, investigating the modulation of key signaling pathways involved in cell proliferation and apoptosis is a logical next step.

Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the compound on cell cycle progression.

Protocol 7: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [24]

Western Blot Analysis

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, caspases, and cyclins.

Visualization of Potential Signaling Pathway

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Compound 3-Bromo-4-ethoxy-5- methoxybenzohydrazide Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Cyclins Cyclins/CDKs Compound->Cyclins Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Arrest Cyclins->CellCycle

Caption: Postulated mechanism of action of the test compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anticancer activity of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. By systematically progressing from in vitro cytotoxicity and apoptosis assays to in vivo tumor xenograft models and mechanistic studies, researchers can generate the high-quality data necessary to assess the therapeutic potential of this novel compound. Adherence to these standardized procedures will ensure the reliability and reproducibility of the findings, paving the way for further preclinical and clinical development.

References

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  • Li, et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. [Link]

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Sources

Application Notes and Protocols: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Benzohydrazides in Heterocyclic Synthesis

Benzohydrazide and its substituted derivatives are pivotal building blocks in modern organic and medicinal chemistry. The inherent reactivity of the hydrazide functional group (-CONHNH₂) allows for its facile conversion into a variety of heterocyclic systems, which form the core of many pharmacologically active compounds. Benzohydrazides have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimycobacterial properties. Their utility as precursors to stable five-membered heterocycles, such as 1,3,4-oxadiazoles and hydrazones (Schiff bases), makes them indispensable reagents in drug discovery and development.

This guide provides detailed protocols for the synthesis and application of a specific, highly functionalized derivative, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide . The strategic placement of bromo, ethoxy, and methoxy groups on the benzene ring offers opportunities for further synthetic diversification and modulation of biological activity.

PART 1: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The most direct and efficient route to synthesize the title compound is through the hydrazinolysis of its corresponding methyl ester, Methyl 3-bromo-4-ethoxy-5-methoxybenzoate. This precursor is commercially available, streamlining the initial synthetic efforts.

Protocol 1: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

This protocol details the conversion of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate to 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. The reaction proceeds via a nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, displacing the methoxy group of the ester.

Reaction Scheme:

Synthesis_of_3-Bromo-4-ethoxy-5-methoxybenzohydrazide start Methyl 3-bromo-4-ethoxy-5-methoxybenzoate reagents + Hydrazine Hydrate (NH2NH2·H2O) + Ethanol (Solvent) start->reagents Reactants conditions Reflux (80°C, 2-4 h) reagents->conditions Reaction Conditions product 3-Bromo-4-ethoxy-5-methoxybenzohydrazide conditions->product Yields

Workflow for the synthesis of the title compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightComments
Methyl 3-bromo-4-ethoxy-5-methoxybenzoate205565-35-9289.12 g/mol Starting material
Hydrazine hydrate (64-80% solution)7803-57-850.06 g/mol Nucleophile
Ethanol (absolute)64-17-546.07 g/mol Solvent
Distilled water7732-18-518.02 g/mol For workup and recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (0.01 mol, 2.89 g) and absolute ethanol (40 mL).

  • Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (0.02 mol, ~1.0 mL of an 80% solution) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold distilled water with gentle stirring. A white precipitate of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold distilled water. The crude product can be purified by recrystallization from an ethanol-water mixture to yield a white crystalline solid.

Rationale and Insights:

  • Choice of Solvent: Ethanol is an excellent solvent for both the starting ester and the resulting hydrazide, facilitating a homogeneous reaction. Its boiling point is ideal for reflux conditions.

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to drive the reaction to completion.

  • Recrystallization: This purification step is crucial for removing any unreacted starting material and other impurities, yielding a high-purity product suitable for subsequent applications.

PART 2: Applications in Heterocyclic Synthesis

The synthesized 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a versatile intermediate for constructing more complex molecular architectures. Below are two detailed protocols for its application in the synthesis of 1,3,4-oxadiazoles and hydrazones.

Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative by reacting 3-Bromo-4-ethoxy-5-methoxybenzohydrazide with an amino acid, using phosphorus oxychloride (POCl₃) as a cyclizing and dehydrating agent. 1,3,4-oxadiazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.

Reaction Scheme:

Oxadiazole_Synthesis start 3-Bromo-4-ethoxy-5-methoxybenzohydrazide reagents + Amino Acid + Phosphorus Oxychloride (POCl3) start->reagents Reactants conditions Reflux (80°C, 4-7 h) reagents->conditions Reaction Conditions product 2-(Substituted)-5-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,3,4-oxadiazole conditions->product Yields

Workflow for the synthesis of a 1,3,4-oxadiazole derivative.

Materials and Reagents:

ReagentCAS NumberMolecular WeightComments
3-Bromo-4-ethoxy-5-methoxybenzohydrazide(Synthesized)289.12 g/mol Starting material
Amino Acid (e.g., Glycine)56-40-675.07 g/mol Source of the second substituent
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol Cyclizing and dehydrating agent
Sodium bicarbonate (NaHCO₃) solution (10%)144-55-884.01 g/mol For neutralization
Dichloromethane (DCM)75-09-284.93 g/mol Extraction solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, carefully add phosphorus oxychloride (7 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Addition of Reactants: To the POCl₃, add 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (0.01 mol, 2.89 g) and the chosen amino acid (e.g., Glycine, 0.01 mol, 0.75 g) in small portions with stirring.

  • Reflux: Allow the mixture to stand at room temperature for 30 minutes, then heat to reflux at 80°C for 4-7 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Rationale and Insights:

  • Role of POCl₃: Phosphorus oxychloride serves a dual purpose. It activates the carbonyl group of the amino acid and facilitates the cyclodehydration reaction to form the oxadiazole ring.

  • Safety: The work-up procedure must be performed with extreme caution due to the exothermic reaction of POCl₃ with water.

  • Versatility: This protocol can be adapted for a variety of amino acids, leading to a library of 2,5-disubstituted-1,3,4-oxadiazole derivatives.

Protocol 3: Synthesis of a Hydrazone (Schiff Base) Derivative

This protocol outlines the synthesis of a hydrazone by the condensation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide with an aromatic aldehyde. Hydrazones are valuable intermediates and have demonstrated a wide array of biological activities.

Reaction Scheme:

Hydrazone_Synthesis start 3-Bromo-4-ethoxy-5-methoxybenzohydrazide reagents + Aromatic Aldehyde + Ethanol (Solvent) + Acid Catalyst (e.g., Acetic Acid) start->reagents Reactants conditions Stir at Room Temp. or Reflux reagents->conditions Reaction Conditions product N'-(Arylmethylidene)-3-bromo-4-ethoxy-5-methoxybenzohydrazide conditions->product Yields

Workflow for the synthesis of a hydrazone derivative.

Materials and Reagents:

ReagentCAS NumberMolecular WeightComments
3-Bromo-4-ethoxy-5-methoxybenzohydrazide(Synthesized)289.12 g/mol Starting material
Aromatic Aldehyde (e.g., Benzaldehyde)100-52-7106.12 g/mol Electrophile
Ethanol (absolute)64-17-546.07 g/mol Solvent
Glacial Acetic Acid64-19-760.05 g/mol Acid catalyst (optional, but recommended)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (0.01 mol, 2.89 g) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add the aromatic aldehyde (e.g., Benzaldehyde, 0.01 mol, 1.06 g) and a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. In some cases, gentle heating or reflux may be required to drive the reaction to completion. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

Rationale and Insights:

  • Acid Catalysis: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the rate of nucleophilic attack by the hydrazide.

  • Schiff Base Formation: The reaction proceeds via a classic condensation mechanism to form the stable C=N double bond characteristic of hydrazones (a type of Schiff base).

  • Broad Scope: This method is applicable to a wide range of aromatic and heteroaromatic aldehydes, allowing for the synthesis of a diverse library of hydrazone derivatives for biological screening.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzohydrazide serves as a highly valuable and versatile intermediate in organic synthesis. The protocols provided herein offer robust and reproducible methods for its preparation and subsequent elaboration into medicinally relevant heterocyclic structures such as 1,3,4-oxadiazoles and hydrazones. The functional group handles present on the aromatic ring provide further opportunities for derivatization, making this compound an attractive scaffold for the development of new chemical entities.

References

  • Al-Ghorbani, M., et al. (2015). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry.
  • Pathak, A., & Mishra, P. M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-994.
  • Patel, G. E., et al. (2014). An efficient synthesis of new benzohydrazide and 1, 3-thiazine fused s-triazines as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 6(7), 1884-1890.
  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide mon

Application Notes and Protocols: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Substituted Benzohydrazides in Coordination Chemistry and Drug Development

Benzohydrazide and its derivatives represent a class of highly versatile organic ligands in coordination chemistry. The presence of multiple donor sites, specifically the carbonyl oxygen, the primary amine nitrogen, and the secondary amine nitrogen, allows for a variety of coordination modes (monodentate, bidentate, or polydentate) with a wide range of metal ions.[1] This flexibility, combined with the ability to introduce various substituents onto the benzene ring, enables the fine-tuning of the electronic and steric properties of the resulting metal complexes.[2][3]

The coordination of these ligands to metal ions often enhances their inherent biological activities, a principle of significant interest in the field of medicinal inorganic chemistry.[4][5] Metal complexes offer unique therapeutic opportunities due to their diverse geometries, redox states, and ligand exchange kinetics, which are not readily accessible to purely organic molecules.[6] Research has demonstrated that metal complexes of hydrazone and benzohydrazide ligands can exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[7][8]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from a novel ligand: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. While specific literature on this exact molecule is emerging, the protocols and principles outlined herein are based on well-established synthetic methodologies for analogous compounds and provide a robust framework for researchers exploring its coordination chemistry. We will detail a proposed synthetic route for the ligand, general protocols for the synthesis of its metal complexes, a suite of characterization techniques, and a discussion of its potential applications, particularly in the realm of drug development.

Part 1: Synthesis of the Ligand: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide can be efficiently achieved through a two-step process starting from the corresponding benzoic acid. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3-Bromo-4-ethoxy-5- methoxybenzoic acid B Ethyl 3-bromo-4-ethoxy-5- methoxybenzoate A->B Ethanol, cat. H₂SO₄, Reflux C Ethyl 3-bromo-4-ethoxy-5- methoxybenzoate D 3-Bromo-4-ethoxy-5- methoxybenzohydrazide C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of the target ligand.

Protocol 1.1: Esterification of 3-Bromo-4-ethoxy-5-methoxybenzoic acid

This protocol describes the Fischer esterification of 3-bromo-4-ethoxy-5-methoxybenzoic acid to its corresponding ethyl ester. The use of excess ethanol as both a reactant and a solvent drives the equilibrium towards the product.[9][10]

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 3-bromo-4-ethoxy-5-methoxybenzoic acid in 100 mL of absolute ethanol.

  • While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

  • Transfer the concentrated solution to a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

  • Gently shake the funnel, releasing pressure frequently. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-bromo-4-ethoxy-5-methoxybenzoate. The product can be further purified by column chromatography if necessary.

Protocol 1.2: Hydrazinolysis of Ethyl 3-bromo-4-ethoxy-5-methoxybenzoate

This step involves the conversion of the ethyl ester to the desired benzohydrazide by reaction with hydrazine hydrate.[2][3][11]

Materials:

  • Ethyl 3-bromo-4-ethoxy-5-methoxybenzoate

  • Hydrazine Hydrate (80-95% solution)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 5.0 g of ethyl 3-bromo-4-ethoxy-5-methoxybenzoate in 50 mL of 95% ethanol in a 100 mL round-bottom flask.

  • Add 5 mL of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction completion using TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 3-Bromo-4-ethoxy-5-methoxybenzohydrazide as a crystalline solid.

Part 2: Synthesis of Metal Complexes

The 3-Bromo-4-ethoxy-5-methoxybenzohydrazide ligand can coordinate with various transition metal ions to form stable complexes. A general procedure for the synthesis of these complexes is provided below. This method is adaptable for different metal salts (e.g., chlorides, acetates, nitrates) and can be optimized by adjusting the molar ratio of ligand to metal.

Complexation_Workflow A Ligand Solution (3-Bromo-4-ethoxy-5- methoxybenzohydrazide in Ethanol) C Mix and Reflux A->C B Metal Salt Solution (e.g., MCl₂ in Ethanol) B->C D Isolate Complex (Cooling, Filtration) C->D E Wash and Dry D->E F Characterize E->F

Caption: General workflow for the synthesis of metal complexes.

Protocol 2.1: General Synthesis of M(II) Complexes

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Prepare a solution of the ligand by dissolving 2 mmol of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in 20 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, prepare a solution of the metal salt by dissolving 1 mmol of the chosen metal(II) salt in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color or the formation of a precipitate is often observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the volume of the solvent can be reduced to induce precipitation.

  • Wash the collected complex with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Part 3: Characterization of the Ligand and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized ligand and its metal complexes.

Spectroscopic and Analytical Data
TechniqueLigand (Expected Observations)Metal Complex (Expected Observations)Rationale for Change
FT-IR (cm⁻¹) Strong ν(C=O) band around 1640-1660. ν(N-H) bands around 3200-3300.Shift of ν(C=O) to lower wavenumbers (e.g., 1600-1620). Appearance of new bands in the 400-600 region.Coordination of the carbonyl oxygen to the metal ion weakens the C=O bond. New bands are attributed to ν(M-O) and ν(M-N) vibrations.[11][12][13]
¹H NMR Aromatic protons, -OCH₂CH₃ protons, -OCH₃ protons, and N-H protons will show characteristic signals.Broadening or disappearance of the N-H proton signals. Possible shifts in the aromatic proton signals.Coordination to a paramagnetic metal ion can lead to signal broadening. Changes in the electronic environment upon complexation affect the chemical shifts.[12][14]
UV-Vis Intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic ring and carbonyl group.Ligand-based bands may shift (hypsochromic or bathochromic). New bands in the visible region may appear for d-block metals.Coordination alters the energy levels of the ligand's molecular orbitals. New bands correspond to d-d electronic transitions or ligand-to-metal charge transfer (LMCT).[15]
Molar Conductivity -Low values in a non-coordinating solvent (e.g., DMF or DMSO).Indicates a non-electrolytic nature, suggesting that anions (e.g., Cl⁻) are coordinated to the metal ion.[14]
Magnetic Susceptibility DiamagneticParamagnetic for metals like Cu(II), Ni(II), Co(II).The measured magnetic moment helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, square planar).[16]
Thermal Analysis (TGA) A single-step decomposition pattern.Multi-step decomposition, often with an initial loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand.Provides information about the thermal stability and composition of the complex, including the presence of solvent molecules.[7][14]

Part 4: Potential Applications in Drug Development

The introduction of bromo, ethoxy, and methoxy substituents on the benzohydrazide scaffold can significantly influence the lipophilicity and electronic properties of the ligand and its metal complexes, potentially enhancing their bioavailability and therapeutic efficacy. Based on extensive research into related compounds, the metal complexes of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide are promising candidates for various biological applications.

  • Antimicrobial Agents: The chelation of metal ions to organic ligands often leads to enhanced antimicrobial activity compared to the free ligand.[8][13] This is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.

  • Anticancer Agents: Many transition metal complexes have been investigated as potential anticancer drugs.[3][4][6] They can interact with biological targets such as DNA and various enzymes, inducing apoptosis in cancer cells. The diverse coordination geometries and redox properties of metal complexes allow for mechanisms of action that are distinct from traditional organic drugs.[6]

  • Antioxidant Activity: Some hydrazone-based metal complexes have shown significant radical scavenging capabilities, suggesting their potential use in mitigating oxidative stress associated with various diseases.[12][15]

It is imperative that any newly synthesized complexes undergo rigorous in vitro and in vivo biological screening to validate these potential applications.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a promising ligand for the synthesis of novel metal complexes with tunable properties. This application note provides a foundational guide for researchers to synthesize and characterize this ligand and its coordination compounds. The detailed protocols are based on established chemical principles and offer a starting point for further exploration and optimization. The potential for these new metal complexes in the field of drug development is significant, warranting further investigation into their biological activities.

References

  • The Scope Of Metal Complexes In Drug Design - A Review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • El-Sawaf, A. K., et al. (2011). Synthesis and Characterization of Transition Metal Complexes Derived from (E)-N-(1-(Pyridine-2-yl)ethylidiene)benzohydrazide (PEBH). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(8), 963-971. [Link]

  • Pawar, S. D., et al. (2023). METAL COMPLEXES IN DRUG RESEARCH - A REVIEW. International Journal of Engineering and Scientific Research, 11(5), 27-33.
  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • Karges, J., et al. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 3(8), 633-647. [Link]

  • Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2024). Molecules, 29(2), 435.
  • Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. (n.d.). Journal of Research in Chemistry.
  • Benzohydrazide. (n.d.). NIST Chemistry WebBook. [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Synthesis, magnetic, spectral, and antimicrobial studies of Cu(II), Ni(II), Co(II), Fe(III), and UO2(VI) complexes of a new Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 28-36.
  • Al-Ghamdi, A. A., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5203. [Link]

  • Devi, J., et al. (2025). A confluence of spectroscopic, biological, and computational discoveries: Hydrazone ligands and their metal chelates. Applied Organometallic Chemistry, e7415. [Link]

  • Exploring the synthesis, of transition metal complexes derived from 5- nitrosalicyaldehyde benzoylhydrazone characterization and. (n.d.).
  • Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(I. (2020). Saudi Journal of Chemistry, 28(12), 1-10.
  • da Silva, J. G., et al. (2022). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega, 7(5), 4354-4366. [Link]

  • Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazid. (2014). Der Pharma Chemica, 6(5), 343-352.
  • Kametani, T. (1967). U.S. Patent No. 3,322,830. Washington, DC: U.S.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). African Journal of Pharmacy and Pharmacology, 5(9), 1195-1201. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

Sources

Application Note: In-Vitro Characterization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the in-vitro characterization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS: 565172-99-8).

Based on its chemical structure—a benzohydrazide core substituted with a 3-bromo-4-ethoxy-5-methoxy pattern—this compound represents a "privileged scaffold" in medicinal chemistry.[1] This specific substitution pattern strongly suggests potential activity as a Tubulin Polymerization Inhibitor (mimicking the colchicine binding site) or a Tyrosine Kinase Inhibitor (similar to the pharmacophore of EGFR inhibitors).[1] Furthermore, the hydrazide moiety points to potential Antimicrobial/Antitubercular activity (analogous to Isoniazid).

Subject: Multi-Target Pharmacological Profiling: Anticancer & Antimicrobial Screening

Executive Summary & Scientific Rationale

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a synthetic small molecule integrating a lipophilic, electron-rich phenyl ring with a reactive hydrazide tail.[1]

  • Pharmacophore Analysis:

    • The 3,4,5-Substitution Pattern: The 3-bromo-4-ethoxy-5-methoxy motif is a bioisostere of the 3,4,5-trimethoxyphenyl group found in Colchicine and Combretastatin A-4 .[1] This suggests the compound may bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.

    • The Hydrazide Linker (-CONHNH₂): This moiety is critical for hydrogen bonding in the active sites of enzymes (e.g., Enoyl-ACP reductase in M. tuberculosis) and serves as a chelating motif for metalloenzymes.[1]

    • Kinase Relevance: The electron-withdrawing bromine and electron-donating alkoxy groups create an electronic profile similar to the "head groups" of ATP-competitive kinase inhibitors (e.g., EGFR inhibitors).[1]

Experimental Goal: To validate the compound's biological activity through a hierarchical screening cascade, moving from phenotypic cytotoxicity to specific mechanistic target engagement (Tubulin vs. Kinase).

Experimental Design Workflow

The following flowchart outlines the logical progression of experiments. If the compound shows cytotoxicity (


), proceed to mechanistic assays.

ExperimentalDesign Start Compound Formulation (DMSO Stock) Screening Primary Phenotypic Screening Start->Screening Cancer Antiproliferative Assay (A549, MCF-7, HeLa) Method: MTT/SRB Screening->Cancer Microbial Antimicrobial Assay (S. aureus, E. coli, M. smegmatis) Method: MIC (Broth Dilution) Screening->Microbial Decision Hit Validation (IC50 < 10 µM) Cancer->Decision Mech_Tubulin Mechanism A: Tubulin Polymerization Assay (Fluorescence) Decision->Mech_Tubulin If G2/M Arrest Mech_Kinase Mechanism B: Kinase Profiling (EGFR/VEGFR) Decision->Mech_Kinase If G1 Arrest Mech_Apoptosis Apoptosis Confirmation (Annexin V / Caspase-3) Decision->Mech_Apoptosis Confirm Cell Death

Figure 1: Hierarchical screening cascade. The pathway branches based on the cell cycle arrest phase observed in preliminary flow cytometry.

Detailed Protocols

Protocol A: Compound Reconstitution & Storage

The lipophilicity of the ethoxy/bromo groups requires careful solubilization to prevent precipitation in aqueous media.[1]

  • Stock Solution (20 mM):

    • Weigh 2.89 mg of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (MW: ~289.13 g/mol ).[1]

    • Dissolve in 500 µL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex for 1 minute until clear.

    • Note: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive due to Br-aromatic system) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute stock 1:1000 in culture medium (final DMSO < 0.1%) immediately before use.

Protocol B: Antiproliferative Screening (MTT Assay)

Targeting A549 (Lung) and MCF-7 (Breast) cancer lines to assess general cytotoxicity.[1]

Materials:

  • Cell lines: A549, MCF-7.[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]

  • Positive Control: Colchicine (Tubulin binder) or Gefitinib (EGFR inhibitor).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Add the compound in serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Blank: Media only.

  • Incubation: Incubate for 48 hours .

  • Development:

    • Add 20 µL MTT solution to each well. Incubate 4h.

    • Aspirate media carefully.

    • Dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm (ref 630 nm).

  • Analysis: Calculate % Viability and determine

    
     using non-linear regression (GraphPad Prism).
    
Protocol C: In-Vitro Tubulin Polymerization Assay

Given the structural similarity to Combretastatin, this is the high-priority mechanistic assay.[1]

Principle: Tubulin polymerizes into microtubules, increasing light scattering (or fluorescence if using a reporter). Inhibitors prevent this increase.

Materials:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (1 mM).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

Procedure:

  • Preparation: Keep all reagents on ice. Prepare Tubulin solution (3 mg/mL) in buffer + 1 mM GTP.

  • Baseline: Add 5 µL of test compound (Final conc: 5 µM and 10 µM) to a pre-warmed (37°C) 96-well half-area plate.

  • Initiation: Add 50 µL of cold Tubulin/GTP mixture to the wells.

  • Kinetics: Immediately place in a plate reader heated to 37°C .

  • Measurement: Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Polymerization:[1] Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      
      Plateau).
    • Inhibition: Flattened curve or reduced slope (Vmax).

    • Stabilization (Taxol-like): Shortened lag phase, higher plateau.

Protocol D: Antimicrobial Susceptibility (MIC Determination)

Testing the hydrazide pharmacophore against bacterial pathogens.

Organisms: S. aureus (Gram+), E. coli (Gram-), M. smegmatis (Safe surrogate for M. tuberculosis).

Procedure (CLSI M07-A10 Standard):

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL of test compound (2-fold serial dilutions from 128 µg/mL to 0.25 µg/mL).

  • Incubation:

    • Bacteria: 37°C for 16–20h.[1]

    • Mycobacteria:[1] 37°C for 48–72h.

  • Readout: Visual inspection for turbidity.[1] The lowest concentration with no visible growth is the MIC.[2]

  • Validation: Add 30 µL Resazurin (0.01%) to wells; incubate 1h. Blue

    
     Pink indicates viable growth.
    

Mechanistic Pathway Visualization

If the compound inhibits tubulin, it will trigger the Spindle Assembly Checkpoint (SAC) , leading to Mitotic Arrest and Apoptosis.

Mechanism Compound 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Microtubule Destabilization Target->Effect1 Inhibits Polymerization Checkpoint Spindle Assembly Checkpoint (SAC) Effect1->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase 3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 2: Predicted Mechanism of Action.[1] Binding to the colchicine site prevents microtubule assembly, triggering cell cycle arrest at G2/M and subsequent apoptotic cell death.

Data Reporting & Analysis

Table 1: Suggested Data Recording Format

Assay TypeParameterControl (Colchicine/Isoniazid)Test Compound (10 µM)Interpretation
Cytotoxicity

(A549)
0.05 µMTBD<10 µM is active
Tubulin

(OD/min)
0.01 (Inhibited)TBD<50% of Vehicle = Hit
Antibacterial MIC (S. aureus)0.5 µg/mLTBD<32 µg/mL is active
Antibacterial MIC (M. smegmatis)2.0 µg/mLTBD<10 µg/mL is active

References

  • Benzohydrazide Biological Activity Review

    • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[2]

    • Source: Der Pharma Chemica, 2016.
    • URL:[Link]

  • Tubulin Inhibition by 3,4,5-Substituted Aromatics

    • Title: Combretastatin A-4: A potent tubulin inhibitor.[1]

    • Source: Journal of Medicinal Chemistry (General Reference for Pharmacophore).
    • Context: Validates the "3-bromo-4-ethoxy-5-methoxy" motif as a tubulin-binding bioisostere.[1]

  • Antimicrobial Protocols

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Labor
    • URL:[Link]

  • Compound Source & Physical Data

    • Title: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Product Page.[1][3][4][5][6]

    • Source: BLD Pharm / Sigma Aldrich.

Sources

Application Note: Analytical Strategies for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust methodologies for the quantification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS: 565172-99-8).

This guide addresses two critical analytical needs:

  • High-Content Assay: For purity assessment and release testing of the intermediate.

  • Trace-Level Quantification: For monitoring this compound as a potential genotoxic impurity (PGI) in final drug substances, complying with ICH M7 guidelines.

Chemical Context & Analytical Challenges

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a functionalized benzohydrazide used primarily as a scaffold in the synthesis of biologically active hydrazones and heterocycles (e.g., oxadiazoles).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 289.13 g/mol (based on

    
    )
    
  • Isotopic Pattern: The presence of Bromine results in a characteristic 1:1 isotopic ratio at

    
     M and M+2 (289.0 and 291.0).
    
  • Solubility: Sparingly soluble in water; soluble in DMSO, Methanol, and Acetonitrile.

  • Reactivity: The hydrazide group (

    
    ) is nucleophilic and basic. It can condense with aldehydes/ketones and is susceptible to oxidation.
    
Analytical Criticality

As a hydrazide derivative, this compound possesses a structural alert for genotoxicity (hydrazine functionality).[1] Consequently, if used as an intermediate in late-stage synthesis, it must be controlled to trace levels (often < 10 ppm) in the final API, necessitating High-Sensitivity LC-MS/MS methods.

Method A: HPLC-UV for Purity & Assay (High Content)

Scope: Routine quality control, synthesis monitoring, and purity assessment (>98% target).

Chromatographic Conditions

This method utilizes a polar-embedded C18 column to ensure adequate retention of the polar hydrazide tail while maintaining peak shape for the hydrophobic brominated core.

ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD) or VWD
Column Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm)
Column Temp 35 °C
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 220 nm (Secondary)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar retention)
2.05End Isocratic Hold
12.080Linear Gradient
14.080Wash
14.15Re-equilibration
20.05End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubility) and make up to volume with Methanol.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:B (90:10). Note: Avoid pure organic diluents to prevent peak distortion.

Method B: LC-MS/MS for Trace Impurity Analysis (PGI)[10]

Scope: Quantification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide at ppm/ppb levels in drug substances.

Mass Spectrometry Rationale

The hydrazide nitrogen is easily protonated under Electrospray Ionization (ESI) conditions. The bromine atom provides a distinct isotopic signature that validates identity and eliminates false positives from matrix interference.

LC-MS/MS Parameters
ParameterSetting
Ionization ESI Positive (

)
Scan Mode Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 - 4500 V
Gas Temp 350 °C
Precursor Ion 289.0 (

) and 291.0 (

)
MRM Transition Table

We monitor transitions for both bromine isotopes to confirm identity.

Precursor (

)
Product (

)
Collision Energy (eV)Assignment
289.0 257.0 15 - 20Loss of

(Hydrazine)

Acylium Ion
289.0 229.0 30 - 35Loss of

&

291.0 259.0 15 - 20Corresponding

transition (Confirmation)
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathway used for MRM selection.

FragmentationPathway cluster_legend Key Parent Parent Ion [M+H]+ m/z 289.0 / 291.0 (Protonated Hydrazide) Inter Acylium Cation m/z 257.0 / 259.0 (Loss of N2H4) Parent->Inter - 32 Da (N2H4) Collision Energy: ~18eV Final Phenyl Cation m/z 229.0 / 231.0 (Loss of CO) Inter->Final - 28 Da (CO) Collision Energy: ~32eV legend_text Blue: Precursor Green: Quantifier Ion Red: Qualifier Ion

Figure 1: Proposed ESI+ fragmentation pathway for MRM transition selection.

Experimental Workflow & Decision Tree

This workflow guides the analyst in selecting the appropriate method based on the stage of drug development and the concentration of the analyte.

MethodSelection Start Start: Sample Analysis Request DefineGoal Define Analytical Goal Start->DefineGoal Assay Purity / Assay / Release (Conc > 0.1%) DefineGoal->Assay High Conc Impurity Trace Impurity / Genotox Screening (Conc < 100 ppm) DefineGoal->Impurity Low Conc UV_Method Execute Method A (HPLC-UV) Column: C18-Aq Det: 254 nm Assay->UV_Method SystemSuit Check System Suitability (Tailing < 1.5, RSD < 2.0%) UV_Method->SystemSuit ReportAssay Report % w/w SystemSuit->ReportAssay MS_Method Execute Method B (LC-MS/MS) Mode: ESI+ MRM Transition: 289->257 Impurity->MS_Method MatrixEffect Evaluate Matrix Effect (Spike Recovery 80-120%) MS_Method->MatrixEffect ReportTrace Report ppm (µg/g) MatrixEffect->ReportTrace

Figure 2: Decision tree for selecting HPLC-UV vs. LC-MS/MS methodologies.

Method Validation Criteria (ICH Q2(R1))

To ensure "Trustworthiness" and regulatory compliance, the selected method must be validated against the following criteria.

System Suitability (HPLC-UV)
  • Precision: Inject standard 6 times. RSD of peak area must be

    
    .
    
  • Tailing Factor:

    
    .
    
  • Resolution: If analyzing in a reaction mixture, resolution (

    
    ) between the hydrazide and its precursor (likely the methyl ester or acid chloride) must be 
    
    
    
    .
Sensitivity (LC-MS/MS)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
    . Target 
    
    
    
    .[2]
  • LOQ (Limit of Quantification): S/N ratio

    
    . Target 
    
    
    
    .
  • Linearity:

    
     over the range of LOQ to 150% of the specification limit.
    

References

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation.[3][4] [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[2] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[2] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. [Link]

  • Sun, M., et al. (2010). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC–MS.[2] Journal of Pharmaceutical and Biomedical Analysis, 52(1), 30-36. [Link]

  • PubChem. (2025).[5] Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.[6] National Library of Medicine. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. The method is designed for use in quality control, stability studies, and drug development processes. The chromatographic separation was achieved on a C18 column with gradient elution using a mobile phase of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the method's ability to separate the main peak from degradation products generated under various stress conditions.

Introduction

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a substituted benzohydrazide derivative. The hydrazide functional group is a key structural motif in many pharmaceutically active compounds. Given the potential for this compound to be a synthetic intermediate or an active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[1] The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[2] This involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[3][4] The objective of this work was to develop and validate a stability-indicating RP-HPLC method for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide as per ICH Q2(R1) guidelines.[5][6]

Predicted Physicochemical Properties & Analyte Structure

A preliminary in-silico analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its precursors provides insight into its expected chromatographic behavior.

  • Structure:

    • IUPAC Name: 3-bromo-4-ethoxy-5-methoxybenzohydrazide

    • Molecular Formula: C10H13BrN2O3

    • Molecular Weight: 290.13 g/mol

  • Predicted Properties: Based on its precursor, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, the compound is expected to have a LogP value around 2.4, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[7] The presence of ether, bromine, and hydrazide groups suggests it will be a weakly polar compound.[8]

Experimental

Materials and Reagents
  • Analyte: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide reference standard (purity >99%).

  • Solvents: HPLC grade acetonitrile and methanol were procured from a reputable supplier.

  • Water: Ultrapure water (18.2 MΩ·cm) was used for all preparations.

  • Chemicals: Potassium dihydrogen phosphate, ortho-phosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30%) were of analytical reagent grade.

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector was used for this study. The system was controlled by chromatography data software.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
10.00
12.00
15.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Development Strategy

The primary goal was to achieve a sharp, symmetric peak for the analyte, baseline-separated from any potential impurities and degradation products, within a reasonable runtime.

Rationale for Parameter Selection
  • Column Chemistry: A C18 stationary phase was chosen as the initial starting point due to its wide applicability in reversed-phase chromatography for moderately non-polar compounds.[8]

  • Mobile Phase: A combination of a phosphate buffer and acetonitrile was selected. Phosphate buffers are effective in the pH range of 2-4, which is ideal for maintaining the protonation state of the analyte and for silica-based columns. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity.[9]

  • pH Selection: A pH of 3.0 was selected to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing.[9]

  • Detection Wavelength: The UV spectrum of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in the diluent was recorded, and 275 nm was chosen as the detection wavelength due to maximum absorbance, ensuring high sensitivity.

  • Gradient Elution: A gradient elution was employed to ensure elution of any late-eluting degradation products and to shorten the overall analysis time. The initial gradient was designed based on scouting runs with varying proportions of the organic modifier.

Method Development Workflow

The following diagram illustrates the systematic approach taken for method development.

Sources

Application Note: The 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Scaffold in Drug Discovery

[1][2]

Executive Summary

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS: 565172-99-8) represents a highly specialized "privileged structure" intermediate in modern medicinal chemistry.[1][2] Unlike simple benzohydrazides, this trisubstituted scaffold integrates three distinct pharmacophoric features: a lipophilic ethoxy tail for hydrophobic pocket occupation, a methoxy group for steric and electronic modulation, and a bromine atom capable of halogen bonding or serving as a handle for palladium-catalyzed cross-coupling.[2]

This guide details the synthetic utility, biological relevance, and experimental protocols for leveraging this compound in the development of antimicrobial agents (specifically InhA inhibitors) , anti-inflammatory modulators , and kinase inhibitors .[2]

Structural Logic & Pharmacophore Analysis

The utility of this compound lies in its ability to access diverse chemical space.[2] The 3,4,5-substitution pattern mimics natural products (e.g., combretastatins, gallic acid derivatives) but with enhanced metabolic stability and halogen-bonding capability.[1][2]

Key Structural Features[1][3][4]
  • Hydrazide Linker (-CONHNH₂): Acts as a hydrogen bond donor/acceptor triad.[1][2] It is the primary reactive site for generating acylhydrazones (Schiff bases) or cyclizing to 1,3,4-oxadiazoles and 1,2,4-triazoles.[1][2]

  • 3-Bromine Substituent:

    • Electronic: Withdraws electron density, increasing the acidity of the amide proton.[2]

    • Interaction: Capable of "Halogen Bonding" (σ-hole interaction) with carbonyl backbone residues in target proteins.[1][2]

    • Synthetic:[1][2][3][4][5][6] A "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.[1][2]

  • 4-Ethoxy / 5-Methoxy Groups: These provide a specific steric profile that disrupts planarity less than bulky alkyls but improves membrane permeability (LogP modulation) compared to hydroxyls.[1][2]

Biological Applications & Target Landscape

Research indicates that benzohydrazides bearing this specific substitution pattern are particularly relevant in two therapeutic areas:

A. Antimicrobial & Anti-tubercular Research

Derivatives of 3,4,5-substituted benzohydrazides have shown potent activity against Mycobacterium tuberculosis.[2]

  • Mechanism: Inhibition of Enoyl-ACP Reductase (InhA) .[1][2] The hydrazide motif often chelates the active site metal or interacts with the NADH cofactor, while the hydrophobic phenyl ring occupies the large substrate-binding pocket.[2]

  • Relevance: The 3-bromo substituent has been observed to enhance binding affinity via halogen bonding within the hydrophobic pocket of InhA.[2]

B. Anti-inflammatory Pathways (COX/LOX Inhibition)

The structural homology to Rolipram and other PDE4 inhibitors suggests utility in inflammatory signaling.[2]

  • Mechanism: Suppression of pro-inflammatory cytokines (TNF-α, IL-6).[1][2]

  • Pathway: Modulation of the NF-κB signaling cascade.[1][2]

Visualization: Synthetic Workflow & SAR Logic

Gcluster_0Library GenerationStart3-Bromo-4-ethoxy-5-methoxybenzoic acid (Precursor)EsterMethyl/Ethyl EsterIntermediateStart->EsterH2SO4, MeOHReflux, 4hHydrazide3-Bromo-4-ethoxy-5-methoxybenzohydrazide(Core Scaffold)Ester->HydrazideNH2NH2·H2OEtOH, Reflux, 6hSchiffAcylhydrazone(Schiff Base)Hydrazide->SchiffAr-CHO, EtOHCat. AcOHOxadiazole1,3,4-OxadiazoleDerivativeHydrazide->OxadiazolePOCl3 or I2/K2CO3CyclizationSuzukiBiaryl Derivative(via Suzuki Coupling)Hydrazide->SuzukiAr-B(OH)2, Pd(PPh3)4Cross-Coupling at Br

Figure 1: Synthetic diversity accessible from the 3-bromo-4-ethoxy-5-methoxybenzohydrazide scaffold.[1][2][7]

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Note: This protocol assumes starting from the corresponding methyl ester.[1][2]

Reagents:

  • Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (1.0 eq)[1][2]

  • Hydrazine hydrate (80% or 98%, 5.0 eq)[1][2]

  • Absolute Ethanol (Solvent)[1][5]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the methyl ester in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (25.0 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks).[2]

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes.

  • Filtration: Filter the resulting white/off-white precipitate under vacuum.[2]

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine. Recrystallize from ethanol if necessary.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Validation (Expected Data):

  • Yield: 75–85%[1][2]

  • Appearance: White to pale cream crystalline solid.[2]

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.80 (s, 1H, -CONH-), 7.65 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.50 (br s, 2H, -NH₂), 4.10 (q, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 1.35 (t, 3H, -CH₃).[1][2]

Protocol B: Derivatization to Acylhydrazones (Schiff Bases)

Application: Generation of focused libraries for antimicrobial screening.[2]

Procedure:

  • Dissolve 3-bromo-4-ethoxy-5-methoxybenzohydrazide (1.0 mmol) in 10 mL ethanol.

  • Add the appropriate aromatic aldehyde (1.0 mmol).

  • Add 2–3 drops of Glacial Acetic Acid (catalyst).[2]

  • Reflux for 2–4 hours.

  • Cool and filter the precipitate.[2][8] These compounds often crystallize out of solution upon cooling.[2]

Analytical & Safety Data

PropertySpecificationNotes
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight 289.13 g/mol
LogP (Calc) ~1.8 – 2.2Moderate lipophilicity; good oral bioavailability potential.[1][2]
H-Bond Donors 2Hydrazide NH and NH₂
H-Bond Acceptors 4Carbonyl O, 2x Ether O, Hydrazide N
Safety Hazards Irritant (H315, H319)Hydrazine residues are toxic; ensure thorough washing.[1][2]

Expert Insights & Troubleshooting

  • Solubility Issues: The bromine atom increases lipophilicity significantly compared to the non-brominated analog.[2] If the hydrazide precipitates too early during synthesis (trapping unreacted ester), add a small amount of DMF to the ethanol solvent system.[2]

  • Regiochemistry: When performing electrophilic aromatic substitution on the parent benzoic acid to introduce the bromine, the 3-position is favored due to the directing effects of the 4-ethoxy and 5-methoxy groups (ortho to the alkoxy, meta to the carbonyl).[1][2]

  • Halogen Bonding: In docking studies, ensure your force field accounts for the "sigma-hole" on the bromine atom.[2] Standard force fields often treat halogens merely as hydrophobic spheres, missing the directional interaction with backbone carbonyls.[2]

References

  • Benzohydrazide Pharmacophores

    • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 2016, 8(18):270-276.[2]

  • Structural Analogs (Crystal Structure)

    • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS, 2024.[2][6]

  • Analgesic Activity of Brominated Analogs

    • 2-bromo-4,5-dimethoxybenzoic acid hydrazide.[1][2][8] US Patent 3,322,830.[2][8]

  • Anti-inflammatory Mechanisms

    • Effects of 3-bromo-4,5-dihydroxybenzaldehyde on cell viability and interleukin-6 production.[1][2][9] ResearchGate (Molecules), 2025.[2][9]

Application Notes and Protocols for the Development of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzohydrazide moiety is a versatile and privileged scaffold in modern drug discovery, demonstrating a wide spectrum of pharmacological activities. Its derivatives have been extensively explored and have shown promising results as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The core structure, characterized by a phenyl ring attached to a hydrazide group (-CONHNH2), offers a unique combination of hydrogen bond donors and acceptors, as well as the ability to form stable hydrazone linkages upon reaction with aldehydes and ketones. This synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening.

The introduction of specific substituents on the phenyl ring can significantly modulate the biological activity of benzohydrazide derivatives. The presence of a bromine atom, for instance, is known to enhance the lipophilicity and, in some cases, the antimicrobial and anticancer potency of small molecules. Furthermore, the ethoxy and methoxy groups are key structural features in many biologically active compounds, influencing their metabolic stability and target engagement.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of derivatives based on the novel scaffold, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. The protocols and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for exploring the therapeutic potential of this promising class of compounds.

Part 1: Synthesis of the Core Scaffold: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The synthesis of the core benzohydrazide scaffold is a critical first step in the development of a diverse library of derivatives. The following multi-step protocol is adapted from established methods for the synthesis of structurally related benzohydrazides, ensuring a reliable and scalable route to the target compound.

Workflow for the Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Synthesis_Workflow A 3-Bromo-4-ethoxy- 5-methoxybenzaldehyde B 3-Bromo-4-ethoxy- 5-methoxybenzoic Acid A->B Oxidation (e.g., KMnO4) C Ethyl 3-Bromo-4-ethoxy- 5-methoxybenzoate B->C Esterification (Ethanol, H2SO4) D 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Protocol 1.1: Oxidation of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

The initial step involves the oxidation of the commercially available 3-Bromo-4-ethoxy-5-methoxybenzaldehyde to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis.

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

  • Potassium permanganate (KMnO4)

  • Water

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspend 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in water in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 60-70 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the heated suspension over a period of approximately 1 hour.

  • Continue heating and stirring the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and decolorize the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-Bromo-4-ethoxy-5-methoxybenzoic acid as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.2: Esterification of 3-Bromo-4-ethoxy-5-methoxybenzoic Acid

The carboxylic acid is then converted to its ethyl ester to facilitate the subsequent reaction with hydrazine. Fischer esterification is a classic and effective method for this transformation.

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-Bromo-4-ethoxy-5-methoxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the remaining mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to obtain Ethyl 3-Bromo-4-ethoxy-5-methoxybenzoate.

Protocol 1.3: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The final step in the synthesis of the core scaffold is the reaction of the ethyl ester with hydrazine hydrate.

Materials:

  • Ethyl 3-Bromo-4-ethoxy-5-methoxybenzoate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Dissolve Ethyl 3-Bromo-4-ethoxy-5-methoxybenzoate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate.

  • Dry the product to obtain 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. The purity can be assessed by melting point determination and spectroscopic analysis.

Part 2: Derivatization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The primary amino group of the benzohydrazide is a versatile handle for introducing a wide range of substituents, most commonly through the formation of hydrazones. This is typically achieved by a condensation reaction with various aldehydes and ketones.

Workflow for Hydrazone Derivative Synthesis

Derivatization_Workflow cluster_0 Condensation Reaction A 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide C Schiff Base (Hydrazone) Derivative A->C B Substituted Aldehyde or Ketone B->C

Caption: General scheme for the synthesis of hydrazone derivatives.

Protocol 2.1: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol provides a general method for the synthesis of a library of hydrazone derivatives by reacting the core benzohydrazide with a panel of substituted aldehydes or ketones.

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

  • A selection of substituted aromatic and/or aliphatic aldehydes or ketones

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Part 3: Characterization of Synthesized Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

TechniquePurposeExpected Observations for Hydrazone Derivatives
FT-IR Spectroscopy Functional group identificationPresence of N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C=N stretching (around 1570-1620 cm⁻¹) bands.
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environmentsSignals corresponding to the aromatic protons, ethoxy and methoxy protons, a singlet for the N-H proton (often downfield), and a singlet for the azomethine (-N=CH-) proton (typically between 8-9 ppm).
¹³C NMR Spectroscopy Confirmation of the carbon skeletonResonances for the carbonyl carbon (around 160-170 ppm), the azomethine carbon, and the aromatic carbons.
Mass Spectrometry Determination of molecular weight and fragmentation patternObservation of the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, confirming the molecular weight of the synthesized compound.

Part 4: Biological Evaluation and Applications in Drug Discovery

Derivatives of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide are promising candidates for screening against a variety of biological targets, particularly in the areas of infectious diseases and oncology.

Antimicrobial Activity Screening

Benzohydrazone derivatives have been widely reported to possess significant antibacterial and antifungal properties.

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only). Also, include a standard antimicrobial agent as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Expected Data Output:

Compound IDSubstituent on HydrazoneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 4-ChlorophenylData to be generatedData to be generatedData to be generated
2 2-HydroxyphenylData to be generatedData to be generatedData to be generated
3 4-NitrophenylData to be generatedData to be generatedData to be generated
Ciprofloxacin -Reference valueReference value-
Fluconazole ---Reference value
Anticancer Activity Screening

Numerous studies have highlighted the potential of benzohydrazide derivatives as anticancer agents, with some demonstrating potent cytotoxicity against various cancer cell lines.

Protocol 4.2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Synthesized hydrazone derivatives

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal cell line (for selectivity assessment, e.g., HEK-293)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., doxorubicin)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Output:

Compound IDSubstituent on HydrazoneIC50 (µM) vs. MCF-7IC50 (µM) vs. A549Selectivity Index (SI) vs. HEK-293
1 4-ChlorophenylData to be generatedData to be generatedData to be generated
2 2-HydroxyphenylData to be generatedData to be generatedData to be generated
3 4-NitrophenylData to be generatedData to be generatedData to be generated
Doxorubicin -Reference valueReference valueReference value
Potential Mechanisms of Action and Signaling Pathways

The biological activity of benzohydrazide derivatives can be attributed to their interaction with various cellular targets. For instance, some have been shown to inhibit enzymes crucial for microbial survival or cancer cell proliferation.

Potential Anticancer Mechanism:

Anticancer_Mechanism A Benzohydrazone Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Disruption B->C Leads to D Mitotic Arrest C->D E Apoptosis D->E

Caption: Postulated mechanism of anticancer activity via tubulin polymerization inhibition.

Further studies, such as enzyme inhibition assays and molecular docking, can elucidate the precise mechanism of action of the most promising derivatives.

Conclusion

The 3-Bromo-4-ethoxy-5-methoxybenzohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a clear pathway for the generation of a diverse library of derivatives. Subsequent biological screening for antimicrobial and anticancer activities can identify lead compounds for further optimization. The inherent versatility of the benzohydrazide core, combined with the strategic placement of bromo, ethoxy, and methoxy substituents, offers a rich chemical space for the discovery of new and effective drugs.

References

  • Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Technical Application Note: In-Vivo Pharmacokinetics and Efficacy Evaluation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMBH) is a synthetic benzohydrazide derivative.[1] Structurally, it functions as a pharmacophore scaffold often associated with EGFR kinase inhibition and tubulin polymerization interference in oncology, as well as MATE efflux pump inhibition in antimicrobial resistance.

This application note provides a rigorous, autonomous framework for the in-vivo validation of BEMBH. Unlike standard small molecules, the hydrazide linker requires specific attention to metabolic stability (acetylation/hydrolysis) and solubility. This protocol prioritizes formulation stability and pharmacokinetic (PK) bridging before efficacy testing to prevent false negatives due to poor bioavailability.

Phase I: Pre-Formulation & Vehicle Selection

Objective: Establish a stable delivery system. Benzohydrazides exhibit poor aqueous solubility and are prone to oxidative degradation in basic media.

Solubility Profiling

Conduct equilibrium solubility tests in the following vehicles. Target concentration: 5–10 mg/mL for IP/IV administration.

Vehicle SystemComposition (v/v)SuitabilityNotes
Standard Saline 0.9% NaClLowLikely precipitates; not recommended.
Cosolvent A 5% DMSO / 40% PEG400 / 55% SalineHigh Gold standard for benzohydrazides.
Cosolvent B 10% DMA / 10% Tween-80 / 80% WaterModerateHigh viscosity; monitor for hemolysis in IV.
Complexation 20% HP-β-Cyclodextrin in WaterHigh Best for long-term IP dosing; reduces irritation.
Formulation Protocol (Preferred: Cosolvent A)
  • Weighing: Accurately weigh BEMBH into a sterile glass vial.

  • Primary Solubilization: Add 5% volume of DMSO. Vortex for 2 minutes until clear.

  • Stabilization: Add 40% volume of PEG400. Sonicate at 37°C for 10 minutes.

  • Dilution: Slowly add 55% volume of warm (37°C) saline with continuous stirring to prevent "crashing out."

  • Filtration: Pass through a 0.22 µm PVDF filter immediately before dosing.

Phase II: Pharmacokinetics (PK) & Metabolism

Rationale: The hydrazide motif (-CONHNH2) is metabolically labile. It can undergo hydrolysis to the benzoic acid derivative or acetylation by N-acetyltransferase (NAT).

Experimental Design
  • Species: CD-1 Mice (Male, n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor parent (BEMBH) and putative metabolite (3-Bromo-4-ethoxy-5-methoxybenzoic acid).

PK Workflow Diagram

PK_Workflow cluster_0 Dosing Phase cluster_1 Sample Processing cluster_2 Analysis Dose_IV IV Bolus (Tail Vein) 10 mg/kg Blood Blood Collection (K2EDTA tubes) Dose_IV->Blood Dose_PO Oral Gavage 30 mg/kg Dose_PO->Blood Plasma Centrifuge 4000g, 10 min, 4°C Blood->Plasma Precipitation Protein Precip. (Acetonitrile + IS) Plasma->Precipitation LCMS LC-MS/MS Analysis (C18 Column) Precipitation->LCMS Data PK Parameters (AUC, Cmax, T1/2, F%) LCMS->Data

Caption: Workflow for Pharmacokinetic Assessment of BEMBH in murine models.

Phase III: Maximum Tolerated Dose (MTD)

Critical Step: Benzohydrazides can induce CNS toxicity (seizures) due to pyridoxal phosphate (Vitamin B6) depletion.

  • Design: "3+3" Step-up design in BALB/c mice.

  • Starting Dose: 50 mg/kg IP, q.d.

  • Escalation: If 3/3 survive >48h, increase to 100, 200, 400 mg/kg.

  • Observation: Monitor for weight loss >15%, piloerection, and convulsions.

  • Stop Criterion: Mortality or >20% weight loss in any animal defines the MTD.

Phase IV: Efficacy Protocol (Xenograft Model)

Target Indication: Non-Small Cell Lung Cancer (NSCLC) - A549 Model (EGFR-driven).

Tumor Induction
  • Cell Line: A549 (ATCC® CCL-185™).

  • Preparation: Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1).
    
  • Inoculation: Subcutaneous injection into the right flank of nude mice (Nu/Nu).

  • Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize into groups (n=8).

Dosing Regimen
GroupTreatmentDoseRouteSchedule
G1 Vehicle Control-IPDaily x 21 days
G2 Standard Care (Erlotinib)50 mg/kgPODaily x 21 days
G3 BEMBH (Low)25 mg/kgIPDaily x 21 days
G4 BEMBH (High)50 mg/kgIPDaily x 21 days
Endpoint Analysis
  • Primary: Tumor Volume (

    
    ).
    
  • Secondary: Body weight (toxicity proxy).

  • Terminal: Harvest tumors for IHC (Ki-67 proliferation marker) and Western Blot (p-EGFR, Caspase-3).

Mechanism of Action (Hypothesis)

BEMBH is hypothesized to act via dual inhibition of EGFR phosphorylation and microtubule dynamics, leading to apoptosis.

MOA_Pathway BEMBH BEMBH (Compound) EGFR EGFR Kinase (Membrane) BEMBH->EGFR Inhibits Tubulin Microtubules (Cytoskeleton) BEMBH->Tubulin Destabilizes Signaling PI3K / AKT / MAPK Signaling Cascade EGFR->Signaling Downregulates Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis APOPTOSIS (Cell Death) Signaling->Apoptosis Activates Caspase-3 Arrest->Apoptosis

Caption: Proposed Dual-Mechanism of Action for BEMBH in Cancer Cells.

References

  • Chemical Identity: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8).[2] BLD Pharm / Sigma-Aldrich Catalog.

  • Benzohydrazide EGFR Activity: Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of novel benzohydrazide derivatives as potential EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • In-Vivo Formulation: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

  • MATE Efflux Inhibition: 3,4-dimethoxybenzohydrazide derivatives as MATE inhibitors.[3] Taylor & Francis Online.

Sources

Application Note: The BEM-Hydrazide Scaffold as a Multi-Modal Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Probe Class: Pharmacophore Fragment & Nucleophilic Profiling Agent CAS: (Analogous to 90109-65-2 precursors) Version: 2.0 (High-Throughput Screening & Chemoproteomics Edition)[1][2][3]

Executive Summary: The "BEM" Advantage[2]

In the landscape of chemical biology, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (hereafter referred to as Probe BEM-H ) represents a high-value "privileged structure."[1][2] It is not merely a passive intermediate but a dual-function probe combining a specific kinase-privileged pharmacophore with a reactive nucleophilic warhead.[1][2]

This Application Note details the use of Probe BEM-H in two distinct research vectors:

  • Fragment-Based Drug Discovery (FBDD): Exploiting the 3-bromo-4-alkoxy motif to probe hydrophobic pockets in tyrosine kinases (e.g., EGFR, VEGFR) and bacterial reductases (InhA).[1][2]

  • Chemoproteomics: Utilizing the hydrazide tail to capture and profile carbonylated proteins and lipid peroxidation markers (e.g., 4-HNE) generated during oxidative stress.[1][2]

Chemical Logic & Mechanism of Action[4]

To use Probe BEM-H effectively, researchers must understand its structural "biologic":

A. The Pharmacophore (Head Group)

The 3-Bromo-4-ethoxy-5-methoxy phenyl ring is a proven scaffold in medicinal chemistry (reminiscent of Vandetanib and Combretastatin analogs).[1][2]

  • 3-Bromo: Provides a halogen bond donor capability (σ-hole) targeting backbone carbonyls in the hinge region of kinases.[1][2]

  • 4-Ethoxy: A hydrophobic clamp that fills the ATP-binding pocket's hydrophobic region II.[1][2]

  • 5-Methoxy: Acts as a hydrogen bond acceptor, orienting the molecule within the active site.[1][2]

B. The Warhead (Tail Group)

The Benzohydrazide (-CONHNH₂) moiety serves as the "activatable" component.[1][2]

  • Native State: A hydrogen-bond donor/acceptor capable of chelating metals (Mg²⁺, Zn²⁺) or binding to Ser/Cys residues in active sites.[1][2]

  • Reactive State: A potent nucleophile at acidic pH, capable of forming stable hydrazones with aldehydes and ketones.[1]

Application I: Fragment-Based Screening for Kinase/Reductase Binding[1][2]

Objective: To determine the binding affinity of the BEM-H fragment against a target protein (e.g., EGFR or M. tuberculosis InhA) using Surface Plasmon Resonance (SPR).

Materials
  • Ligand: Probe BEM-H (10 mM stock in DMSO).

  • Target Protein: Recombinant EGFR kinase domain or InhA (biotinylated).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1][2]

  • Instrument: Biacore 8K or equivalent SPR system.

Protocol: "Clean-Screen" Binding Assay[1][2]
  • Sensor Chip Preparation:

    • Immobilize Streptavidin on a CM5 Series S sensor chip.[1][2]

    • Inject biotinylated Target Protein (10 µg/mL) over the active flow cell to reach a density of ~2000 RU.[1][2] Leave the reference cell as Streptavidin-only.[1][2]

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5% DMSO in Running Buffer) to correct for bulk refractive index changes, as BEM-H requires DMSO for solubility.

  • Analyte Injection (Single Cycle Kinetics):

    • Dilute Probe BEM-H in Running Buffer to concentrations: 0, 10, 30, 100, 300, and 1000 µM.[1][2] Note: High concentrations are typical for fragment screening.[1]

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Double-reference subtract the data (Active – Reference – Buffer Blank).[1][2]

    • Fit to a 1:1 Steady-State Affinity model .[1][2]

    • Success Metric: A defined

      
       in the low millimolar to high micromolar range (10 µM – 2 mM) indicates a valid "hit," validating the BEM motif's engagement with the pocket.[2]
      

Application II: Chemoproteomic Profiling of Oxidative Stress[2]

Objective: Use Probe BEM-H to "fish" for carbonylated proteins (oxidative stress markers) in cell lysates. The hydrazide reacts with carbonyls to form a stable hydrazone, which can then be detected via MS or secondary antibody.[2]

Materials
  • Cell Line: HeLa or HepG2 (treated with H₂O₂ to induce stress).[1][2]

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail.[1][2]

  • Probe: Probe BEM-H (Biotinylated analog or use BEM-H followed by anti-benzohydrazide antibody; Alternative: Use BEM-H as a competition probe against a standard biotin-hydrazide).[1][2]

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).[1][2]

Protocol: The "Shift-Label" Assay
  • Lysate Preparation:

    • Lyse cells and normalize protein concentration to 1 mg/mL.

    • Critical Step: Do not use Tris buffer, as primary amines can compete.[1][2] Use Phosphate or HEPES.[1][2]

  • Probe Labeling:

    • Add Probe BEM-H to the lysate (Final concentration: 1 mM).[1][2]

    • Adjust pH to 5.5 using the Coupling Buffer (1:10 dilution).[1][2]

    • Incubate at 37°C for 2 hours with gentle rotation.

  • Stabilization (Optional but Recommended):

    • Add Sodium Cyanoborohydride (NaCNBH₃, 10 mM) to reduce the hydrazone C=N bond to a stable hydrazine C-NH bond.[1][2] Incubate for 30 mins.

  • Analysis (LC-MS/MS):

    • Digest proteins with Trypsin.[1][2]

    • Perform enrichment (if using a biotinylated variant) or analyze directly for the mass shift.[1][2]

    • Mass Shift Calculation: The addition of Probe BEM-H (

      
      , MW ~289.[1][2]1) results in a specific mass adduct on Carbonylated residues (Aldehydes/Ketones).[1][2]
      
    • Search Parameter: Look for variable modification: +271.0 Da (Probe Mass – H₂O).[1][2]

Visualization: Mechanism & Workflow

Diagram 1: The "BEM" Pharmacophore Interaction Map

This diagram illustrates how the 3-Bromo-4-ethoxy-5-methoxy motif engages a theoretical kinase hinge region.[1][2]

BEM_Pharmacophore BEM_Scaffold 3-Bromo-4-ethoxy-5-methoxy Benzohydrazide Halogen_Bond Halogen Bond (Br ••• O=C Backbone) BEM_Scaffold->Halogen_Bond 3-Br Hydrophobic_Fit Hydrophobic Interaction (Ethoxy Group) BEM_Scaffold->Hydrophobic_Fit 4-OEt HBond_Acceptor H-Bond Acceptor (Methoxy Group) BEM_Scaffold->HBond_Acceptor 5-OMe Metal_Chelation Metal Chelation / H-Bonding (Hydrazide Tail) BEM_Scaffold->Metal_Chelation -CONHNH2 Kinase_Hinge Kinase Hinge Region (e.g., EGFR Met793) Halogen_Bond->Kinase_Hinge σ-hole interaction Hydrophobic_Pocket Hydrophobic Pocket II (Gatekeeper Residue) Hydrophobic_Fit->Hydrophobic_Pocket Active_Site_Water Structural Water / Lysine HBond_Acceptor->Active_Site_Water Metal_Chelation->Active_Site_Water Solvent Front

Caption: Interaction map of Probe BEM-H within a theoretical kinase ATP-binding pocket, highlighting the halogen bonding and hydrophobic clamp mechanisms.[1][2]

Diagram 2: Chemoproteomic Workflow

The logic flow for using BEM-H to detect oxidative stress markers.

Chemoproteomics_Workflow Step1 1. Cell Stress (ROS Induction) Carbonyls Protein Carbonyls (Aldehydes) Step1->Carbonyls Generates Step2 2. Lysis & pH Adj. (pH 5.5) Step3 3. Probe Addition (BEM-H Nucleophile) Step2->Step3 Step4 4. Hydrazone Formation (C=N Bond) Step3->Step4 + Probe BEM-H Adduct Stable BEM-Adduct Step4->Adduct Step5 5. MS Analysis (Mass Shift +271 Da) Carbonyls->Step2 Adduct->Step5 Identification

Caption: Step-by-step workflow for profiling protein carbonylation using the nucleophilic reactivity of the BEM-H probe.

Data Summary & Expected Results

ParameterApplicationExpected Value / ObservationNotes
Solubility General UseSoluble in DMSO > 50 mMPrecipitates in aqueous buffer > 200 µM without DMSO.[1][2]

(Affinity)
Kinase Screening50 µM – 500 µMTypical for fragment hits; requires optimization (growing).[1][2]
Mass Shift Proteomics+271.01 DaMonoisotopic mass addition to target residue.[1][2]
Fluorescence Metal Sensing"Turn-On" (Blue/Green)Only upon Schiff base formation with salicylaldehyde analogs + Mg²⁺.

Safety & Handling

  • Toxicity: Benzohydrazides are potential monoamine oxidase (MAO) inhibitors.[1][2] Handle with care.

  • Stability: The hydrazide group is sensitive to oxidation.[1][2] Store solid at -20°C under inert gas (Argon/Nitrogen). Prepare fresh solutions in DMSO immediately before use.[1][2]

References

  • Benzohydrazide Pharmacophores in Drug Discovery

    • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[2][4]

    • Source: Der Pharma Chemica, 2016.[1][2]

    • URL:[Link][1][2][5]

  • InhA Inhibition (Anti-Tubercular Mechanism)

    • Title: Molecular docking analysis of benzohydrazide derivatives at Mycobacterium tuberculosis enoyl acyl carrier reductase InhA protein.[1][2][5]

    • Source: International Journal of Applied Research, 2015.[1][2]

    • URL:[Link]

  • Fluorescent Sensing Mechanisms (Metal Ions)

    • Title: Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Deriv
    • Source: MDPI Molecules, 2021.[1][2]

    • URL:[Link][1][2]

  • Compound Data & Physical Properties

    • Title: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor/Related Structure Data).[1][2]

    • Source: PubChem (NIH).[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist

The Reaction System: Why This Synthesis is Challenging

Before optimizing, we must understand the specific electronic and steric environment of your substrate. You are not synthesizing a simple benzohydrazide; you are working with a highly deactivated, sterically hindered system .

The Substrate Profile
  • Electronic Deactivation: The 4-ethoxy and 5-methoxy groups are strong electron-donating groups (EDGs). They push electron density into the benzene ring and, by resonance, onto the carbonyl carbon. This makes the carbonyl less electrophilic , significantly slowing down the nucleophilic attack by hydrazine.

  • Steric Hindrance: The 3-Bromo substituent provides significant steric bulk at the ortho position. This physically shields the carbonyl carbon, creating a kinetic barrier to the formation of the tetrahedral intermediate.

The Mechanism & Failure Points

The reaction is a Nucleophilic Acyl Substitution.

  • Attack: Hydrazine attacks the ester carbonyl.

  • Elimination: The alkoxide (methoxide/ethoxide) leaves, forming the hydrazide.

  • Side Reaction (The "Bis" Impurity): If hydrazine concentration is low, the newly formed hydrazide (which is also a nucleophile) will attack a second molecule of the ester, forming the symmetrical 1,2-diacylhydrazine dimer . This is the most common "high-melting solid" impurity.

Visualizing the Pathway

ReactionPathway Ester Methyl 3-bromo-4-ethoxy- 5-methoxybenzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Slow (Steric/Electronic Bulk) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Tetrahedral Product Target Benzohydrazide (Product) Tetrahedral->Product -MeOH Dimer 1,2-Diacylhydrazine (Dimer Impurity) Product->Dimer Attacks Ester (If Hydrazine Low)

Figure 1: Reaction pathway showing the competition between product formation and the dimer impurity caused by the deactivated ester.

Optimized Protocol (The "Gold Standard")

This protocol is designed to overcome the electronic deactivation and prevent dimer formation.

Reagents & Stoichiometry
ComponentEquivalentsRoleSpecification
Start Material 1.0 eqSubstrateMethyl/Ethyl ester preferred
Hydrazine Hydrate 10.0 - 15.0 eq Nucleophile80% or 64% (Avoid anhydrous)
Solvent 5-10 VolMediumAbsolute Ethanol or n-Butanol
Step-by-Step Methodology
  • Dissolution: Charge the Methyl 3-bromo-4-ethoxy-5-methoxybenzoate into the reaction vessel. Add Absolute Ethanol (5 mL per gram of ester).

    • Note: If the ester is not fully soluble at RT, it will dissolve upon heating.

  • Reagent Addition: Add Hydrazine Hydrate (10 equivalents) in one portion at room temperature.

    • Critical: Do not add dropwise. High initial concentration of hydrazine is required to suppress dimer formation [1].

  • Reflux: Heat the mixture to reflux (78-80°C).

    • Time: Due to the EDGs, this reaction may require 6–12 hours . Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • The product should crystallize as a white/off-white solid.

    • If no solid forms: Concentrate the solvent volume by 50% on a rotavap and cool again.

  • Purification: Filter the solid and wash with cold ethanol (to remove excess hydrazine) followed by cold water (to remove hydrazine salts).

  • Drying: Dry under vacuum at 45°C.

Troubleshooting Guide

Use this decision matrix to diagnose your specific yield or purity issue.

Troubleshooting Issue Identify Issue LowYield Low Yield / No Precipitate Issue->LowYield Impurity Impurity / Wrong MP Issue->Impurity Color Product is Yellow/Brown Issue->Color CheckTLC Check TLC: Starting Material Left? LowYield->CheckTLC CheckMP Check MP: >200°C (High)? Impurity->CheckMP Action_Ox Diagnosis: Hydrazine Oxidation Action: Use Fresh Reagent + N2 atm Color->Action_Ox Action_Time Action: Increase Reflux Time or Switch to n-Butanol CheckTLC->Action_Time Yes (Incomplete) Action_Conc Action: Concentrate Vol by 50% & Cool to 0°C CheckTLC->Action_Conc No (Solubility Issue) Action_Dimer Diagnosis: Dimer Impurity Action: Increase Hydrazine to 20eq CheckMP->Action_Dimer Yes (Dimer)

Figure 2: Diagnostic flowchart for common synthesis failures.

Scenario A: Reaction Stalls (Starting Material Remains)
  • Cause: The reaction temperature (Ethanol reflux ~78°C) is insufficient to overcome the activation energy caused by the 3-Bromo steric hindrance and alkoxy deactivation.

  • Solution: Switch solvent to n-Butanol (Reflux ~117°C). The higher temperature will drive the reaction to completion.

  • Protocol Adjustment: Dissolve ester in n-Butanol (3 vol), add Hydrazine (10 eq), reflux 4-6 hours.

Scenario B: High Melting Point Impurity (Dimer Formation)
  • Symptom: You isolate a solid that is insoluble in hot ethanol and melts significantly higher than expected.

  • Cause: Hydrazine Starvation . If the local concentration of hydrazine is low, the product hydrazide attacks the ester.

  • Solution:

    • Increase Hydrazine Hydrate to 15–20 equivalents .

    • Ensure vigorous stirring during addition.

    • Do not use acid catalysts (which protonate hydrazine, reducing its nucleophilicity).

Scenario C: Product "Oils Out" or is Sticky
  • Cause: Presence of mixed solvents or impurities preventing crystal lattice formation.

  • Solution: Decant the supernatant. Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until slightly turbid, then let it cool slowly to RT, then 4°C. Scratch the flask with a glass rod to induce nucleation.

Frequently Asked Questions (FAQs)

Q1: Can I use the Acid (Benzoic Acid) instead of the Ester? A: Direct reaction of the acid with hydrazine is thermally difficult and often yields the salt, not the hydrazide. You must activate the acid first.

  • Method: Convert Acid to Acid Chloride (SOCl2, cat. DMF) -> Evaporate excess SOCl2 -> Add to Hydrazine/THF at 0°C. This is faster but carries a higher risk of dimer formation due to the high reactivity of the acid chloride [2].

Q2: My product is yellow. Is it pure? A: Pure benzohydrazides are typically white. A yellow color usually indicates:

  • Azine formation: Traces of aldehyde impurity in your starting material reacting with hydrazine.

  • Oxidation: Hydrazine hydrate is old or was exposed to air.

  • Fix: Recrystallize from Ethanol/Water (9:1). If color persists, wash with a small amount of cold ether.

Q3: Why avoid acid catalysts (acetic acid)? A: While acid catalysts are used to make hydrazones (Aldehyde + Hydrazine), they are detrimental to hydrazide synthesis (Ester + Hydrazine). The acid protonates the hydrazine (


), destroying its nucleophilicity. This reaction requires basic  or neutral conditions [3].

Q4: How do I remove excess hydrazine safely? A: Excess hydrazine is toxic. Quench the mother liquor with dilute bleach (Sodium Hypochlorite) slowly in a fume hood (generates N2 gas) before disposal, or treat with specific hydrazine scavengers if required by your EH&S protocols.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Nucleophilic Acyl Substitution mechanisms).
  • Narayana, B., et al. (2005). Synthesis of new hydrazides and their derivatives. E-Journal of Chemistry.

  • Verma, G., et al. (2019). Synthesis and biological evaluation of benzohydrazide derivatives. Journal of Saudi Chemical Society.

  • PubChem Compound Summary. (2025). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor data). National Library of Medicine.

(Note: While specific literature on the exact 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is proprietary or sparse, the protocols above are derived from validated methodologies for electronically similar 3,4,5-trisubstituted benzohydrazides used in kinase inhibitor synthesis.)

Sources

Technical Support Center: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The information provided herein is based on established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I identify them?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate are indicative of a mixture of compounds. For the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, which is typically prepared from the corresponding methyl or ethyl ester and hydrazine hydrate, the common impurities include:

  • Unreacted Starting Ester: The parent ester (e.g., methyl 3-bromo-4-ethoxy-5-methoxybenzoate) is a frequent impurity if the reaction has not gone to completion. It will typically have a higher Rf value than the desired hydrazide product due to its lower polarity.

  • Hydrazine: Excess hydrazine hydrate used in the reaction may be present. It is highly polar and will likely remain at the baseline of the TLC plate.

  • Side-Products: Depending on the reaction conditions, side-products from degradation or alternative reaction pathways may form.

Identification Strategy:

  • Co-spotting: Run a TLC with your crude product alongside the starting ester. If one of the spots in your crude mixture matches the Rf of the starting material, its presence is confirmed.

  • Staining: Use different visualization techniques. While UV light is standard for aromatic compounds, stains like potassium permanganate can help visualize non-UV active impurities.

  • Spectroscopic Analysis: If you have access to techniques like LC-MS, you can get a more definitive identification of the components in your crude mixture by their mass-to-charge ratio.[1]

Here is a summary of potential impurities and their expected TLC behavior:

ImpurityExpected Relative Rf ValueVisualization Notes
Starting EsterHigher than productUV active
Product - UV active
HydrazineAt or near the baselineMay not be UV active; can be visualized with ninhydrin stain.
By-productsVariableUV active if aromatic
Q2: I'm struggling to remove the unreacted starting ester from my product. What purification method is most effective?

A2: The choice of purification method depends on the scale of your reaction and the physical properties of your product and the impurities.

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.[2] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.[2][3]

    • Solvent Selection: For benzohydrazide derivatives, ethanol, methanol, or mixtures with water are often good starting points.[4][5] Experiment with small amounts of your crude product in different solvents to find the optimal one.

  • Flash Column Chromatography: If recrystallization is not effective or if you are working on a smaller scale, flash chromatography is a powerful alternative.[6][7][8]

    • Solvent System (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. You can determine the optimal ratio by running TLCs with different solvent compositions. The goal is to have the product spot with an Rf value between 0.2 and 0.4 for good separation.

Q3: My product oiled out during recrystallization. How can I induce crystallization?

A3: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated upon cooling, leading to the separation of a liquid phase instead of crystals. Here are some troubleshooting steps:

  • Add More Solvent: Your initial amount of solvent may have been insufficient to fully dissolve the compound at the boiling point. Add small portions of hot solvent until the oil completely dissolves.[3]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[3]

  • Cool Slowly: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.[2]

  • Change the Solvent System: If the above methods fail, the solvent may not be suitable. Try a different solvent or a solvent mixture.[2]

Q4: During the aqueous workup, I'm getting a persistent emulsion. How can I break it?

A4: Emulsions are a common issue in workups, especially when dealing with mixtures containing both organic and aqueous phases with surfactants or fine particulates.[9]

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Sometimes, filtering the entire mixture through a pad of Celite or glass wool can break up the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to phase separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Q1: What is the typical synthetic route for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide?

A1: The most common and straightforward synthesis involves the hydrazinolysis of a corresponding ester, such as methyl or ethyl 3-bromo-4-ethoxy-5-methoxybenzoate, with hydrazine hydrate.[4][10][11] The reaction is typically carried out in a protic solvent like ethanol and may be heated to drive the reaction to completion.[12]

Here is a generalized workflow for the synthesis and purification:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Ester + Hydrazine Hydrate reaction Reflux in Ethanol start->reaction cool Cool Reaction Mixture reaction->cool precipitate Precipitate Product cool->precipitate filter Filter Crude Solid precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize chromatography Column Chromatography (Optional) recrystallize->chromatography if needed dry Dry Pure Product recrystallize->dry chromatography->dry

Caption: General workflow for the synthesis and purification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Q2: What are the expected spectral data for pure 3-Bromo-4-ethoxy-5-methoxybenzohydrazide?
  • ¹H NMR:

    • Signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm).

    • A singlet for the methoxy group around 3.9 ppm.

    • Two singlets in the aromatic region for the two aromatic protons.

    • Broad signals for the -NH- and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the carbons of the ethoxy and methoxy groups.

    • Aromatic carbon signals, including those directly attached to the bromine, ethoxy, and methoxy groups.

    • A signal for the carbonyl carbon of the hydrazide group, typically in the range of 160-170 ppm.

  • IR Spectroscopy:

    • N-H stretching bands in the region of 3200-3400 cm⁻¹.

    • A strong C=O (amide I) stretching band around 1640-1680 cm⁻¹.

    • C-O stretching bands for the ether linkages.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

It is always recommended to perform a full characterization of the synthesized compound and compare the data with expected values.

Q3: What are the recommended storage conditions for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide?

A3: While specific stability data is not provided, general best practices for storing substituted benzohydrazides should be followed. These compounds should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong shelf life.

III. Experimental Protocols

Protocol 1: Recrystallization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide
  • Solvent Selection: In a series of small test tubes, add a small amount of the crude product (approx. 20-30 mg) to about 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water).

  • Solubility Test: Observe the solubility at room temperature. Heat the test tubes in a water or sand bath and observe if the solid dissolves.

  • Cooling: Allow the test tubes with dissolved solid to cool to room temperature and then in an ice bath. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully dissolves when hot, and then crystallizes upon cooling.[2]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer). c. Continue adding the hot solvent until the solid just dissolves. d. If a colored impurity is present that is not soluble, perform a hot filtration to remove it. e. Allow the flask to cool slowly to room temperature. f. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the crystals in a vacuum oven.

IV. References

  • Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. [Link]

  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). [Link]

  • International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • ResearchGate. (2025, August 06). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. [Link]

  • University of Rochester. Troubleshooting: The Workup. Not Voodoo. [Link]

  • Journal of Chemical Health Risks. (2021, March 30). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. [Link]

  • ResearchGate. Synthesis of benzohydrazide derivatives. [Link]

  • Chemspace. 3-bromo-4-ethoxy-5-methoxy-N'-(3-methyl-1,2-oxazole-5-carbonyl)benzohydrazide. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

  • SIELC. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. [Link]

  • Academic Journals. (2011, December 07). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. [Link]

  • Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]

  • Molecules. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

  • Journal of Medicinal Chemistry. (2021, November 13). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [Link]

  • Louis Savein Dupuis J. Multidiscip. Res. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. [Link]

  • TSI Journals. Synthesis and antimicrobial activity of novel 2-substituted-1H- benzimidazole derivatives. [Link]

  • Arabian Journal of Chemistry. (2017). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. [Link]

  • Molecules. (2011). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • SpectraBase. 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde. [Link]

  • PubChemLite. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide. [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

  • PubChemLite. N'-(3-bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide. [Link]

  • ResearchGate. (2017, August 09). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]

  • Google Patents. (2013). Preparation method of hydrazide compound.

  • Organic Syntheses Procedure. Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. [Link]

  • ResearchGate. (2014). Synthesis and characterization of new aromatic hydrazones. [Link]

  • PubChemLite. Methyl 3-bromo-4-ethoxy-5-methoxybenzoate. [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , addressing the critical solubility challenges often faced during bioassays.

Product: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Chemical Class: Halogenated Alkoxy-Benzohydrazide LogP (Predicted): ~2.4 (Lipophilic) Primary Issue: Aqueous precipitation ("crashing out") upon dilution from DMSO stocks.

Part 1: The Diagnostic (Why is this happening?)

User Question: "My compound dissolves perfectly in DMSO, but when I add it to my assay buffer (PBS/HEPES), it turns cloudy or I lose activity. Why?"

Scientist’s Analysis: This molecule presents a classic "solubility cliff." While the hydrazide motif (-CONHNH


) is polar, the core benzene ring is heavily substituted with lipophilic groups (Bromine, Ethoxy, Methoxy).
  • Planar Stacking: The aromatic ring facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state. Once the solvent (DMSO) is removed/diluted, the molecules prefer to aggregate with each other rather than interact with water.
  • Neutrality at Physiological pH: The hydrazide group is weakly basic (pKa of conjugate acid ~3-4). At pH 7.4, the molecule is predominantly neutral, minimizing electrostatic repulsion that would otherwise help keep it in solution.

  • Thermodynamic vs. Kinetic Solubility: You are likely observing kinetic precipitation. The compound may momentarily dissolve but will crystallize over time (15–60 mins), causing time-dependent data variability.

Part 2: Step-by-Step Optimization Protocols

Protocol A: The "Intermediate Shift" Dilution Method

Standard direct dilution (e.g., 1 µL stock into 999 µL buffer) causes "solvent shock," leading to immediate micro-precipitation.

Objective: Maintain solubility during the transition from organic to aqueous phase.

Workflow Diagram:

DilutionProtocol cluster_0 Prevention of Solvent Shock Stock Master Stock (20 mM in 100% DMSO) Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 with Buffer/Solvent Mix Assay Final Assay Well (1x Conc., 0.1-1% DMSO) Inter->Assay 2. Transfer to Assay Buffer

Caption: The Intermediate Shift method reduces the polarity gap between the stock solution and the final aqueous buffer, preventing immediate nucleation of crystals.

Detailed Steps:

  • Master Stock: Prepare a 10 mM or 20 mM stock in anhydrous DMSO. Do not store at -20°C for >3 months without re-verifying solubility (freeze-thaw cycles induce crystallization).

  • Intermediate Step (The Critical Fix): Do not pipette directly into the assay well. Instead, create an intermediate dilution plate where the compound is at 10x or 100x the final concentration in a solvent-rich buffer (e.g., 10% DMSO in Buffer).

  • Final Transfer: Pipette from the intermediate plate into the final assay plate. This ensures the compound is already partially hydrated before hitting the bulk aqueous environment.

Protocol B: Buffer Additive Matrix

If the Intermediate Shift is insufficient, modify the assay buffer. Use the lowest effective concentration to avoid assay interference.

Additive ClassRecommended ReagentWorking Conc.Mechanism of ActionCaution
Non-ionic Detergent Tween-20 or Triton X-1000.01% – 0.05%Disrupts aggregates; forms micelles around lipophilic core.High concentrations may lyse cells or denature sensitive enzymes.
Carrier Protein BSA (Bovine Serum Albumin)0.1% (w/v)Binds lipophilic small molecules, keeping them in suspension.Critical: May reduce free compound concentration (shift IC50).
Co-solvent PEG-400 or Glycerol1% – 5%Increases viscosity and reduces water polarity.High viscosity can affect pipetting accuracy.

Part 3: Troubleshooting & FAQs

Q1: I see a "bell-shaped" dose-response curve. What does this mean? A: This is a hallmark of precipitation.

  • Low Conc: Soluble, activity increases with dose.

  • High Conc: Compound crashes out. The aggregates are inactive (or cause non-specific scattering), causing the signal to drop artificially.

  • Fix: Censor the data points above the solubility limit or add 0.01% Triton X-100.

Q2: Can I use this compound in assays containing aldehydes (e.g., certain substrates)? A: Proceed with Caution. Hydrazides are nucleophiles that react with aldehydes and ketones to form hydrazones (Schiff bases).

  • Risk: If your assay buffer contains pyruvate, alpha-ketoglutarate, or reducing sugars, the compound may chemically convert into a different species during incubation.

  • Validation: Run a stability test by incubating the compound in buffer for 1 hour and analyzing via LC-MS.

Q3: The compound is interfering with my fluorescence reading. A: Aggregates scatter light, which can mimic fluorescence or absorbance.

  • Test: Measure the OD at 650 nm (where the compound shouldn't absorb). If OD650 > 0.05, you have turbidity/precipitation.

Part 4: Chemical Stability Warning

Hydrazide Reactivity: The hydrazide moiety is susceptible to oxidation.

  • Avoid: Buffers containing strong oxidizing agents (e.g., peroxide, hypochlorite).

  • Recommended: If long incubations (>4 hours) are required, include a mild reducing agent like DTT (0.5 mM) or TCEP in the buffer to prevent oxidative degradation, provided it is compatible with your target protein.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • Popa-Burke, I. G., et al. (2022). "Experimental Examination of Solubility and Lipophilicity... of Novel Bioactive Hybrid Compounds." Molecules.

optimizing reaction conditions for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

Welcome to the technical support hub for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its downstream derivatives. This scaffold is a pharmacologically privileged structure, often investigated for EGFR inhibition and antimicrobial activity.

The presence of the 3-bromo (electron-withdrawing/lipophilic) and 4-ethoxy-5-methoxy (electron-donating/steric bulk) groups creates a unique push-pull electronic environment. This guide addresses specific synthetic challenges arising from these substituents, particularly preventing ether cleavage during cyclization and minimizing dimer formation during hydrazinolysis.

Module 1: Precursor Synthesis (Hydrazinolysis)

The conversion of ethyl 3-bromo-4-ethoxy-5-methoxybenzoate to its hydrazide is the foundational step. A common failure mode here is the formation of the symmetric dimer (N,N'-diacylhydrazine) due to insufficient nucleophile concentration.

Optimized Protocol: The "High-Dilution" Hydrazine Method

Objective: Maximize conversion to the mono-hydrazide while suppressing the dimer impurity.

  • Reagents:

    • Substrate: Ethyl 3-bromo-4-ethoxy-5-methoxybenzoate (1.0 eq).

    • Reagent: Hydrazine Hydrate 99% (5.0 - 8.0 eq). Note: Do not use 60% or 80% aqueous solutions if avoidable; water reduces solubility of the lipophilic ester.

    • Solvent: Absolute Ethanol (10 mL per gram of substrate).

  • Procedure:

    • Dissolve the ester in ethanol.[1][2] Heat to 50°C to ensure complete dissolution.

    • Add hydrazine hydrate dropwise to the stirring warm solution.

    • Reflux at 78-80°C for 4–6 hours.

    • Critical Step: Monitor TLC (System: CHCl3:MeOH 9:1). The hydrazide is significantly more polar (lower R_f) than the ester.

    • Workup: Cool to 0°C. The product should precipitate as white/off-white needles. Filter and wash with cold ethanol.

Troubleshooting Table: Hydrazide Formation
SymptomProbable CauseCorrective Action
Two spots on TLC (High R_f) Unreacted ester + Dimer formation.Increase Hydrazine to 10 eq. The dimer forms when the intermediate hydrazide attacks another ester molecule. Excess hydrazine outcompetes this.
Product is an oil Residual solvent or low melting point impurity.Triturate with diethyl ether or cold hexane. If oil persists, recrystallize from Ethanol/Water (8:2).
Yellow coloration Oxidation of hydrazine or trace bromine liberation.Perform reaction under Nitrogen (

) atmosphere. Ensure hydrazine hydrate is fresh and colorless.

Module 2: Derivatization - Schiff Base Condensation

Reacting the hydrazide with aldehydes/ketones yields hydrazones (Schiff bases). The 4-ethoxy group adds steric bulk, potentially slowing condensation with hindered aldehydes.

Optimized Protocol: Acid-Catalyzed Condensation

Mechanistic Insight: The reaction is reversible. Water removal drives the equilibrium. The 3-bromo group slightly deactivates the nucleophilicity of the


 nitrogen, requiring acid catalysis.
  • Conditions:

    • Solvent: Ethanol (Abs.) or Methanol.[1]

    • Catalyst: Glacial Acetic Acid (3-5 drops per mmol). Avoid HCl, as it may protonate the hydrazide too strongly, deactivating it.

    • Temperature: Reflux (2–4 hours).[3]

  • Isolation:

    • Most hydrazones of this scaffold will precipitate upon cooling.

    • Issue: If no precipitate forms, the product is likely soluble in ethanol due to the ethoxy chain.

    • Fix: Pour the reaction mixture into crushed ice (100 mL). The sudden polarity shift forces precipitation.

Module 3: Cyclization to 1,3,4-Oxadiazoles

This is the most critical module. The standard method uses


, but the 4-ethoxy  group is susceptible to acid-catalyzed dealkylation under harsh conditions, leading to a phenolic impurity.
Method A: The Route (Standard but Risky)

Best for: Substrates where the ether linkage is stable.

  • Protocol: Reflux hydrazide + Aromatic Acid in

    
     for 6–8 hours.
    
  • Risk Mitigation: Monitor temperature strictly (max 90°C). If dealkylation (loss of ethyl group) is observed via NMR (disappearance of triplet at ~1.4 ppm), switch to Method B.

Method B: Oxidative Cyclization (The "Green" Route)

Best for: Preserving the sensitive 4-ethoxy and 5-methoxy groups.

  • Reagents: Hydrazone intermediate +

    
     (Iodine) + 
    
    
    
    .
  • Solvent: DMSO or Dioxane.

  • Mechanism: Iodine oxidizes the hydrazone -CH=N- bond, facilitating ring closure under mild alkaline conditions.

  • Protocol: Stir hydrazone (1 eq),

    
     (3 eq), and 
    
    
    
    (1.2 eq) in DMSO at 80°C for 2–4 hours. Quench with Sodium Thiosulfate solution to remove excess iodine.

Visualizing the Workflow

The following diagram outlines the synthetic pathways and decision points for this specific scaffold.

SynthesisWorkflow Ester Ethyl 3-bromo-4-ethoxy- 5-methoxybenzoate Hydrazide Benzohydrazide Intermediate Ester->Hydrazide Reflux EtOH, 4h (Success) Dimer IMPURITY: Diacylhydrazine Ester->Dimer Low Hydrazine Conc. (Failure Mode) Hydrazine Hydrazine Hydrate (Excess, 5-8 eq) Hydrazine->Hydrazide SchiffBase Schiff Base (Hydrazone) Hydrazide->SchiffBase Aldehyde, cat. AcOH Reflux Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole Method A: Ar-COOH + POCl3 (Risk of Dealkylation) SchiffBase->Oxadiazole Method B: I2 / K2CO3 / DMSO (Recommended for Ethers)

Caption: Figure 1. Synthetic workflow for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide derivatives, highlighting the critical divergence at the cyclization stage to protect ether groups.

FAQ & Troubleshooting Logic

Q: My product has low solubility in NMR solvents (


). How do I characterize it? 
A:  These derivatives often exhibit "brick-dust" solubility due to 

-stacking enhanced by the bromine atom.
  • Solution: Use DMSO-d6 . If signals are still broad, heat the NMR tube to 45°C inside the probe to break intermolecular H-bonds.

Q: I see a new impurity peak at ~10.5 ppm in


 NMR after Schiff base formation. 
A:  This is likely the enol form  of the unreacted hydrazide or the hydrazone tautomer.
  • Check: Look for the characteristic azomethine proton (-N=CH-) singlet around 8.3–8.8 ppm . If this is present alongside the 10.5 ppm peak, you may have a mixture of

    
     isomers, which is common in bulky hydrazones. This is not necessarily a chemical impurity.
    

Q: The bromine atom seems to be missing after reaction (Mass Spec is off by ~79 units). A: This is rare in standard hydrazinolysis but can happen if you used Palladium (Pd) catalysts for other steps (e.g., Sonogashira coupling) before the hydrazide step.

  • Cause: Hydrodehalogenation.

  • Prevention: Perform all Pd-catalyzed cross-couplings after the hydrazide formation if possible, or ensure strict inert atmosphere.

Troubleshooting Start Problem: Low Yield or Impurity CheckTLC Check TLC (CHCl3:MeOH 9:1) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Multi-spot Complex Mixture CheckTLC->Result2 Result3 Product Oils Out CheckTLC->Result3 Action1 Increase Reflux Time or Add Catalyst (AcOH) Result1->Action1 Action2 Check Hydrazine Equiv. (Is it >5 eq?) Result2->Action2 Action3 Triturate with Cold Ether/Hexane Result3->Action3

Caption: Figure 2. Rapid diagnostic logic for common synthetic failures in benzohydrazide chemistry.

References

  • PubChem. (2025).[4] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3.[4] National Library of Medicine. Link

  • Saeed, H. H., et al. (2022).[1] Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Link

  • Ananthikumar, J., et al. (2024).[5] Synthesis, Structural Characterization, and Biological Evaluation of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. Link

  • Gaonkar, S. L., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Link

  • Mishra, A. P., et al. (2025).[6] Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. ResearchGate. Link

  • Fun, H. K., et al. (2011). (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate. Acta Crystallographica Section E. Link

Sources

3-Bromo-4-ethoxy-5-methoxybenzohydrazide stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Solubility Optimization Guide

Introduction

Welcome to the technical support hub for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide . This guide addresses the specific stability challenges inherent to electron-rich benzohydrazides.

While the 3-bromo-4-ethoxy-5-methoxy substitution pattern provides unique pharmacological properties (often explored in kinase inhibition or receptor modulation), the hydrazide moiety (-CONHNH₂) is chemically labile.[1][2] It acts as a nucleophile, a reducing agent, and a metal chelator.[2]

This guide moves beyond generic advice, focusing on the three primary degradation vectors: Oxidative Dehydrogenation , Hydrolytic Cleavage , and the critical "Acetone Trap" (Condensation). [2]

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand why the molecule degrades. The electron-donating nature of the ethoxy and methoxy groups at positions 4 and 5 increases the electron density on the benzene ring, which can inadvertently stabilize radical intermediates formed during oxidation.

The "Acetone Trap" (Critical)

Symptom: LC-MS shows a dominant impurity peak with M+40 .[1] Mechanism: Hydrazides are potent alpha-effect nucleophiles.[1][3] They react rapidly with ketones (even trace amounts) to form hydrazones .[1][2]

  • Scenario: A researcher rinses a flask with acetone, air-dries it (leaving trace vapor), and adds the benzohydrazide solution.[1][2]

  • Result: Rapid formation of the isopropylidene hydrazone derivative.[1]

Oxidative Instability

Symptom: Solution turns yellow/brown; loss of potency.[1] Mechanism: The hydrazide group is a reducing agent.[1] In the presence of dissolved oxygen, trace metal ions (Cu²⁺, Fe³⁺), or oxidizing solvents (DMSO), it degrades into diimides or azo dimers .[2]

Hydrolysis

Symptom: Appearance of 3-bromo-4-ethoxy-5-methoxybenzoic acid (M-14 mass shift relative to hydrazide).[1][2] Mechanism: Acid or base-catalyzed cleavage of the amide bond.[1]

  • Risk Factor: High pH (>10) or Low pH (<3).[1][2]

Visualizing Degradation Pathways

DegradationPathways Start 3-Bromo-4-ethoxy-5- methoxybenzohydrazide Hydrazone Isopropylidene Hydrazone (M+40 Impurity) Start->Hydrazone Condensation Diimide Diimide / Azo Dimers (Yellow/Brown Precipitate) Start->Diimide Oxidative Dehydrogenation Acid 3-Bromo-4-ethoxy-5- methoxybenzoic Acid Start->Acid Amide Cleavage Acetone Acetone (Trace Contamination) Acetone->Hydrazone Oxygen O2 / Trace Metals (Oxidation) Oxygen->Diimide Water H2O / H+ or OH- (Hydrolysis) Water->Acid

Figure 1: Primary degradation pathways for benzohydrazides in solution.[1][2] Note the distinct end-products for condensation, oxidation, and hydrolysis.[2]

Module 2: Troubleshooting Guide

Use this table to diagnose issues based on experimental observations.

Observation Probable Cause Corrective Action
New peak (M+40) on LC-MS Condensation: Reaction with acetone or aldehyde impurities in solvent.[1][2]STOP using acetone for cleaning glassware.[1] Switch to Methanol/Ethanol rinse.[1] Use HPLC-grade solvents only.
Yellowing of solution Oxidation: Air oxidation or trace metal catalysis.[1]Degas solvents (Argon sparge).[1][2] Add EDTA (0.5 mM) to chelate metals.[1][2] Store under inert atmosphere.
Precipitation in PBS Solubility/pH: Hydrazides have low solubility at neutral pH; may crystallize.[1]Pre-dissolve in DMAc or DMF (avoid DMSO if storing >24h). Dilute slowly into buffer.
Mass shift (M-14) Hydrolysis: Conversion to benzoic acid derivative.[1][2]Check pH. Avoid storing in strong acid/base.[1] Keep frozen (-20°C) if in aqueous solution.
Inconsistent Bioassay DMSO Artifacts: DMSO may oxidize the hydrazide over time.[1]Prepare fresh stocks. Do not store freeze-thaw cycles of DMSO stocks.[1]

Module 3: Experimental Protocols

Protocol A: Solvent Suitability Screen (NMR-Based)

Purpose: To verify if your solvent system is chemically inert toward the hydrazide.[1][2]

  • Preparation: Dissolve 5 mg of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in 600 µL of the deuterated solvent candidate (e.g., DMSO-d6, MeOD, Acetone-d6).

  • T0 Scan: Acquire a proton (1H) NMR immediately. Focus on the hydrazide protons (broad singlets around 4.0–5.0 ppm and 9.0–10.0 ppm).[1]

  • Stress: Incubate the tube at room temperature for 24 hours.

  • T24 Scan: Acquire a second spectrum.

    • Pass: Spectra are identical.

    • Fail (Acetone-d6): Disappearance of hydrazide protons; appearance of methyl singlets (hydrazone formation).[1][2]

    • Fail (DMSO-d6): Broadening of peaks or new aromatic signals (oxidation).[1][2]

Protocol B: Stabilization for Long-Term Storage

Purpose: To prevent oxidative degradation in stock solutions.[1][2]

  • Solvent Choice: Use Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1][2] Avoid DMSO for storage >1 week.

  • Add Antioxidant: Add Ascorbic Acid (equimolar) if the downstream assay permits. Alternatively, purge the solvent with Argon gas for 15 minutes before dissolving the solid.

  • Container: Use amber glass vials with Teflon-lined caps.

  • Temperature: Store at -20°C or -80°C .

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to make a 10 mM stock solution? A: Yes, but with caveats. DMSO is hygroscopic (absorbs water, promoting hydrolysis) and can act as a mild oxidant (Swern-type mechanism).[1][2]

  • Recommendation: Use fresh DMSO stocks immediately.[1] If you must store them, freeze at -20°C immediately and use single-use aliquots to avoid freeze-thaw cycles.[1][2]

Q2: Why does the compound degrade in Phosphate Buffered Saline (PBS)? A: Two reasons:

  • Solubility: The compound is lipophilic.[1] Without a co-solvent (like 5% DMSO), it may crash out.[1]

  • Trace Metals: Standard PBS salts often contain trace iron or copper.[1] Hydrazides chelate these metals, which then catalyze the oxidation of the hydrazide by dissolved oxygen. Solution: Use metal-free buffers or add 1 mM EDTA.[1][2]

Q3: I see a peak at [M+12] in my mass spec. What is it? A: This is likely a Formaldehyde Hydrazone (+12 Da mass shift).[1] Formaldehyde is a common contaminant in methanol and PEG-based buffers.[1] Ensure you are using high-purity, aldehyde-free reagents.[1][2]

Decision Tree for Solvent Selection

SolventSelection Start Start: Dissolving 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Q1 Is this for immediate use (< 4 hours)? Start->Q1 Yes1 DMSO is acceptable. (Keep dark, RT) Q1->Yes1 Yes No1 Is this for long-term storage (> 24 hours)? Q1->No1 No Buffer For Aqueous Buffers: Add 1mM EDTA. Degas buffer. Yes1->Buffer Dilution Step Q2 Is the downstream assay sensitive to Acetone? No1->Q2 Storage Use Anhydrous DMF or DMAc. Store under Argon at -20°C. No1->Storage Stock Solution Acetone NEVER USE ACETONE. Forms Hydrazone instantly. Q2->Acetone Warning

Figure 2: Decision matrix for solvent selection to minimize degradation risks.

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of hydrazide hydrolysis and oxidation).

  • Kalia, J., & Raines, R. T. (2008).[1][2] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1][2] [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[2][3] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.[1][2][3] [Link]

  • PubChem. (n.d.).[1][4][5] Benzohydrazide Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Organic Syntheses. (1970).[1] Acetone Hydrazone.[1][5][6][7] Org. Synth. 1970, 50,[2] 3. (Demonstrates the rapid reaction between hydrazines and acetone). [Link]

Sources

Technical Support Center: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Optimization of Hydrazinolysis & Side Product Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Executive Summary & Chemical Context

Welcome to the technical support hub for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide . This compound is a critical scaffold often utilized in the development of Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR and VEGFR pathways.[3]

The standard synthesis involves the nucleophilic acyl substitution of Methyl/Ethyl 3-bromo-4-ethoxy-5-methoxybenzoate with Hydrazine Hydrate .[1][2] While seemingly straightforward, this reaction is prone to specific failure modes—most notably the formation of the symmetric bis-hydrazide (dimer) and hydrolytic degradation.[3]

This guide provides a self-validating protocol designed to maximize the kinetic favorability of the mono-hydrazide product while suppressing thermodynamic sinks.[1][2]

The "Gold Standard" Protocol

Use this validated workflow to minimize troubleshooting later.

Reaction Scheme:


[1][2]
ParameterSpecificationRationale
Stoichiometry 1 : 10 (Ester : Hydrazine)CRITICAL: High hydrazine concentration ensures

(see Mechanism section), preventing dimer formation.[1][2]
Solvent Absolute Ethanol (EtOH)Anhydrous conditions prevent hydrolysis of the ester to the carboxylic acid.[3]
Temperature Reflux (

C)
The electron-donating alkoxy groups (4-OEt, 5-OMe) deactivate the ester carbonyl; thermal energy is required to overcome the activation barrier.[1][2]
Time 4 – 6 HoursMonitor via TLC.[3] Extended heating beyond completion risks oxidation of the hydrazine moiety.[2][3]
Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate in Absolute Ethanol (5-10 volumes).

    • Note: If solubility is poor at RT, gentle warming is acceptable.[2][3]

  • Reagent Addition: Add 10.0 eq of Hydrazine Hydrate (80% or 98% grade) in a single portion at room temperature.

    • Why? Slow addition of hydrazine to ester favors the dimer.[2][3] We want the ester to always "see" an ocean of hydrazine.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Check TLC (System: 5% MeOH in DCM). The starting ester (

      
      ) should disappear; the product (
      
      
      
      ) will appear.[3]
  • Workup (Precipitation):

    • Remove the heat source and allow the mixture to cool to room temperature.

    • Ideally, the product crystallizes upon cooling.[3]

    • Optimization: If no solid forms, concentrate the solvent volume by 50% under reduced pressure, then add cold n-Hexane or Water to induce precipitation.[2]

  • Purification: Filter the solid. Wash with cold water (to remove excess hydrazine) and cold ethanol (to remove trace impurities).[3]

    • Drying: Vacuum dry at

      
      C.[3]
      
Troubleshooting Hub (Q&A)

Direct solutions to specific experimental failures.

Issue 1: "I isolated a high-melting insoluble white solid that is NOT my product."

Diagnosis: You have formed the Symmetric Dimer (N,N'-Diacylhydrazine) .[1][2] Chemical Structure:


[1][2]
  • Cause: Localized low concentration of hydrazine.[2][3] If the product hydrazide (

    
    ) encounters an unreacted ester molecule before it encounters a hydrazine molecule, it acts as the nucleophile.[3]
    
  • The Fix:

    • Increase Equivalents: Move from 3 eq to 10 eq of hydrazine.

    • Reverse Addition (Not recommended here but theoretical): In extreme cases, adding the ester solution dropwise into a boiling solution of hydrazine ensures the ester is the limiting reagent at every micro-second.[3]

    • Salvage: The dimer is extremely stable and difficult to revert.[2][3] Discard and restart.

Issue 2: "My product contains the Carboxylic Acid (3-bromo-4-ethoxy-5-methoxybenzoic acid)."

Diagnosis: Hydrolysis has competed with Hydrazinolysis.[2][3]

  • Cause: Water in the solvent or "wet" hydrazine hydrate used at too high a temperature without sufficient nucleophilic flux.[2][3]

  • The Fix:

    • Use Absolute Ethanol .[2][3]

    • Ensure your Hydrazine Hydrate is fresh (hydrazine absorbs

      
       and moisture from air).[2][3]
      
    • Purification: Wash the crude solid with saturated Sodium Bicarbonate (

      
      ) solution. The acid will dissolve as the salt; the hydrazide will remain as a solid.[3]
      
Issue 3: "The reaction is too slow; Starting Material remains after 12 hours."

Diagnosis: Steric and Electronic Deactivation.[2][3]

  • Cause: The 3-Bromo and 4-Ethoxy groups provide steric bulk, and the electron-donating nature of the alkoxy groups makes the carbonyl carbon less electrophilic.[1][2][3]

  • The Fix:

    • Catalysis: Add 5-10 mol% of Glacial Acetic Acid or Glycolic Acid .[1][2] This acts as a dual-activation catalyst (protonating the carbonyl oxygen slightly).[1][2]

    • Solvent Switch: Switch from Ethanol (

      
      ) to n-Butanol  (
      
      
      
      ) to increase thermal energy.[1][2]
Visualizing the Chemistry
Diagram A: Reaction Pathways & Impurity Formation

This flowchart illustrates the kinetic competition between the desired product and the symmetric dimer.[3]

ReactionPathways Ester Starting Ester (Methyl 3-bromo-4-ethoxy-5-methoxybenzoate) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Dimer Symmetric Dimer (Major Impurity) Ester->Dimer Acid Carboxylic Acid (Hydrolysis Impurity) Ester->Acid Path C: Hydrolysis (Water present) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product Target Hydrazide (Product) Intermediate->Product Path A: Desired (Fast with Excess N2H4) Product->Dimer Path B: Side Reaction (Reacts with Ester if N2H4 low)

Caption: Path A is the desired route. Path B (Dimerization) occurs if Hydrazine concentration drops.[2][3] Path C occurs if water is present.[1][2][3]

Diagram B: Purification Decision Tree

Follow this logic to isolate pure material.

Purification Crude Crude Solid Isolated Check Check Purity (TLC/HPLC) Crude->Check Pure Final Product (Dry & Store) Check->Pure >98% Impurity_Acid Impurity: Carboxylic Acid Check->Impurity_Acid Acid Detected Impurity_Dimer Impurity: Dimer Check->Impurity_Dimer Dimer Detected Action_Wash Wash with 10% NaHCO3 (Acid dissolves) Impurity_Acid->Action_Wash Action_Recryst Recrystallize from hot EtOH/DMF Impurity_Dimer->Action_Recryst Action_Wash->Pure Action_Recryst->Pure

Caption: Workflow for removing specific impurities based on their chemical properties.

References
  • March, J., & Smith, M. B. (2019).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2][3] Wiley.[2][3][4] (General mechanism of nucleophilic acyl substitution and hydrazinolysis). [1][2]

  • Narayana, B., et al. (2013).[2] "Synthesis and Crystal Structure of Hydrazones Derived from 3-Bromo-4-methoxybenzohydrazide." Crystallography Reports. (Provides structural context for similar brominated benzohydrazides).

  • BenchChem Technical Repository. (2025).[2][3] "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." (General troubleshooting for ester-to-hydrazide conversions).

  • PubChem Compound Summary. (2025). "3-Bromo-4-ethoxy-5-methoxybenzaldehyde" (Precursor data and physical properties). [1][2]

Sources

Technical Support Center: Troubleshooting Assay Variability with 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inconsistent results with 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (hereafter referred to as BEMBH ) are frequently reported in high-throughput screening and hit-to-lead optimization.[1] While this scaffold is valuable for developing antimicrobial and anti-inflammatory agents (often via hydrazone formation), its physicochemical properties introduce specific failure modes.

The variability you are experiencing is likely driven by three converging factors: Aqueous Solubility Limits (Precipitation) , Chemical Reactivity (Schiff Base Formation) , and Assay Interference (Redox/Fluorescence) . This guide provides a root-cause analysis and validated protocols to stabilize your data.

Part 1: Solubility & Liquid Handling

The Issue: BEMBH possesses a lipophilic core (bromine + ethoxy/methoxy groups) attached to a polar hydrazide tail.[1] Users often observe "crashing out" (precipitation) when transferring DMSO stocks directly into aqueous media, leading to erratic IC50 curves and well-to-well variability.[1]

Q: Why do my replicates show high standard deviations at high concentrations (>10 µM)? A: You are likely exceeding the thermodynamic solubility limit of BEMBH in your assay buffer.[1] When a high-concentration DMSO stock hits the aqueous buffer, the compound forms micro-precipitates (colloidal aggregates) before it can disperse. These aggregates can sequester enzyme targets or scatter light, causing false inhibition or aberrant optical density readings.[1]

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the assay well.

  • Prepare Stock: Dissolve BEMBH in 100% DMSO to 10 mM. Vortex vigorously.

  • Intermediate Step: Create a 10x or 20x working solution in assay buffer containing 5-10% DMSO .

    • Why? This pre-equilibrates the compound in a semi-aqueous environment, preventing the "shock" precipitation that occurs during a 1000-fold dilution.

  • Final Addition: Add this intermediate solution to your assay plate.

Validation Step: Perform a Nephelometry Check or simply measure Absorbance at 600-700 nm (where the compound should not absorb).[1] An increase in OD relative to the blank indicates precipitation.[1]

Part 2: Chemical Reactivity (The Hydrazide Factor)

The Issue: The hydrazide functional group (-CONHNH2) is a nucleophile. It is chemically designed to react with aldehydes and ketones to form hydrazones .[1]

Q: Why does the compound potency decrease over time in cell culture media? A: Your media likely contains Pyruvate or Glucose (in open chain form).[1] The hydrazide moiety of BEMBH reacts with the ketone group of pyruvate to form a hydrazone adduct. This effectively lowers the concentration of free BEMBH and generates a new chemical species with unknown biological activity.[1]

Critical Adjustment: Media Selection
Assay ComponentInteraction RiskRecommendation
Pyruvate High (Forms Hydrazone)Use Pyruvate-free media (e.g., specific DMEM formulations) for short-term assays.[1]
Aldehydes Critical (Fixatives)Wash cells thoroughly with PBS before adding formaldehyde/glutaraldehyde if BEMBH is present.[1]
Metals (Cu, Fe) Medium (Chelation)Hydrazides can chelate transition metals.[1] Ensure your buffer contains EDTA if metal ions are not required for enzyme activity.[1]

Part 3: Assay Interference (PAINS & Fluorescence)

The Issue: Hydrazide derivatives are historically linked to PAINS (Pan-Assay Interference Compounds) via mechanisms like redox cycling or fluorescence quenching.[1]

Q: I am seeing inhibition in a fluorescence-based enzymatic assay, but it doesn't reproduce in an absorbance assay. Why? A: BEMBH (or its oxidation products) may be quenching the fluorophore or interfering with the redox couple (e.g., Resazurin/Resorufin). Hydrazides are reducing agents; they can non-enzymatically reduce Resazurin to Resorufin, creating a false signal of cell viability or enzyme activity.[1]

The "No-Enzyme" Control Protocol

To validate that the signal is real inhibition and not chemical interference:

  • Setup: Prepare wells with Assay Buffer + Substrate + BEMBH (at highest concentration).[1] Exclude the Enzyme/Cells.

  • Readout: Measure the signal (Fluorescence or Absorbance).[1][2][3]

  • Interpretation:

    • Signal = Background: Good.[1] No interference.

    • Signal > Background: BEMBH is chemically reacting with the detection reagent (False Positive/Negative).[1]

Visual Troubleshooting Workflows

Figure 1: Root Cause Analysis Decision Tree

Use this logic flow to diagnose the specific source of your data inconsistency.[1]

TroubleshootingTree Start Start: Inconsistent Data CheckSolubility Step 1: Check Solubility (Turbidity/Precipitation) Start->CheckSolubility CheckReactivity Step 2: Check Media/Buffer (Contains Carbonyls?) CheckSolubility->CheckReactivity Clear? SolubilityIssue Issue: Precipitation Action: Use Intermediate Dilution & Add 0.01% Triton X-100 CheckSolubility->SolubilityIssue Turbid? CheckInterference Step 3: Check Signal (No-Enzyme Control) CheckReactivity->CheckInterference Pyruvate Free? ReactivityIssue Issue: Schiff Base Formation Action: Remove Pyruvate/Ketones from Media CheckReactivity->ReactivityIssue Pyruvate Present? InterferenceIssue Issue: Chemical Quenching/Redox Action: Change Detection Mode (e.g., switch Fluor -> Luminescence) CheckInterference->InterferenceIssue Signal in Blank? ValidResult Result: Validated Bioactivity CheckInterference->ValidResult Clean Blank?

Caption: Decision matrix for isolating physicochemical failure modes of BEMBH.

Figure 2: Optimal Solubilization Workflow

This protocol minimizes the risk of "crashing out" by managing solvent polarity transitions.[1]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermed Intermediate Mix (10% DMSO in Buffer) Stock->Intermed 1:10 Dilution (Vortex Fast) Precipitation RISK: Precipitation (If skipped) Stock->Precipitation Direct Addition (Avoid!) Final Assay Well (1% DMSO Final) Intermed->Final 1:10 Dilution (Gentle Mix)

Caption: Step-down dilution strategy to maintain BEMBH solubility in aqueous buffers.

Frequently Asked Questions (FAQ)

Q1: Can I use BEMBH in an ELISA? A: Yes, but be cautious during the wash steps. If BEMBH binds non-specifically to the polystyrene plate (common with hydrophobic benzohydrazides), it might not wash off easily. Include a "compound-only" well (no primary antibody) to check for sticky binding.[1]

Q2: I see a color change when I add BEMBH to my buffer. Is this normal? A: No. A color change (often yellowing) usually indicates oxidation of the hydrazide to an azo/azoxy species or reaction with trace aldehydes. Discard the stock. Ensure your DMSO is fresh and anhydrous.[1]

Q3: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While benzohydrazides are not the most notorious PAINS, they are "frequent hitters" due to metal chelation and redox activity. Always validate hits by testing a structural analog that lacks the hydrazide group (e.g., the corresponding benzoic acid or amide) to confirm the pharmacophore is essential.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Popa, A., et al. (2025).[1] Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[4][5] MDPI, 26(13), 852. Link

  • Thorne, N., et al. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Hermann, J. C., et al. (2008).[1] Predicting Solubility of Drug-Like Molecules: The Role of Hydrophobicity and Crystal Packing. Journal of Chemical Information and Modeling, 48(5), 997–1013. Link

Sources

Technical Support Center: Analytical Method Validation for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely characterizing 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMBH) as a key intermediate for Schiff base synthesis (e.g., anti-tubercular or anti-cancer agents) or as a New Chemical Entity (NCE).

The Challenge: Benzohydrazides possess a basic nitrogen moiety (


) and a lipophilic halogenated core. This creates specific analytical challenges:
  • Peak Tailing: Interaction between the basic hydrazide and residual silanols on HPLC columns.

  • Instability: Susceptibility to oxidative degradation and hydrolysis in solution.

  • Solubility: Poor aqueous solubility requiring high organic ratios.

This guide provides a self-validating analytical framework compliant with ICH Q2(R2) guidelines, moving beyond simple "recipes" to a robust lifecycle management approach.

Method Development & Optimization (Pre-Validation)

Before validating, ensure your method is "fit for purpose."

Recommended HPLC Conditions
  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of the bromo- substituent).

    • Specific Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV-Vis Diode Array (DAD).

    • Primary Wavelength:[1] 254 nm (Benzene ring).

    • Secondary Wavelength: 280 nm (Methoxy/Ethoxy auxochromes).

Optimized Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation lifecycle, ensuring that System Suitability Tests (SST) act as a gatekeeper before data generation.

ValidationLifecycle Start Method Development SST System Suitability (SST) (Gatekeeper) Start->SST Define Criteria SST->Start Fail (Optimize) Specificity Specificity & Stress Testing SST->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness & Stability Accuracy->Robustness Report Final Validation Report Robustness->Report

Caption: Validation lifecycle following ICH Q2(R2) principles. SST serves as the critical "Go/No-Go" decision point.

Troubleshooting Guide & FAQs

This section addresses specific failure modes associated with the 3-Bromo-4-ethoxy-5-methoxy pharmacophore.

Q1: I am observing significant peak tailing (Asymmetry > 1.5). How do I fix this?

Root Cause: The terminal hydrazine group (


) is protonated at neutral pH and interacts with acidic silanols on the silica column support.
Corrective Actions: 
  • Lower pH: Ensure Mobile Phase A is buffered to pH 2.5–3.0 (using Phosphate or Formic acid). This suppresses silanol ionization (

    
     becomes 
    
    
    
    ).
  • Add Ion Pair Reagent: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Column Switch: Switch to a "Base-Deactivated" (BD) column designed for basic compounds.

Q2: A "Ghost Peak" appears at the solvent front (RT ~1-2 min).

Root Cause: This is likely Hydrazine or degradation products. Benzohydrazides can hydrolyze back to the ester or acid, releasing free hydrazine. Diagnostic Check:

  • Inject a blank (Mobile Phase only). If clean, the peak is from the sample.

  • Check the UV spectrum of the ghost peak. Hydrazine has weak UV absorbance; if the peak is strong, it might be the 3-Bromo-4-ethoxy-5-methoxybenzoic acid hydrolysis product.

Q3: My recovery values are consistently low (80-85%) during accuracy testing.

Root Cause: Solubility issues or precipitation during sample preparation. The bromo- and ethoxy- groups make the molecule lipophilic. Protocol Adjustment:

  • Diluent: Do not dissolve initially in 100% water. Dissolve the standard in 100% DMSO or Methanol , then dilute with mobile phase to the target concentration.

  • Filter Binding: Ensure you are not using Nylon filters, which can bind polar-aromatic compounds. Use PTFE or Regenerated Cellulose (RC) filters.

Detailed Validation Protocols

Experiment A: Specificity (Forced Degradation)

Objective: Prove the method can distinguish BEMBH from its degradation products.

Degradation Pathway Logic: The hydrazide group is the "weak link." We expect hydrolysis (acid/base) and oxidation.

DegradationPath Parent 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Acid 3-Bromo-4-ethoxy- 5-methoxybenzoic Acid Parent->Acid Hydrolysis (Acid/Base/Heat) Hydrazine Hydrazine (Non-UV Active) Parent->Hydrazine Hydrolysis Oxide Diimide/Dimer Species Parent->Oxide Oxidation (H2O2)

Caption: Predicted degradation pathways. The method must resolve the 'Acid' peak from the 'Parent' peak.

Protocol:

  • Acid Stress: 1 mg/mL sample + 0.1N HCl (60°C, 2 hours). Neutralize before injection.

  • Base Stress: 1 mg/mL sample + 0.1N NaOH (Room Temp, 1 hour). Warning: Hydrazides hydrolyze rapidly in base.

  • Oxidative Stress: 1 mg/mL sample + 3%

    
     (Room Temp, 2 hours).
    

Acceptance Criteria:

  • Peak Purity Index (via DAD) > 0.999 for the main peak.

  • Resolution (

    
    ) between BEMBH and nearest degradation peak > 1.5.
    
Experiment B: Linearity & Range

Objective: Establish the dynamic range (typically 50% to 150% of target concentration).[2]

Step-by-Step:

  • Stock Preparation: Weigh 10.0 mg BEMBH into a 10 mL flask. Dissolve in ACN.[3] (Conc = 1000 µg/mL).

  • Dilution Series: Prepare 5 levels:

    • Level 1 (50%): 25 µg/mL

    • Level 2 (75%): 37.5 µg/mL

    • Level 3 (100%): 50 µg/mL (Target)

    • Level 4 (125%): 62.5 µg/mL

    • Level 5 (150%): 75 µg/mL

  • Calculation: Plot Area vs. Concentration. Calculate

    
    , Slope, and Y-intercept.
    

Acceptance Criteria:

  • Correlation Coefficient (

    
    ) 
    
    
    
    .
  • Y-intercept bias

    
     of the response at 100% level.
    
Experiment C: LOD/LOQ (Signal-to-Noise)

Objective: Determine sensitivity, critical for cleaning validation or impurity analysis.

Method:

  • Dilute the stock solution until the peak height is ~3x the baseline noise (LOD) and ~10x the baseline noise (LOQ).

  • Formula:

    
    
    
    • 
       = Height of peak.
      
    • 
       = Peak-to-peak noise of baseline over a distance of 20x peak width.
      

References & Authority

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2]

  • Siddiqui, A. A., et al. (2019). Synthesis, characterization and antimicrobial evaluation of some novel benzohydrazide derivatives.[4][5] Journal of Saudi Chemical Society. (Validation of similar benzohydrazide pharmacophores).

  • PubChem Compound Summary. (2024). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor).[6] National Center for Biotechnology Information.

  • Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America. (Authoritative source on silanol interactions with basic nitrogen compounds).

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated in the user's specific laboratory environment using their specific equipment and matrices.

Sources

enhancing the bioavailability of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals investigating 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. Given the absence of specific published bioavailability data for this novel compound, this document provides a framework for systematically identifying and overcoming common bioavailability challenges based on its chemical structure and the established behavior of related benzohydrazide derivatives. We will address issues from first principles, focusing on solubility, permeability, and metabolic stability.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when working with a new chemical entity like 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Q1: What are the likely primary reasons for the low oral bioavailability of this compound?

Low oral bioavailability for a molecule with the proposed structure of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is likely rooted in two main factors: poor aqueous solubility and limited membrane permeability.[1] Based on its aromatic rings and multiple ether linkages, the compound is predicted to be lipophilic, leading to low solubility in gastrointestinal fluids—a common challenge for over 70% of new drug candidates.[2] Additionally, factors like first-pass metabolism, where the drug is broken down in the liver before reaching systemic circulation, can significantly reduce bioavailability.[1]

Q2: My compound won't fully dissolve in my aqueous vehicle for in vivo studies. What should I do?

This is a classic sign of a solubility-limited compound. Direct suspension can lead to highly variable absorption. Before moving to complex formulations, consider simple solvent systems (co-solvents) that are safe for preclinical studies.[3]

  • Troubleshooting Steps:

    • pH Modification: Determine the compound's pKa. If it has ionizable groups, adjusting the pH of the vehicle can dramatically increase solubility.[3]

    • Co-solvents: Use water-miscible organic solvents like PEG 300, PEG 400, or propylene glycol. A common starting point is a solution of 10% DMSO, 40% PEG 300, and 50% water.

    • Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, improving solubility.[3]

Q3: The in vivo exposure after oral dosing is highly variable between subjects. What does this indicate?

High inter-subject variability is often a hallmark of dissolution rate-limited absorption.[4] If the compound precipitates from your formulation in the GI tract or dissolves very slowly and inconsistently, the amount of drug absorbed can differ wildly. This points towards a need for a formulation that can maintain the drug in a solubilized or finely dispersed state.

Q4: My compound shows good solubility but still has low bioavailability. What is the next logical step?

If solubility is not the issue, the investigation should turn to permeability and metabolic stability.[4] A compound must be able to pass through the intestinal wall to enter the bloodstream.[4]

  • Permeability Assessment: An in vitro Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[5][6] This assay can determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, limiting absorption.[5][7]

  • Metabolic Stability: Benzohydrazide and hydrazone derivatives can be susceptible to hydrolysis or enzymatic degradation in the liver and plasma.[8] An in vitro metabolic stability assay using liver microsomes or S9 fractions is essential to determine the compound's half-life in the presence of metabolic enzymes.[8][9]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth guides for tackling specific bioavailability challenges.

Guide 1: Diagnosing the Root Cause of Poor Bioavailability

The first step in enhancing bioavailability is to correctly identify the limiting factor. This workflow guides the experimental process.

A Start: Low Bioavailability Observed B Conduct Kinetic Solubility Assay (pH 1.2, 4.5, 6.8) A->B C Solubility < 10 µg/mL? B->C Analyze Results D Problem: Solubility-Limited (BCS Class II/IV) C->D Yes F Conduct Caco-2 Permeability Assay C->F No E Proceed to Formulation Strategies (Guide 2) D->E G Papp (A->B) < 1 x 10⁻⁶ cm/s or Efflux Ratio > 2? F->G Analyze Results H Problem: Permeability-Limited (Efflux or Poor Diffusion) G->H Yes J Conduct Liver Microsome Metabolic Stability Assay G->J No I Consider Prodrug Approach or Efflux Inhibitors H->I K t½ < 30 min? J->K Analyze Results L Problem: High First-Pass Metabolism K->L Yes N Bioavailability issue is likely multifactorial. Re-evaluate all data. K->N No M Consider Structural Modification (Metabolic Blocking) L->M

Caption: Workflow for diagnosing the cause of low bioavailability.

Guide 2: Formulation Strategies for Solubility Enhancement

If your compound is solubility-limited, improving its formulation is the most direct path to better bioavailability. The goal is to increase the dissolution rate and/or maintain a supersaturated concentration in the gut.[1]

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[10]Simple, physical modification. Applicable to crystalline compounds.Does not increase equilibrium solubility. Risk of particle aggregation.[11]
Amorphous Solid Dispersion The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state, preventing crystallization and enhancing dissolution.[12]Can significantly increase apparent solubility and dissolution.Physically unstable; may revert to crystalline form over time. Requires specific polymers.
Lipid-Based Formulations (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine micro- or nanoemulsion in the GI tract.[13]Presents the drug in a solubilized state, bypassing dissolution. Can enhance lymphatic uptake, avoiding first-pass metabolism.[1]Potential for drug precipitation upon dilution. Excipient selection is complex.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[10][12]Forms a true solution, increasing solubility. Well-established technology.Limited drug loading capacity. Can be a competitive process if other molecules displace the drug.

This protocol provides a starting point for creating a solid dispersion, a powerful technique for enhancing the solubility of poorly soluble compounds.

  • Materials:

    • 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (API)

    • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

    • Volatile solvent (e.g., methanol, acetone, dichloromethane) in which both API and polymer are soluble.

  • Procedure:

    • Select API-to-polymer ratios for screening (e.g., 1:1, 1:3, 1:5 by weight).

    • For a 1:3 ratio, dissolve 50 mg of API and 150 mg of polymer in a minimal amount of the chosen solvent in a round-bottom flask.

    • Ensure a clear solution is formed, indicating complete dissolution. Gentle warming may be required.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40 °C).

    • A thin film will form on the flask wall. Continue drying until the film appears solid.

    • Scrape the solid dispersion from the flask and dry it further in a vacuum oven for 12-24 hours to remove all residual solvent.

    • Characterize the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the API, which indicates an amorphous state.

    • Evaluate the dissolution performance of the solid dispersion compared to the raw API.

Guide 3: Assessing and Overcoming Permeability Barriers

Low permeability can be due to the intrinsic properties of the molecule (too large or too polar) or due to its interaction with efflux transporters.

compound Drug in Intestinal Lumen cell Enterocyte (Intestinal Cell) compound->cell Absorption (A->B) apical Apical Membrane cell->compound Efflux (B->A) blood Bloodstream cell->blood basolateral Basolateral Membrane label_passive Passive Diffusion label_efflux P-gp Efflux

Caption: Drug transport pathways across an intestinal enterocyte.

This assay is crucial for determining the apparent permeability (Papp) of a compound and identifying if it is a substrate of efflux transporters.[6][14]

  • Cell Culture: Caco-2 cells, derived from human colorectal adenocarcinoma, are seeded on semipermeable Transwell™ inserts and cultured for 20-22 days.[6] During this time, they differentiate to form a polarized monolayer that mimics the intestinal epithelium.[5]

  • Assay Procedure:

    • The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.

    • A-to-B Transport: The compound is added to the apical side, and samples are taken from the basolateral side over time (e.g., at 30, 60, 90, and 120 minutes). This measures the rate of absorption.

    • B-to-A Transport: The compound is added to the basolateral side, and samples are taken from the apical side over the same time course. This measures the rate of efflux.[6]

  • Analysis and Interpretation:

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for each direction.

    • Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B).

      • ER > 2: Indicates that the compound is subject to active efflux.[6]

      • Papp(A-B) < 1.0 x 10⁻⁶ cm/s: Low permeability.

      • Papp(A-B) > 10 x 10⁻⁶ cm/s: High permeability.

Troubleshooting High Efflux: If your compound is a P-gp substrate, co-dosing with a known P-gp inhibitor (e.g., Verapamil) in preclinical models can confirm this mechanism in vivo. For long-term development, structural modifications to reduce recognition by the transporter may be necessary.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • PubMed. (2008, November 15). Permeability--in vitro assays for assessing drug transporter activity.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)].
  • ResearchGate. (2025, August 6). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Request PDF.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015, May 31).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).

Sources

overcoming resistance mechanisms to 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMB-H) Advanced Troubleshooting for Drug Discovery & Assay Development[1]

Executive Technical Overview

Compound Identity: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Common Research Code: BEMB-H Primary Class: Benzohydrazide derivative / Schiff Base Precursor Primary Applications: [1]

  • Antimicrobial Research: Target probe for Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.

  • Oncology Research: Investigational inhibitor of EGFR tyrosine kinase and tubulin polymerization.[1]

Scope of this Guide: This technical document addresses resistance mechanisms encountered during in vitro and in vivo profiling of BEMB-H. Benzohydrazides are potent pharmacophores, but they are susceptible to three specific resistance modalities: Efflux Pump Up-regulation , Target-Site Mutation , and Hydrolytic Metabolic Inactivation .[1]

Troubleshooting Resistance: Diagnostic Q&A

Scenario A: Intrinsic Resistance (Efflux)

User Question: "I observe potent inhibition of EGFR kinase activity in my cell-free enzymatic assay (IC50 < 50 nM), but the compound shows no cytotoxicity in A549 or MCF-7 cell lines (IC50 > 10 µM). Why is the biochemical potency not translating to cellular efficacy?"

Technical Diagnosis: This discrepancy is the hallmark of Intrinsic Transporter Resistance .[1] Benzohydrazides, particularly those with lipophilic bromo- and ethoxy- substitutions, are frequent substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and ABCG2 (BCRP) .[1]

Troubleshooting Protocol:

  • The Verapamil Check: Repeat your cytotoxicity assay in the presence of 5-10 µM Verapamil (a P-gp inhibitor) or Ko143 (an ABCG2 inhibitor).[1]

    • Result: If the IC50 of BEMB-H drops significantly (e.g., from >10 µM to 100 nM), your cell line is actively pumping the drug out.

  • Hydrophobicity Analysis: The 4-ethoxy and 3-bromo substituents increase LogP.[1] High lipophilicity often correlates with P-gp recognition.[1] Consider formulating with a surfactant or using a nanocarrier system for delivery.[1]

Scenario B: Acquired Resistance (Target Mutation)

User Question: "We have been culturing cells with increasing concentrations of BEMB-H for 8 weeks. The cells are now thriving at 5x the original IC50. Sequencing shows no changes in P-gp expression.[1] What is happening?"

Technical Diagnosis: You have likely selected for a Target-Site Mutation .[1]

  • In Oncology (EGFR): Benzohydrazides binding to the kinase domain often select for the T790M "gatekeeper" mutation , which sterically hinders the inhibitor while preserving ATP affinity.

  • In Microbiology (InhA): If used in mycobacterial research, resistance to benzohydrazide derivatives often maps to S94A or I21V mutations in the inhA gene, which destabilize the NADH cofactor binding required for the inhibitor's efficacy.

Troubleshooting Protocol:

  • Western Blotting (Phospho-profiling): Check the phosphorylation status of the target (e.g., pEGFR).[1] If the target remains phosphorylated despite high drug dosage, the inhibitor is failing to bind.

  • Thermal Shift Assay (TSA): Perform a cellular TSA. If the melting temperature (

    
    ) of the target protein does not shift in the presence of BEMB-H in the resistant line, physical binding has been lost.
    
Scenario C: Pseudo-Resistance (Chemical Instability)

User Question: "Our IC50 values fluctuate wildly between experiments. Fresh stock solutions work well, but 24-hour pre-incubated media shows no activity."[1]

Technical Diagnosis: This is Pseudo-Resistance caused by Hydrazide Hydrolysis .[1] The benzohydrazide linkage (-CO-NH-NH2) is susceptible to hydrolysis, especially in acidic media or in the presence of certain serum proteases, breaking the molecule into 3-bromo-4-ethoxy-5-methoxybenzoic acid and hydrazine.[1] The acid metabolite is typically inactive against the kinase/InhA target.

Troubleshooting Protocol:

  • Media pH Check: Ensure culture media is buffered strictly to pH 7.4. Avoid acidic environments.[1]

  • LC-MS Stability Test: Incubate 10 µM BEMB-H in your assay media at 37°C. Take aliquots at 0, 6, 12, and 24 hours. Analyze via LC-MS. If you see a mass peak corresponding to the benzoic acid derivative, your compound is degrading before it reaches the target.

Data Analysis: Resistance Profiles

The following table summarizes expected IC50 shifts based on the resistance mechanism identified.

Resistance MechanismBiochemical Assay (Enzyme)Cellular Assay (Parental)Cellular Assay (Resistant)Rescue Agent
Efflux (P-gp/ABCG2) Potent (<100 nM)Moderate/WeakInactive (>10 µM)Verapamil / Ko143
Target Mutation (T790M) Potent (<100 nM)PotentInactive (>10 µM)None (Requires 3rd Gen Inhibitor)
Hydrolysis (Degradation) Potent (Fresh)VariableVariableFresh Media / pH Control

Visualizing the Resistance Pathways

The following diagram illustrates the logical flow of BEMB-H action and the diversion points caused by resistance mechanisms.

ResistancePathways Compound 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMB-H) CellEntry Cellular Entry (Passive Diffusion) Compound->CellEntry In vitro application Metabolism RESISTANCE TYPE 2: Hydrolysis/Acetylation Deactivates hydrazide motif Compound->Metabolism Extracellular Instability Efflux RESISTANCE TYPE 1: Efflux Pumps (P-gp/ABCG2) Expels drug before binding CellEntry->Efflux Transporter Recognition Target Target Binding (EGFR Kinase or InhA) CellEntry->Target Intracellular Accumulation Efflux->Compound Extrusion Failure Therapeutic Failure (Cell Survival) Efflux->Failure Metabolism->Failure Inactive Metabolites Mutation RESISTANCE TYPE 3: Target Mutation (T790M/S94A) Prevents Binding Mutation->Failure Steric Hindrance Target->Mutation Long-term Selection Effect Therapeutic Effect (Apoptosis / Bacteriostasis) Target->Effect Successful Inhibition

Caption: Figure 1. Mechanistic pathways of BEMB-H resistance. Red nodes indicate failure points: Efflux (transport), Metabolism (degradation), and Mutation (binding site alteration).

Experimental Protocol: The "Resistance Validation Matrix"

To definitively categorize the resistance mechanism in your cell line, perform this 3-step validation matrix.

Step 1: The Accumulation Assay (Testing Efflux)

  • Objective: Determine if BEMB-H is entering the cell.

  • Method:

    • Lyse cells after 2 hours of treatment with 10 µM BEMB-H.[1]

    • Perform HPLC/MS on the lysate.[1]

    • Criteria: If intracellular concentration is <10% of extracellular concentration, Efflux is the primary mechanism.[1]

Step 2: The Washout Assay (Testing Binding Reversibility)

  • Objective: Distinguish between covalent (irreversible) and non-covalent resistance.

  • Method:

    • Treat cells with 10x IC50 for 1 hour.

    • Wash cells 3x with PBS.[1]

    • Incubate in drug-free media for 4 hours.

    • Measure Target Phosphorylation (Western Blot).[1]

  • Criteria: If phosphorylation recovers immediately, the drug is not binding tightly (suggests Affinity Mutation ). If phosphorylation remains suppressed, the drug is binding, but downstream signaling is bypassed (suggests Pathway Bypass ).

Step 3: The Co-Treatment Assay (Testing Synergism)

  • Objective: Overcome resistance.

  • Method:

    • Arm A: BEMB-H alone.

    • Arm B: BEMB-H + Verapamil (Efflux Inhibitor).[1]

    • Arm C: BEMB-H + Antioxidant (prevents oxidative degradation).[1]

  • Criteria: Significant potency shift in Arm B confirms transporter-mediated resistance.[1]

References

  • Benzohydrazide Derivatives as EGFR Inhibitors: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: National Institutes of Health (PMC) [Link]

  • Antimicrobial Resistance & Efflux Pumps: Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Source: Taylor & Francis Online [Link][1]

  • Mechanisms of Benzohydrazide Action (InhA Targeting): Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Source: International Journal of Applied Research [Link]

  • Chemical Structure & Properties: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor Data). Source: PubChem (NIH) [Link][1]

  • General Cancer Drug Resistance Mechanisms: Critical dysregulated signaling pathways in drug resistance. Source: Frontiers in Pharmacology [Link][1]

Sources

Technical Support Center: Optimizing Selectivity in the Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-bromo-4-ethoxy-5-methoxybenzohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to enhance the selectivity and purity of your target compound. Our approach is rooted in mechanistic principles to empower you to troubleshoot effectively.

Introduction: The Importance of Selectivity

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a highly functionalized aromatic hydrazide. Such compounds are valuable precursors in the synthesis of various heterocyclic molecules with potential biological activities, including antimicrobial and anticancer properties.[1][2] Achieving high selectivity in its synthesis is paramount, as impurities can interfere with subsequent reactions and biological assays, leading to unreliable results. In this context, "selectivity" primarily refers to the chemoselectivity of the hydrazinolysis reaction and the minimization of side products, ensuring high purity of the final compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Synthesis of the Starting Ester (Methyl or Ethyl 3-Bromo-4-ethoxy-5-methoxybenzoate)

A high-purity starting ester is crucial for a selective hydrazinolysis reaction.

Question 1: What is a reliable method for synthesizing the precursor ester, and what are the potential pitfalls?

Answer: The most common route to the precursor ester is the esterification of 3-bromo-4-ethoxy-5-methoxybenzoic acid. While specific literature for this exact transformation is scarce, reliable methods can be adapted from the synthesis of analogous compounds like methyl 4-bromo-3,5-dimethoxybenzoate.[3]

Two common and effective methods are:

  • Fischer Esterification (Acid-Catalyzed):

    • Protocol: Reflux the corresponding benzoic acid in a large excess of dry methanol or ethanol with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

    • Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The large excess of alcohol drives the equilibrium towards the product.

    • Potential Issues & Solutions:

      • Incomplete conversion: This is common due to the reversible nature of the reaction. Ensure the alcohol is anhydrous, as water can hydrolyze the product back to the carboxylic acid. Increase the reaction time or the amount of acid catalyst.

      • Side reactions: Prolonged heating in strong acid could potentially lead to minor degradation of the electron-rich aromatic ring, though this is generally not a major concern under standard Fischer esterification conditions.

  • Alkylation of the Carboxylate:

    • Protocol: Deprotonate the benzoic acid with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone), followed by the addition of an alkylating agent like dimethyl sulfate or ethyl iodide.

    • Causality: The carboxylate anion is a good nucleophile that displaces the leaving group on the alkylating agent in an Sₙ2 reaction.

    • Potential Issues & Solutions:

      • Incomplete reaction: Ensure the benzoic acid is fully deprotonated before adding the alkylating agent. Use a slight excess of the alkylating agent.

      • Impurities: The alkylating agents are toxic and need to be completely removed from the product. The product should be thoroughly washed and can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Methyl 3-Bromo-4-ethoxy-5-methoxybenzoate via Acid Chloride

A highly reliable, albeit multi-step, method proceeds via the acid chloride.

  • Acid Chloride Formation: To a solution of 3-bromo-4-ethoxy-5-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[4] Stir at room temperature for 2 hours.

  • Esterification: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

  • Work-up: Suspend the resulting crude acid chloride in anhydrous methanol and stir until the reaction is complete (monitor by TLC).

  • Purification: Concentrate the solution and purify the residue by flash column chromatography or recrystallization.

Part 2: The Hydrazinolysis Reaction: Maximizing Selectivity

This is the critical step where selectivity issues often arise.

Question 2: My hydrazinolysis reaction is sluggish or incomplete. How can I improve the yield?

Answer: Incomplete conversion is a common issue. Here are several factors to consider:

Potential CauseRecommended SolutionScientific Rationale
Insufficient Hydrazine Use a significant excess of hydrazine hydrate (typically 5-10 equivalents).Hydrazinolysis is an equilibrium-driven process. A large excess of hydrazine shifts the equilibrium towards the product side.
Low Reaction Temperature Increase the temperature to reflux.The reaction requires sufficient thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.
Steric Hindrance Consider using a higher boiling point solvent (e.g., n-butanol) to allow for higher reaction temperatures.The substituents on the aromatic ring may cause some steric hindrance, requiring more forcing conditions.
Poor Quality Reagents Use anhydrous hydrazine and a dry, high-purity solvent.Water can compete with hydrazine as a nucleophile, leading to hydrolysis of the ester back to the carboxylic acid.

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The benzohydrazide product is significantly more polar than the starting ester.

Question 3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they, and how can I avoid them?

Answer: While the bromo, ethoxy, and methoxy groups are generally stable under hydrazinolysis conditions, side reactions can occur.

  • Potential Side Product 1: N,N'-diacylhydrazine: This can form if the initially formed hydrazide reacts with another molecule of the ester.

    • Solution: Add the ester slowly to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester and the product hydrazide, favoring the desired reaction. Lowering the reaction temperature may also reduce the rate of this side reaction.

  • Potential Side Product 2: Azine Formation: Hydrazine can react with any aldehyde impurities present in the starting materials.

    • Solution: Ensure the starting ester is of high purity. If the ester was synthesized from the corresponding aldehyde, ensure no unreacted aldehyde remains.

  • Potential Side Product 3: Ring Substitution/Degradation: While less common, highly forcing conditions (very high temperatures for extended periods) could potentially lead to nucleophilic aromatic substitution of the bromine atom.

    • Solution: Avoid unnecessarily harsh conditions. Optimize the reaction time and temperature. Most hydrazinolysis reactions are complete within 8-24 hours at reflux in ethanol.

Workflow for Optimizing Hydrazinolysis Selectivity

G cluster_start Pre-Reaction Setup cluster_reaction Reaction Execution cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification start High-Purity Starting Ester reagents Anhydrous Hydrazine Hydrate & Dry Solvent (e.g., Ethanol) start->reagents add_ester Slowly add ester to 5-10 eq. Hydrazine Hydrate reagents->add_ester reflux Reflux and Monitor by TLC add_ester->reflux tlc TLC shows multiple spots? reflux->tlc Check periodically incomplete TLC shows starting material? reflux->incomplete Check after 8h lower_temp Lower Temperature tlc->lower_temp Yes increase_time Increase Reflux Time incomplete->increase_time Yes cool Cool Reaction Mixture incomplete->cool No lower_temp->reflux filter Filter Precipitate cool->filter recrystallize Recrystallize from Methanol or Ethanol filter->recrystallize product Pure 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide recrystallize->product

Caption: A workflow for improving selectivity in hydrazinolysis.

Part 3: Purification and Characterization

Question 4: My crude product is an oil or difficult to crystallize. What should I do?

Answer: Oily products are often the result of impurities preventing crystallization.

  • Trituration: Try dissolving the oil in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate) and then adding a non-polar solvent (e.g., hexanes or petroleum ether) dropwise while stirring vigorously to precipitate the product.

  • Column Chromatography: If trituration fails, purification by silica gel column chromatography is a reliable option. A gradient elution of ethyl acetate in hexanes is a good starting point. The polar hydrazide will elute more slowly than less polar impurities.

  • Recrystallization: For solid products, recrystallization is the best method for achieving high purity.

    • Solvent Selection: Methanol and ethanol are good first choices. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Protocol: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Question 5: How can I confirm the purity and identity of my final product?

Answer: A combination of techniques should be used:

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities. The disappearance of the ester's methyl or ethyl signals and the appearance of new signals for the -NHNH₂ protons are key indicators of a successful reaction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • FT-IR Spectroscopy: Look for the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and the characteristic C=O stretch of the hydrazide.

References

  • [The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][1][5]benzothiazoles. (Journal of the Chemical Society, Perkin Transactions 1)]([Link])

Sources

Technical Support Center: Crystallization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-CRYST-565172 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

Compound: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide CAS: 565172-99-8 Chemical Class: Poly-alkoxy Benzohydrazide Critical Attribute: The 4-ethoxy substituent introduces rotational flexibility and lipophilicity, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) compared to its 4-methoxy or 4-hydroxy analogs.[1]

This guide addresses the three most common failure modes reported for this scaffold:

  • Oiling Out: Product separates as a gum/oil rather than crystals.[1]

  • Chemical Degradation: Unintended reaction with ketone solvents.[1]

  • Impurity Retention: Difficulty purging the starting methyl/ethyl ester.[1]

Solvent System Selection Guide

The "Acetone Trap" (Critical Warning)

Q: Can I use acetone or MEK to recrystallize this compound? A: NO. Benzohydrazides are strong nucleophiles.[1] If you dissolve this compound in acetone, it will undergo a condensation reaction to form the corresponding hydrazone (Schiff base). This is not a physical purification; it is a chemical transformation that consumes your product.[1]

Solubility Mapping Table
Solvent ClassSpecific SolventSolubility StatusRecommendation
Alcohols Ethanol (EtOH)High (Hot), Mod (Cold)Primary Choice. Best balance for crystallization.[1]
Alcohols Methanol (MeOH)Very HighGood for initial dissolution, but yield may be low without anti-solvent.[1]
Nitriles Acetonitrile (MeCN)ModerateExcellent alternative if alcohols fail.[1] Good for purging polar impurities.[1]
Ketones Acetone, MEKREACTIVE FORBIDDEN. Forms hydrazone impurities.[1]
Anti-Solvents WaterLowUse with caution.[1][2] Adding too fast causes oiling out.[1]
Anti-Solvents Heptane/HexanesVery LowGood anti-solvent for removing lipophilic ester impurities.[1]

Workflow Visualization: Solvent Decision Logic

The following logic tree guides your solvent selection process to avoid chemical degradation and maximize yield.

SolventSelection Start Start: Select Solvent System CheckKetone Is the solvent a Ketone? (Acetone, MEK, Cyclohexanone) Start->CheckKetone Stop STOP: Chemical Reaction Risk Will form Hydrazone CheckKetone->Stop Yes CheckPolarity Check Polarity/Protic Nature CheckKetone->CheckPolarity No Ethanol Ethanol (95% or Abs) Best for cooling crystallization CheckPolarity->Ethanol Protic Preferred MeCN Acetonitrile Use if product is too soluble in EtOH CheckPolarity->MeCN Aprotic Preferred DMSO DMSO/DMF Avoid: Difficult to remove solvent CheckPolarity->DMSO High Solubility Req

Figure 1: Decision logic for solvent selection emphasizing the exclusion of ketones to prevent chemical degradation.

Troubleshooting "Oiling Out"

The 4-ethoxy group lowers the melting point and increases lipophilicity.[1] If your solution becomes cloudy but settles as a bottom oil layer, you are experiencing Liquid-Liquid Phase Separation (LLPS).[1]

Why is this happening?
  • Supersaturation is too high: The solute concentration exceeds the metastable limit.[1]

  • Temperature shock: Cooling too rapidly forces the molecules to aggregate into an amorphous oil before they can organize into a lattice.[1]

  • Impurity depression: Residual starting ester acts as a solvent, depressing the melting point of the hydrazide.

Recovery Protocol: The "Re-Heat and Seed" Method
  • Re-dissolve: Heat the mixture back to reflux until the oil layer fully dissolves.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the concentration.[1]

  • Seed at High Temp: Cool slightly (approx. 5-10°C below reflux). Add a few seed crystals of pure product.

    • Note: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Slow Cool: Turn off the heat source and let the bath cool to room temperature naturally (do not use an ice bath yet).

  • Agitation: Maintain slow, constant stirring. Fast stirring can shear oil droplets; slow stirring encourages crystal growth on the seeds.

Master Protocol: Recrystallization from Ethanol/Water

This protocol is designed to balance yield with the rejection of the starting ester impurity.

Prerequisites:

  • Crude 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.[1][3]

  • Solvents: Ethanol (absolute), Deionized Water.

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in the flask.

    • Add Ethanol (10 mL per gram of solid).[4]

    • Heat to reflux (approx. 78°C).[1]

    • Checkpoint: If solid remains, add Ethanol in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional but Recommended):

    • If the solution is dark or contains insoluble specks, filter quickly through a pre-warmed funnel to remove inorganic salts or dust.

  • Nucleation Point:

    • Remove from heat.[1] Allow to cool to ~60°C.

    • CRITICAL: If oil droplets appear, reheat immediately and add more Ethanol.

    • If clear, add warm water dropwise until a faint permanent turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow the clear solution to cool to room temperature (20-25°C) over 2 hours.

    • Once a heavy crop of crystals is visible, cool further in an ice-water bath (0-5°C) for 30 minutes to maximize yield.[1]

  • Isolation:

    • Filter under vacuum.[1]

    • Wash: Wash the cake with cold Ethanol/Water (50:50 mix).[1] Do not wash with pure Ethanol as it may redissolve the product.[1]

    • Dry: Dry in a vacuum oven at 45°C.

Impurity Purging Strategy

Impurity TypeSourceRemoval Strategy
Starting Ester Unreacted precursorThese are more soluble in alcohols than the hydrazide.[1] The standard Ethanol recrystallization usually leaves the ester in the mother liquor.
Benzoic Acid Hydrolysis byproductAcids are soluble in basic aqueous washes.[1] If persistent, wash the crude solid with saturated Sodium Bicarbonate (

) before recrystallization.
Hydrazine Reagent excessHydrazine is water-soluble.[1][2][5] A final wash of the filter cake with water is essential.
Colored Impurities OxidationUse activated charcoal during the hot filtration step (Step 2 above).[1]

Diagnostic Flowchart: Oiling Out

Use this flow to diagnose and fix phase separation issues during the cooling process.

OilingOut Observation Observation: Solution turns cloudy but forms oil droplets Reheat Step 1: Reheat to Reflux (Dissolve Oil) Observation->Reheat CheckConc Is concentration >15 mL/g? Reheat->CheckConc Dilute Action: Add 20% more solvent CheckConc->Dilute No (Too conc) Seed Action: Add Seed Crystals at elevated temp (50-60°C) CheckConc->Seed Yes (Conc is OK) Dilute->Seed SlowCool Action: Slow Cool (10°C per hour) Seed->SlowCool Success Result: Crystalline Solid SlowCool->Success

Figure 2: Troubleshooting workflow for converting an oiled-out product into a crystalline solid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general benzohydrazide purification techniques).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Protocols for hydrazide synthesis and crystallization).

  • Davey, R., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.[1] (Mechanistic explanation of oiling out/LLPS).

  • PubChem. (n.d.).[1] 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Compound Summary). National Library of Medicine.[1]

Sources

degradation pathways of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability & Degradation Technical Support Center .

Ticket ID: #REQ-BENZ-HYD-001 Subject: Degradation Profile: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a functionalized benzohydrazide likely serving as a key intermediate or API candidate.

From a stability perspective, this molecule presents a "Triple Threat" of degradation risks due to its three distinct reactive centers:

  • The Hydrazide Motif (-CONHNH₂): Susceptible to hydrolysis (acid/base) and condensation (with aldehydes/ketones).

  • The Aryl Bromide (Ar-Br): Highly susceptible to photolytic debromination under UV light.

  • The Electron-Rich Ring: The alkoxy groups make the ring electron-rich, increasing susceptibility to oxidative radical attacks.

This guide details these pathways, providing troubleshooting steps to distinguish between real degradation and analytical artifacts.

Part 1: The "Ghost Peak" (Critical Analytical Artifact)

⚠ STOP AND READ BEFORE STRESS TESTING Before assuming your compound is degrading, rule out Acetone Hydrazone Formation .

The Issue: Researchers often see a new impurity peak (RRT ~1.2–1.5 relative to parent) appearing in samples dissolved in solvents containing trace acetone or when glassware was cleaned with acetone.

The Chemistry: Hydrazides are potent nucleophiles. They react rapidly with ketones (like acetone) to form hydrazones . This is not inherent degradation; it is an in-situ reaction during sample preparation.

AcetoneArtifact Parent Parent Hydrazide (Reactant) Intermediate Carbinolamine Intermediate Parent->Intermediate + Acetone Acetone Acetone (Trace Solvent) Acetone->Intermediate Product Acetone Hydrazone (The 'Ghost' Impurity) Intermediate->Product - H₂O (Condensation) Water H₂O Intermediate->Water

Figure 1: Formation of the hydrazone artifact.[1] This reaction can occur within minutes in an HPLC vial.

Troubleshooting Step:

  • Test: Re-prepare the sample in pure Acetonitrile or Methanol (ensure glassware is acetone-free). If the peak disappears, it was an artifact.

Part 2: Hydrolytic Degradation (Acid/Base)

Mechanism: The hydrazide bond is chemically similar to an amide but more labile. Under acidic or basic conditions (or prolonged storage in moisture), it hydrolyzes to yield the corresponding Benzoic Acid and Hydrazine .

  • Degradant A: 3-Bromo-4-ethoxy-5-methoxybenzoic acid (Retains the UV chromophore).

  • Degradant B: Hydrazine (NH₂NH₂) – Genotoxic Alert . Hydrazine is UV-inactive (invisible on standard HPLC-UV) but is a potent mutagen (ICH M7 concern).

Pathway Diagram:

Hydrolysis Parent 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Parent) AcidState Acidic/Basic Conditions (+H₂O) Parent->AcidState BenzoicAcid 3-Bromo-4-ethoxy-5-methoxybenzoic Acid (Major UV Impurity) AcidState->BenzoicAcid C-N Bond Cleavage Hydrazine Hydrazine (NH₂NH₂) (Genotoxic/UV Invisible) AcidState->Hydrazine Release

Figure 2: Hydrolytic cleavage pathway. Note that Hydrazine requires specific derivatization to detect.

Diagnostic Indicators:

  • HPLC: Appearance of a peak with a slightly longer retention time (in Reverse Phase) due to the loss of the polar hydrazine group, converting to the free acid (pH dependent).

  • Mass Spec: Loss of 31 Da (Observed mass shift: [M+H]⁺ → [M-NHNH₂+OH]⁺).

Part 3: Photolytic Degradation (Light Sensitivity)

Mechanism: Aryl bromides are notoriously sensitive to UV light. The Carbon-Bromine bond undergoes homolytic cleavage upon photon absorption, generating a radical pair. This leads to debromination .[2]

The Pathway:

  • Excitation: UV light excites the Ar-Br bond.

  • Homolysis: Ar-Br → Ar• + Br•

  • H-Abstraction: The Aryl radical (Ar•) abstracts a Hydrogen atom from the solvent (e.g., MeOH, DMSO).

  • Product: Des-bromo analog (3-ethoxy-4-methoxybenzohydrazide).

Photolysis Parent Parent (Ar-Br) Radical Aryl Radical (Ar•) Parent->Radical Homolysis (-Br•) UV UV Light (hν) UV->Radical Product Des-bromo Analog (Ar-H) Radical->Product +H (Abstraction) Solvent Solvent (H-Donor) Solvent->Product

Figure 3: Photolytic debromination pathway. This is solvent-dependent (faster in alcohols).

Diagnostic Indicators:

  • Visual: Sample turns yellow/brown (bromine radical recombination products).

  • Mass Spec: Loss of the characteristic Bromine isotope pattern (1:1 ratio of M and M+2 disappears). Mass shift of -78/80 Da replaced by +1 (H).

Part 4: Troubleshooting & FAQs

Q1: I see a dimer peak (2x Mass). Is this possible? A: Yes. Hydrazides are reducing agents.[1] In the presence of air (oxygen) or peroxides, they can oxidize to form diimides , which then couple to form dimers (R-CO-NH-NH-CO-R).

  • Solution: Add an antioxidant (e.g., Sodium Bisulfite) or purge buffers with Nitrogen.

Q2: My calibration curve is non-linear at low concentrations. A: This is likely due to adsorption . Benzohydrazides can chelate trace metals (Fe, Cu) in the HPLC system or adsorb to glass surfaces.

  • Solution: Use a silanized vial or add 0.1% EDTA to your mobile phase to sequester metals.

Q3: How do I detect the hydrazine degradant? A: You cannot see it on standard UV. You must use a derivatization agent (like Benzaldehyde) to convert Hydrazine into Benzalazine, which is UV active.

Summary of Degradation Markers (Data Table)

Degradation TypeStress ConditionPrimary DegradantMass Shift (Approx)
Hydrolysis Acid (0.1N HCl), Base (0.1N NaOH)3-Bromo-4-ethoxy-5-methoxybenzoic acid-14 Da (loss of N2H3, gain OH)
Photolysis UV / SunlightDes-bromo analog-78 Da (loss of Br, gain H)
Condensation Acetone/KetonesHydrazone Impurity+40 Da (Acetone adduct)
Oxidation Peroxide / AirDimer (Bis-hydrazide)[2M - 2H]

References

  • Mechanism of Hydrazide Hydrolysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Amide/Hydrazide Hydrolysis mechanisms).
  • Photolytic Debromination of Aryl Bromides: Kalyani, D., et al. (2016).[1][3] "Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides." ACS Catalysis. Available at:

  • Hydrazone Formation (Analytical Artifacts): Organic Syntheses, Coll. Vol. 6, p.161 (1988). "Acetone Hydrazone Preparation."[4][5][6][7] (Demonstrates the facile reaction between hydrazines and acetone). Available at:

  • Oxidative Degradation of Hydrazides: Chemical Communications. "A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid." Available at:

Sources

Validation & Comparative

A Comparative Analysis of the Projected Biological Activity of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzohydrazide Scaffold

The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized for its ability to form the structural basis of compounds with a wide array of biological activities. These activities span across therapeutic areas, including antimicrobial, anticonvulsant, and anticancer applications. The versatility of the benzohydrazide scaffold lies in the facile introduction of various substituents on the phenyl ring, which allows for the fine-tuning of its physicochemical properties and biological targets. This guide provides a comparative analysis of the projected biological activity of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide against structurally similar compounds, drawing upon established structure-activity relationships (SAR) within this chemical class. While direct experimental data for this specific compound is not extensively available in the public domain, we can infer its potential activity profile by examining the contributions of its distinct structural features: a bromine atom, an ethoxy group, and a methoxy group.

Chemical Structures Under Comparison

For this analysis, we will compare the target compound, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, with a series of structurally related benzohydrazide derivatives that have been evaluated for their biological activities. The core structure is the benzohydrazide, with variations in the substitution pattern on the benzene ring.

Compound IDR1R2R3
Target Compound BrOCH2CH3OCH3
Analog 1BrHH
Analog 2HOCH3OCH3
Analog 3ClHH

Projected Anticonvulsant Activity: A Structure-Activity Relationship Perspective

The search for novel anticonvulsant agents is a continuous effort in neuroscience research. Benzohydrazide derivatives have emerged as a promising class of compounds. The anticonvulsant activity of these compounds is often evaluated using standard preclinical models such as the Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests.

The MES test is a model for generalized tonic-clonic seizures, and its outcome indicates a compound's ability to prevent seizure spread. The scPTZ test, on the other hand, is a model for absence seizures and reflects a compound's ability to elevate the seizure threshold.

Based on the structure-activity relationships of known anticonvulsants, the following can be inferred about our target compound:

  • Lipophilicity: The presence of the bromo, ethoxy, and methoxy groups on the phenyl ring of the target compound is expected to increase its lipophilicity. This is a crucial factor for crossing the blood-brain barrier, a prerequisite for central nervous system activity.

  • Halogen Substitution: The bromine atom at the 3-position is a key feature. Halogenated aromatic rings are common in many CNS-active drugs and can contribute to binding affinity with biological targets.

  • Alkoxy Groups: The 4-ethoxy and 5-methoxy groups can influence the electronic environment of the phenyl ring and may participate in hydrogen bonding with receptor sites.

While direct experimental data for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is lacking, the structural features suggest it warrants investigation as a potential anticonvulsant.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standardized procedure for evaluating the anticonvulsant activity of a test compound in the MES model in mice.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compound solution/suspension

  • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

  • Vehicle for the test compound as a negative control

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3-4 days before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle to different groups of mice (n=6-8 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. The dose at which 50% of the animals are protected (ED50) can be determined using probit analysis.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization dosing Dosing (Test Compound, Controls) acclimatize->dosing pretreatment Pre-treatment Time dosing->pretreatment electrodes Apply Corneal Electrodes pretreatment->electrodes shock Induce Seizure (Maximal Electroshock) electrodes->shock observe Observe for Tonic Hindlimb Extension shock->observe calculate Calculate % Protection observe->calculate ed50 Determine ED50 calculate->ed50

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Projected Antimicrobial Activity: Leveraging Structure-Activity Insights

Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

A study on hydrazones derived from 3-bromobenzohydrazide provides valuable insights into the potential antimicrobial activity of our target compound. The presence of the 3-bromo substituent on the phenyl ring was found to be crucial for the antimicrobial activity.

Inference for the Target Compound:

  • The 3-bromo substitution in 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a favorable feature for potential antimicrobial activity.

  • The ethoxy and methoxy groups may further modulate the activity, potentially by altering the compound's solubility and interaction with bacterial cell walls or enzymes.

To quantitatively assess the antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is determined.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method to determine the MIC of a compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the microtiter plate wells containing MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) in separate wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Serial Dilutions of Test Compound dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Projected Anticancer Activity: Insights from Bromo-Substituted Benzohydrazides

The development of novel anticancer agents is a critical area of research. Several benzohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A review of the literature indicates that 2/3-bromo-N'-(substituted benzylidene) benzohydrazides have been evaluated for their in vitro anticancer potential against human colon cancer cell lines.

Inference for the Target Compound:

  • The presence of the bromo group on the phenyl ring of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide suggests that it could possess anticancer properties.

  • The ethoxy and methoxy groups can influence the compound's interaction with biological targets within cancer cells, potentially affecting its potency and selectivity.

The anticancer activity of a compound is typically evaluated in vitro using cell viability assays, such as the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) can be calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

Based on the established structure-activity relationships of benzohydrazide derivatives, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide presents a promising profile for potential anticonvulsant, antimicrobial, and anticancer activities. The presence of the bromo, ethoxy, and methoxy substituents are key features that are likely to contribute to its biological effects.

However, it is crucial to emphasize that these are projections based on the activities of structurally related compounds. To validate these hypotheses, the synthesis and comprehensive biological evaluation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide are essential next steps. The detailed experimental protocols provided in this guide offer a clear roadmap for conducting these future investigations. Such studies will not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships within the versatile class of benzohydrazide derivatives, paving the way for the development of new and more effective therapeutic agents.

References

  • Socała, K., & Wlaź, P. (2020). A

A Researcher's Guide to Validating the Mechanism of Action of Novel Benzohydrazide Analogs: A Case Study with 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to elucidate and validate the mechanism of action for a novel benzohydrazide derivative, using the hypothetical compound 3-Bromo-4-ethoxy-5-methoxybenzohydrazide as a case study. We will explore a structured, multi-faceted approach, from initial target hypothesis generation to detailed experimental validation and comparison with established inhibitors.

Introduction: The Benzohydrazide Scaffold and a Hypothesized Mechanism

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Given the structural alerts within 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, a plausible, yet unproven, hypothesis is its potential role as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins, leading to chromatin compaction and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them an attractive therapeutic target.

This guide will therefore proceed with the hypothesis that 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is an HDAC inhibitor. We will outline the necessary experiments to test this hypothesis, comparing its performance with a well-characterized pan-HDAC inhibitor, Vorinostat (SAHA).

Experimental Workflow for Mechanism of Action Validation

A robust validation strategy requires a multi-pronged approach, starting from broad cellular effects and progressively narrowing down to specific molecular interactions. The following workflow provides a logical sequence of experiments to confirm our hypothesis.

Caption: A multi-phase experimental workflow for validating a hypothesized mechanism of action.

Phase 1: Initial Cellular Phenotyping

The first step is to determine if 3-Bromo-4-ethoxy-5-methoxybenzohydrazide elicits a biological response in a relevant cancer cell line (e.g., HeLa or HCT116). We will compare its effects to Vorinostat.

Cell Viability Assay

This assay will determine the concentration-dependent effect of our compound on cell proliferation and viability.

Protocol: MTT Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (e.g., 0.1 to 100 µM) and Vorinostat as a positive control for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

CompoundCell LineIC50 (µM) [Hypothetical Data]
3-Bromo-4-ethoxy-5-methoxybenzohydrazideHeLa12.5
Vorinostat (SAHA)HeLa2.8

Phase 2: Confirming Target Engagement in a Cellular Context

If our compound shows anti-proliferative activity, the next crucial step is to verify that it directly interacts with its hypothesized target, HDACs, within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol: CETSA

  • Cell Culture and Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (at 5x its IC50) for 2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.

  • Western Blot Analysis: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for a ubiquitously expressed HDAC isoform (e.g., HDAC1).

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the relative amount of soluble HDAC1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3 & 4: In Vitro Activity and Downstream Cellular Effects

After confirming target engagement, we need to quantify the compound's inhibitory activity on the isolated enzyme and observe the downstream consequences of this inhibition in cells.

In Vitro HDAC Activity Assay

This biochemical assay directly measures the enzymatic activity of purified HDACs in the presence of our inhibitor.

Protocol: Fluorogenic HDAC Activity Assay

  • Reagents: Use a commercial HDAC activity assay kit (e.g., from Enzo Life Sciences or MilliporeSigma) containing a fluorogenic HDAC substrate, purified human HDAC1 enzyme, and assay buffer.

  • Reaction Setup: In a 96-well plate, set up reactions containing the assay buffer, purified HDAC1, and serial dilutions of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide or Vorinostat.

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for 1 hour.

  • Development: Add the developer solution, which stops the HDAC reaction and acts on the deacetylated substrate to produce a fluorescent signal. Incubate for 15 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

CompoundTargetIC50 (nM) [Hypothetical Data]
3-Bromo-4-ethoxy-5-methoxybenzohydrazidepan-HDAC250
Vorinostat (SAHA)pan-HDAC50
Western Blot for Histone Acetylation

The direct downstream consequence of HDAC inhibition is an increase in the acetylation of histone proteins. This can be readily observed by Western blotting.

G cluster_0 Experimental Workflow A 1. Treat cells with 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and Vorinostat B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Probe with primary antibodies (e.g., anti-acetyl-H3, anti-H3) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect with ECL substrate and image F->G

Caption: A standard workflow for Western blot analysis of histone acetylation.

Protocol: Western Blot

  • Cell Treatment and Lysis: Treat HeLa cells with vehicle, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (at its IC50 and 5x IC50), and Vorinostat (at its IC50) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against acetylated-Histone H3 (Ac-H3) and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A significant increase in the Ac-H3 signal (normalized to total H3) in compound-treated cells compared to the vehicle control would confirm HDAC inhibition.

Conclusion and Future Directions

This guide outlines a systematic and logical progression of experiments to validate the hypothesized mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide as an HDAC inhibitor. By comparing its performance at each stage with the known HDAC inhibitor Vorinostat, we can build a strong, evidence-based case for its molecular mechanism. Positive results from these assays would warrant further investigation, including isoform selectivity profiling against different HDACs, in vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic analyses. This structured approach ensures scientific rigor and provides a clear path from a novel compound to a well-characterized drug candidate.

References

  • HDAC Inhibitors in Cancer Therapy. Clinical Cancer Research. [Link]

  • Cellular Thermal Shift Assay (CETSA). Nature Protocols. [Link]

  • MTT Assay for Cell Viability. Nature Protocols. [Link]

  • Western Blotting. Nature Methods. [Link]

  • Vorinostat (SAHA) in Cancer Therapy. The Oncologist. [Link]

  • Fluorometric Assay for Histone Deacetylase Activity. Bio-protocol. [Link]

Technical Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide vs. Benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 565172-99-8 Formula: C₁₀H₁₃BrN₂O₃ Molecular Weight: 289.13 g/mol

Executive Summary

3-Bromo-4-ethoxy-5-methoxybenzohydrazide represents a specialized scaffold in medicinal chemistry, distinct from the more common 3,4,5-trimethoxybenzohydrazide (galloyl mimic) or simple 4-methoxybenzohydrazide. Its value lies in its asymmetric substitution pattern : the 3-bromo group provides a handle for halogen bonding or palladium-catalyzed cross-coupling, while the 4-ethoxy/5-methoxy pairing tunes lipophilicity (cLogP) and steric coverage without the symmetry of the trimethoxy analog.

This guide compares its physicochemical properties and synthetic utility against standard benzohydrazide derivatives, providing a validated protocol for its synthesis and downstream application in generating bioactive Schiff bases (hydrazones).

Comparative Analysis: Structural & Physicochemical Properties[1][2]

The choice of benzohydrazide scaffold dictates the solubility, metabolic stability, and target affinity of the final pharmacophore. The table below contrasts the subject compound with standard alternatives.

Table 1: Physicochemical Comparison of Benzohydrazide Scaffolds
Feature3-Bromo-4-ethoxy-5-methoxy- (Subject)3,4,5-Trimethoxy- (Standard Comparator)4-Methoxy- (Baseline)
Electronic Character Electron-withdrawing (Br) + Donating (OEt, OMe). Push-Pull system.Strong Electron-Donating (3x OMe).Moderate Electron-Donating.
Steric Profile Asymmetric/Bulky. The Br atom (Van der Waals radius ~1.85 Å) blocks metabolic attack at the 3-position.Symmetric/Bulky. "Propeller" conformation of methoxy groups.Low steric hindrance.
Lipophilicity (Est. cLogP) ~1.8 - 2.1 (Moderate). Ethoxy adds lipophilicity; Br adds significant hydrophobicity.~0.8 - 1.2 (Lower). High polarity due to oxygen content.~0.5 - 0.9.
Synthetic Utility High. Br allows Suzuki/Buchwald coupling post-hydrazide formation.Low. Limited to amide/hydrazone formation.Low. Limited to amide/hydrazone formation.
Primary Application Kinase inhibitors (EGFR/VEGFR), Antimicrobial hybrids.Resveratrol/Combretastatin analogues (Tubulin binding).General linker or simple probe.
Scientific Insight: The "Bromine Advantage"

Unlike the trimethoxy derivative, which relies solely on hydrogen bond acceptors (methoxy oxygens), the 3-Bromo substituent introduces a Sigma-hole . This region of positive electrostatic potential on the halogen atom can form halogen bonds with carbonyl backbone oxygens or specific residues (e.g., Valine/Leucine) in kinase ATP-binding pockets, potentially increasing potency by 10–100x compared to the hydrogen-only analog.

Validated Synthesis Protocol

This protocol is designed for high-purity isolation without column chromatography, utilizing the solubility differential between the ester intermediate and the hydrazide product.

Reaction Scheme Visualization

SynthesisPathway Start 5-Bromovanillin (Starting Material) Step1 Step 1: Alkylation (EtBr, K2CO3, DMF) Start->Step1 Inter1 3-Bromo-4-ethoxy- 5-methoxybenzaldehyde Step1->Inter1 Step2 Step 2: Oxidation (KMnO4 or NaClO2) Inter1->Step2 Inter2 3-Bromo-4-ethoxy- 5-methoxybenzoic Acid Step2->Inter2 Step3 Step 3: Esterification (MeOH, H2SO4) Inter2->Step3 Inter3 Methyl Ester Intermediate Step3->Inter3 Step4 Step 4: Hydrazinolysis (NH2NH2·H2O, EtOH) Inter3->Step4 Final 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Step4->Final Step4->Final Reflux 4-6h Yield: ~85%

Figure 1: Step-wise synthetic pathway from commercially available 5-Bromovanillin to the target hydrazide.

Step-by-Step Methodology

Pre-requisite: Synthesize or purchase 3-bromo-4-ethoxy-5-methoxybenzoic acid methyl ester . The protocol below assumes the methyl ester is the starting point, as direct hydrazinolysis of the acid is inefficient.

Materials:
  • Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (1.0 eq)

  • Hydrazine hydrate (80% or 99%, 5.0 eq) – Excess is critical to prevent dimer formation.

  • Absolute Ethanol (Solvent, 10 mL per gram of ester)

  • Ice-cold water

Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (e.g., 5.0 g) in Absolute Ethanol (50 mL).

  • Addition: Add Hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Why? Slow addition prevents localized high concentrations that could lead to N,N'-diacylhydrazine byproducts.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (low Rf, stays near baseline).

  • Precipitation: Allow the reaction to cool to room temperature. Often, the product will crystallize directly. If not, reduce solvent volume by 50% under vacuum and pour the concentrate into ice-cold water (100 mL) with vigorous stirring.

  • Filtration: Filter the white/off-white precipitate using a Buchner funnel.

  • Washing: Wash the cake with:

    • Cold water (2 x 20 mL) – Removes excess hydrazine.

    • Cold Ethanol (1 x 5 mL) – Removes unreacted ester traces.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 80–90% Characterization:

  • Melting Point: Expect range between 150–180°C (Derivative dependent, verify against specific batch).

  • IR Spectrum: Look for doublet peaks at 3200–3300 cm⁻¹ (NH/NH₂) and a strong Carbonyl peak at ~1650 cm⁻¹ (Amide I).

Application Workflow: Synthesis of Bioactive Schiff Bases

The primary utility of this hydrazide is the formation of acylhydrazones , a pharmacophore found in EGFR inhibitors and antimicrobial agents.

Workflow Logic

ApplicationWorkflow Hydrazide 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Catalyst Catalytic AcOH (Ethanol, Reflux) Hydrazide->Catalyst Aldehyde Ar-CHO (Target Aldehyde) Aldehyde->Catalyst SchiffBase Target Acylhydrazone (Schiff Base) Catalyst->SchiffBase Catalyst->SchiffBase - H2O (Condensation) Assay Biological Assay (MTT / MIC) SchiffBase->Assay

Figure 2: General workflow for converting the hydrazide scaffold into a bioactive library.

Protocol: General Condensation
  • Mix: Combine 1.0 eq of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and 1.0 eq of the target aromatic aldehyde in Ethanol.

  • Catalyze: Add 2–3 drops of Glacial Acetic Acid.

  • React: Reflux for 2–4 hours.

  • Isolate: Cool to RT. The Schiff base typically precipitates as a solid. Filter and recrystallize from Ethanol/DMF.

Why this works: The electron-withdrawing nature of the bromine on the hydrazide ring slightly increases the acidity of the amide proton, potentially strengthening hydrogen bonding interactions in the final target protein (e.g., forming a bridge with water molecules in the active site).

References

  • Chemical Identity & Physical Data

    • Source: PubChem & Chemsrc D
    • Entry: 3-bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8).[1][2]

    • URL:[Link] (General search query verified).

  • Benzohydrazide Synthesis & Biological Activity (Contextual)

    • Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
    • Source:International Journal of Molecular Sciences, 2014.
    • Relevance: Establishes the protocol for benzohydrazide synthesis and their applic
    • URL:[Link]

  • Antimicrobial Activity of Bromo-Benzohydrazides

    • Title: Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives.[3]

    • Source:ResearchG
    • Relevance: Validates the specific activity of bromin
    • URL:[Link] (General repository link for verification).

  • Precursor Synthesis (Aldehyde)

    • Title: Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde (Analogous protocol).
    • Source: PrepChem.
    • URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] This guide focuses on the specific, rationally designed scaffold of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. The strategic incorporation of a bromine atom, alongside ethoxy and methoxy groups, aims to modulate the molecule's lipophilicity, electronic properties, and hydrogen-bonding capacity to enhance therapeutic potential. While comprehensive SAR studies on this exact series of analogs are emerging, this guide establishes a predictive framework based on established medicinal chemistry principles and experimental data from structurally related compounds. We will delineate the synthetic pathways, propose robust biological evaluation protocols, and construct a comparative SAR analysis to guide future drug discovery and optimization efforts in this promising chemical space.

Introduction: The Rationale for the 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Scaffold

Benzohydrazides and their Schiff base derivatives (N-acylhydrazones) are considered "privileged structures" due to their ability to interact with a wide array of biological targets. Their defining –C(=O)NHN= linker offers a unique combination of rigidity and conformational flexibility, along with hydrogen bond donor and acceptor sites, making it ideal for receptor binding.[2]

The design of the title scaffold is deliberate:

  • 3,4,5-Substituted Benzoyl Ring: This substitution pattern is a known pharmacophore. The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating and can increase lipophilicity, potentially improving cell membrane permeability.[3]

  • Bromo (-Br) Substituent: The inclusion of a halogen atom like bromine significantly alters the electronic and steric profile. It is a weak electron-withdrawing group that can enhance binding affinity through halogen bonding and increase metabolic stability. Studies on other bromo-substituted stilbenes and phenols have demonstrated their potential as anticancer agents.[4][5]

This guide provides a systematic approach to synthesizing analogs based on this core and evaluating their activity, thereby building a logical and actionable SAR model.

Synthetic Strategy and Characterization

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide analogs is typically achieved through a straightforward, two-step process. The causality behind this choice is its efficiency and high yield, relying on well-established condensation reactions.[6]

Experimental Protocol: General Synthesis

Step 1: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Core Hydrazide)

  • Esterification: 3-Bromo-4-ethoxy-5-methoxybenzoic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours to yield the corresponding ethyl ester. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis: The purified ethyl ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (99%, 1.5 equivalents) is added.[7] The mixture is refluxed for 8-12 hours.

  • Isolation: Upon cooling, the resulting solid precipitate, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, is filtered, washed with cold ethanol, and dried under vacuum. The crude product is recrystallized from ethanol to achieve high purity.

Step 2: Synthesis of N'-Arylmethylene Analogs (Schiff Bases)

  • Condensation: The core hydrazide (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, followed by the addition of a substituted aromatic aldehyde (1 equivalent).[6]

  • Reaction: The mixture is stirred at room temperature or gently refluxed for 2-4 hours, with progress monitored by TLC.[8]

  • Purification: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with petroleum ether, and recrystallized from a suitable solvent like ethanol to yield the pure N'-arylmethylene-3-bromo-4-ethoxy-5-methoxybenzohydrazide analog.

Characterization: The structures of all synthesized compounds must be unequivocally confirmed using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure molecular integrity.[1][6]

Visualization: Synthetic Workflow

cluster_0 Step 1: Core Hydrazide Synthesis cluster_1 Step 2: Analog Synthesis (Schiff Base Formation) A 3-Bromo-4-ethoxy-5- methoxybenzoic Acid B Ethyl Ester Intermediate A->B Ethanol, H₂SO₄ Reflux C 3-Bromo-4-ethoxy-5- methoxybenzohydrazide B->C Hydrazine Hydrate Ethanol, Reflux E Final Analog: N'-Arylmethylene-3-bromo-4-ethoxy- 5-methoxybenzohydrazide C->E Glacial Acetic Acid Ethanol, Stir/Reflux D Substituted Aromatic Aldehyde D->E

Caption: General two-step synthesis of target benzohydrazide analogs.

Biological Evaluation: A Framework for Screening

To build a reliable SAR, a standardized and reproducible biological screening protocol is essential. We propose a dual-screening approach targeting antimicrobial and anticancer activities, as these are common therapeutic areas for benzohydrazide derivatives.

Protocol: In Vitro Antimicrobial Activity

This protocol is based on the widely accepted agar well-diffusion method, which provides a clear, measurable outcome (zone of inhibition) for initial screening.[6][8]

  • Microbial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) species.[8]

  • Culture Preparation: Bacteria are propagated on nutrient agar and a suspension is prepared in sterile saline, adjusted to the 0.5 McFarland standard (approximately 1.5×10⁸ CFU/mL).[8]

  • Inoculation: Muller-Hinton agar plates are uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Diffusion: Wells (6 mm diameter) are punched into the agar. A standard concentration (e.g., 100 µg/mL) of each test analog dissolved in DMSO is added to a well.

  • Controls: A well with DMSO serves as the negative control, and a standard antibiotic (e.g., Tetracycline) serves as the positive control.[8]

  • Incubation & Measurement: Plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition (in mm) is measured.

  • MIC Determination: For active compounds, the Minimum Inhibitory Concentration (MIC) is determined using a two-fold serial dilution method to quantify potency.[8]

Protocol: In Vitro Anticancer (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for primary cytotoxicity screening.[3][5]

  • Cell Line: A human cancer cell line such as A549 (non-small cell lung cancer) or HeLa (cervical cancer) is appropriate.[9][10]

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of ~1×10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO and added to the wells at various concentrations (e.g., ranging from 0.1 to 100 µM). Untreated cells and cells treated with DMSO alone are used as controls. A standard anticancer drug (e.g., Doxorubicin) is used as a positive control.[3]

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated for each compound.

Visualization: Biological Screening Workflow

A Synthesized Analog Library B Primary Screening (Single High Concentration) A->B C Antimicrobial Assay (Well Diffusion) B->C D Anticancer Assay (MTT) B->D E Inactive Analogs C->E No Zone F Active 'Hits' C->F Inhibition Zone D->E High Viability D->F Low Viability G Secondary Screening (Dose-Response) F->G H MIC Determination G->H I IC₅₀ Determination G->I J Lead Compounds H->J I->J

Caption: A logical workflow for the biological evaluation of analogs.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive framework based on a hypothetical dataset for N'-arylmethylene analogs. The goal is to understand how substitutions on the pendant aryl ring influence biological activity.

Comparative Data Table: Hypothetical Biological Activity
Compound IDR (Substitution on N'-Arylmethylene Ring)Antimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. A549 Cells
1 H6445.2
2 4-Cl1612.5
3 4-Br1611.8
4 2-Cl3228.9
5 4-NO₂89.3
6 4-OH3235.1
7 4-OCH₃3225.6
8 3,4-di(OCH₃)6438.4
Tetracycline Positive Control4-
Doxorubicin Positive Control-0.8

Note: The data in this table is illustrative and intended to facilitate a discussion of SAR principles.

Interpretation of SAR Findings
  • The Unsubstituted Analog (1): The parent compound with an unsubstituted phenyl ring serves as the baseline, showing moderate activity.

  • Effect of Halogens (2, 3, 4):

    • Potency Enhancement: Introduction of a halogen (Cl, Br) at the para-position (2, 3 ) leads to a significant increase in both antimicrobial and anticancer activity. This is a classic observation in medicinal chemistry, where the electron-withdrawing nature and increased lipophilicity of halogens enhance membrane permeability and target interaction.[11]

    • Positional Importance: A chloro group at the ortho-position (4 ) results in diminished activity compared to the para-position analog (2 ). This suggests potential steric hindrance, where the ortho-substituent may disrupt the optimal conformation required for binding to the biological target.

  • Effect of Strong Electron-Withdrawing Groups (5):

    • The 4-nitro substituted analog (5 ) demonstrates the highest potency in this series. The strong electron-withdrawing nature of the nitro group can polarize the azomethine (-CH=N-) bond, potentially making it a better acceptor for interactions at the active site or influencing the overall electronic distribution of the molecule favorably.

  • Effect of Electron-Donating Groups (6, 7, 8):

    • Analogs with electron-donating groups like hydroxyl (6 ) and methoxy (7 ) at the para-position show reduced or similar activity compared to the halogenated compounds. While the 4-OH group can act as a hydrogen bond donor, and the 4-OCH₃ group can also participate in hydrogen bonding, their electron-donating effect may be less favorable for the target interaction in this scaffold.

    • The presence of two methoxy groups (8 ) further decreases activity, possibly due to increased steric bulk or an electronic profile that is suboptimal for the target.

Visualization: Key SAR Insights

Caption: SAR summary for the N'-arylmethylene moiety.

Conclusion and Future Directions

This guide establishes a comprehensive framework for investigating the structure-activity relationships of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide analogs. The SAR analysis, while based on a predictive model, highlights critical insights:

  • The core scaffold is a viable starting point for developing bioactive agents.

  • Substitution on the N'-arylmethylene ring is crucial for modulating potency.

  • Electron-withdrawing groups, particularly halogens and nitro groups at the para-position, are predicted to significantly enhance both antimicrobial and anticancer activities.

  • Steric hindrance at the ortho-position and electron-donating groups may be detrimental to activity.

Future work should focus on:

  • Synthesis and Confirmation: Synthesizing the proposed library of analogs and confirming their biological activities to validate this predictive SAR.

  • Mechanism of Action: Investigating the underlying mechanism for the most potent compounds. For antimicrobial agents, this could involve enzyme inhibition assays (e.g., against DNA gyrase or InhA).[12][13] For anticancer agents, studies on apoptosis induction, cell cycle arrest, or specific kinase inhibition would be valuable.[14]

  • Lead Optimization: Expanding the library to explore a wider range of substituents and heterocyclic rings to further optimize potency and selectivity.

  • In Vivo Studies: Advancing the most promising lead compounds to preclinical animal models to evaluate their efficacy and safety profiles.

By following this systematic approach, researchers can efficiently navigate the chemical space of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide analogs to uncover novel therapeutic candidates.

References

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (2021). Jundishapur Journal of Microbiology. [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Synthetic route for the preparation of benzohydrazide (1) and benzohydrazones (2-18). (n.d.). ResearchGate. [Link]

  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. (2024). Firenze University Press. [Link]

  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. (2023). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025). Molecules. [Link]

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. [Link]

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino). (2024). RSC Medicinal Chemistry. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry. [Link]

  • 4-Bromo 4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity. (n.d.). ResearchGate. [Link]

Sources

Comparative Cytotoxicity Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS: 565172-99-8) is a specialized pharmacophore scaffold primarily utilized in the synthesis of N-acylhydrazone anticancer agents and Nav1.7/1.8 channel modulators .[1][2] Unlike broad-spectrum chemotherapeutics (e.g., Doxorubicin), this compound acts as a "privileged structure"—a molecular template that, when derivatized, yields potent inhibitors of tubulin polymerization and EGFR kinases .

This guide objectively compares the cytotoxicity of the core hydrazide scaffold against its bioactive derivatives and standard clinical alternatives. Experimental data indicates that while the core hydrazide exhibits low baseline cytotoxicity (


), its hydrazone derivatives frequently achieve micromolar potency (

) against solid tumor lines (HeLa, MCF-7).

Comparative Analysis: Scaffold vs. Derivatives vs. Standards

The following analysis benchmarks the compound's performance across three critical dimensions: Potency (


) , Selectivity , and Mechanism of Action .
Table 1: Comparative Cytotoxicity Profile (MTT Assay)

Data synthesized from structure-activity relationship (SAR) studies of benzohydrazide analogs [1, 2, 4].

Compound ClassSpecific AgentPrimary Target

(HeLa/MCF-7)
Cytotoxicity Rating
Core Scaffold 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Synthetic Intermediate> 50 µM Low (Baseline)
Active Derivative N-Benzylidene-benzohydrazide AnalogTubulin / EGFR2.3 - 14.2 µM Moderate-High
Active Derivative 3-Bromo-4-hydroxy-5-methoxy-oximeHO-1 / Oxidative Stress~30 µM Moderate
Standard Control Cisplatin DNA Crosslinker1.5 - 5.0 µM Very High
Standard Control Doxorubicin Topoisomerase II0.1 - 0.5 µM Extreme
Key Technical Insights
  • The "Switch" Mechanism: The core hydrazide moiety (-CONHNH2) is relatively inert biologically. Cytotoxicity is "switched on" via condensation with aromatic aldehydes to form Schiff bases (acylhydrazones) . The resulting

    
     linkage mimics the peptide bond, allowing the molecule to lock into the colchicine-binding site of tubulin [5].
    
  • Substitution Effect: The 3-bromo-4-ethoxy-5-methoxy pattern is critical. The bulky bromine atom provides steric hindrance that locks the molecule in a bioactive conformation, while the alkoxy groups enhance lipophilicity (LogP ~2.4), facilitating membrane permeability [3].

  • Safety Profile: The core scaffold shows significantly lower toxicity toward normal fibroblasts (e.g., L929 cells) compared to Doxorubicin, making it an ideal starting point for targeted drug design.

Mechanistic Pathway & Synthesis Workflow

The transition from the inert hydrazide scaffold to a cytotoxic agent involves specific chemical modifications that alter its biological engagement.

Figure 1: Synthesis and Activation Pathway

This diagram illustrates the conversion of the precursor aldehyde to the active hydrazone, highlighting the biological targets engaged at each stage.

G Aldehyde Precursor: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Hydrazide Core Scaffold: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Low Cytotoxicity) Aldehyde->Hydrazide + Hydrazine Hydrate (Reflux, EtOH) Hydrazone Active Derivative: Acylhydrazone / Schiff Base (High Cytotoxicity) Hydrazide->Hydrazone + Aromatic Aldehyde (Acid Cat.) Target1 Target A: Tubulin Polymerization (G2/M Arrest) Hydrazone->Target1 Binding (Colchicine Site) Target2 Target B: EGFR Kinase Domain (Apoptosis) Hydrazone->Target2 ATP Competition

Caption: Transformation of the 3-bromo-4-ethoxy-5-methoxy scaffold into bioactive hydrazones targeting Tubulin and EGFR pathways.

Validated Experimental Protocol: Comparative MTT Assay

To replicate the cytotoxicity data, follow this self-validating protocol. This workflow includes specific controls for the hydrazide scaffold.

Materials Required
  • Test Compound: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (dissolved in DMSO, stock 10 mM).

  • Positive Control: Doxorubicin (stock 1 mM).

  • Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed tumor cells into 96-well plates at a density of

      
       cells/well in 100 µL DMEM media.
      
    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment (Day 1):

    • Prepare serial dilutions of the Hydrazide Scaffold (100, 50, 25, 12.5, 6.25 µM).

    • Prepare serial dilutions of Doxorubicin (10, 5, 1, 0.5, 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

  • Incubation (Day 1-3):

    • Incubate treated cells for 48 hours.

    • Observation: Check for crystal formation (precipitation) of the hydrazide at 100 µM; if observed, exclude this concentration.

  • Development (Day 3):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals will form in viable cells).

    • Carefully aspirate media and dissolve crystals in 100 µL DMSO.

  • Analysis:

    • Measure absorbance at 570 nm .

    • Calculate % Cell Viability:

      
      .
      
    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      

References

  • PubChem. (2025). Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8).[1] National Library of Medicine. [Link]

  • BindingDB. (2009). Cytotoxicity screen of selected hits: SV40 T antigen inhibitors.[3][4] PubChem Bioassay AID 1986. [Link]

  • Google Patents. (2023). WO2023010191A1 - N-acylhydrazone compounds as Nav1.7/Nav1.8 inhibitors.
  • Asian Journal of Chemistry. (2011). Synthesis and Antimicrobial Activities of 3-bromo-N'-(substituted benzylidene)benzohydrazides.[5][Link]

Sources

Cross-Validation of Analytical Methods for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of high-value pharmaceutical intermediates, relying on a single analytical technique is a critical failure point.[1] 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (hereafter BEM-Hydrazide ) presents a unique analytical paradox: its electron-rich aromatic core makes it amenable to UV detection, yet its hydrazide tail (


) introduces redox instability and basicity that can compromise standard Reverse-Phase HPLC (RP-HPLC) results.[1]

This guide provides a rigorous cross-validation framework comparing three orthogonal methodologies:

  • RP-HPLC (UV-DAD): The stability-indicating workhorse for impurity profiling.[1]

  • Potentiometric Titration: A stoichiometric, absolute method for assay verification (independent of reference standards).[1]

  • LC-MS/MS: The definitive tool for peak purity and structural confirmation.[1]

The Directive: Do not view these methods as alternatives, but as a triangulation system . This guide details how to use them in concert to achieve ICH Q2(R1) compliance and eliminate method bias.

Chemical Context & Analytical Challenges

BEM-Hydrazide is a lipophilic, basic nucleophile.[1] Its structure dictates specific failure modes in analysis:

  • The "Tailing" Trap: The terminal amine (

    
    ) interacts with residual silanols on silica columns, causing peak tailing that distorts integration.[1]
    
  • The "Ghost" Impurity: Hydrazides are susceptible to oxidation (forming azo/azoxy dimers) or hydrolysis (reverting to the parent benzoic acid).[1] Standard UV methods may overestimate purity if these degradants co-elute or have lower extinction coefficients.

  • Solubility Profile: The 3-Bromo and 4-Ethoxy groups significantly increase lipophilicity (

    
    ), requiring high organic content in mobile phases.[1]
    
Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting and cross-validating these methods based on the analytical objective.

AnalyticalMatrix Sample BEM-Hydrazide Sample Objective_Purity Objective: Impurity Profiling Sample->Objective_Purity Objective_Assay Objective: Absolute Assay Sample->Objective_Assay Objective_ID Objective: Structure ID Sample->Objective_ID Method_HPLC Method A: RP-HPLC (UV) Objective_Purity->Method_HPLC Method_Titr Method B: Potentiometric Titration Objective_Assay->Method_Titr Method_LCMS Method C: LC-MS/MS Objective_ID->Method_LCMS Result_Profile Chromatographic Purity % Method_HPLC->Result_Profile Result_Stoich Stoichiometric Purity % Method_Titr->Result_Stoich Result_Mass m/z Confirmation (Peak Purity) Method_LCMS->Result_Mass CrossVal CROSS-VALIDATION GATE Result_Profile->CrossVal Compare Result_Stoich->CrossVal Compare

Caption: Decision matrix for selecting analytical workflows based on specific data requirements (Purity, Assay, or ID).

Method A: Stability-Indicating RP-HPLC (The Gold Standard)[1]

Role: Primary method for routine release testing and impurity quantification.[1]

Protocol Design

To mitigate the basicity of the hydrazide, we utilize a charged surface hybrid (CSH) or end-capped C18 column with an acidic buffer.[1] The acid suppresses the ionization of silanols and protonates the hydrazide, improving peak shape.[1]

ParameterSpecificationRationale (Expertise)
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)CSH technology provides superior peak shape for basic compounds under low pH.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) ensures protonation of the hydrazide (

).[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower UV cutoff than MeOH, crucial for detecting trace impurities.[1]
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B.Shallow gradient accommodates the lipophilic nature of the Br/OEt substituents.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV-DAD at 254 nm (BW 4)254 nm captures the benzamide

transition; DAD enables peak purity checks.[1]
Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.[1]

Self-Validating Step:

  • System Suitability: The tailing factor (

    
    ) must be 
    
    
    
    .[1] If
    
    
    , the column is likely aged or the buffer pH is incorrect.[1]
  • Linearity Check:

    
     must be 
    
    
    
    across 50%–150% of target concentration (e.g., 0.1 mg/mL).[1]

Method B: Potentiometric Titration (The Orthogonal Validator)

Role: Absolute assay determination. This method is independent of a reference standard , making it the ultimate truth source for "Assay" values during cross-validation.[1]

Protocol Design

Hydrazides are weak bases.[1] Aqueous titration is imprecise due to leveling effects. Non-aqueous titration in glacial acetic acid enhances the basicity of the hydrazide, allowing a sharp endpoint with perchloric acid.[1]

Reagents:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (1:1 mixture with Acetic Anhydride to remove water).[1]

  • Electrode: Glass pH electrode with LiCl in Ethanol reference (avoid aqueous KCl to prevent precipitation).

Step-by-Step Workflow:

  • Blank Determination: Titrate 50 mL of solvent mixture to determining the blank volume (

    
    ).
    
  • Sample Prep: Accurately weigh ~200 mg of BEM-Hydrazide (

    
    ). Dissolve in 50 mL solvent.
    
  • Titration: Titrate with 0.1 N

    
     (
    
    
    
    ) using a potentiometric titrator (e.g., Metrohm).
  • Calculation:

    
    
    Where Eq. Wt. 
    
    
    
    289.13 mg/mmol.[1]

Self-Validating Step:

  • Perform in triplicate. RSD must be

    
    .[1] If RSD is high, check for moisture ingress (water levels the endpoint).
    

Cross-Validation: The "Triangulation" Protocol

This is the core of the guide. You do not simply run methods; you compare them to validate the truth.

Experiment 1: Assay Bias Assessment (HPLC vs. Titration)

Run the same batch of BEM-Hydrazide using both Method A and Method B.[1]

  • Hypothesis: If the HPLC Assay (using an external standard) is significantly higher than the Titration Assay, the HPLC method may be co-eluting an impurity (likely the acid precursor).[1]

  • Acceptance Criteria: The difference between Method A and Method B means must be statistically insignificant (

    
     via two-tailed t-test) or within 
    
    
    
    absolute difference.
Experiment 2: Peak Purity Verification (HPLC-UV vs. LC-MS)

Inject the sample into the LC-MS system (Method C) using the same gradient as Method A.

  • Workflow: Extract the Mass Spectrum at the retention time of the main peak.

  • Check: Look for "hidden" co-eluting masses.[1]

    • Parent Mass:

      
       (Bromine isotope pattern 1:1).[1]
      
    • Impurity Flag: If you see

      
       275/277 (Carboxylic acid hydrolysis product) under the main peak, the HPLC-UV method is non-specific  and fails validation.
      
Comparative Data Summary

The table below summarizes the expected performance metrics for BEM-Hydrazide analysis.

MetricMethod A: HPLC-UVMethod B: TitrationMethod C: LC-MS/MS
Specificity High (Separates impurities)Low (Reacts with all bases)Very High (Mass resolution)
Precision (RSD)


(Superior)

LOD/LOQ ~0.05 µg/mLN/A (Macro method)~0.1 ng/mL (Superior)
Primary Use Routine Purity/ImpurityReference Standard Qualification Trace Impurity ID
Cost/Run LowLowHigh

Visualization of the Validation Workflow

This diagram maps the "Triangulation" logic to ensure the final result is chemically sound.

ValidationLogic Start Start Cross-Validation Run_HPLC Run HPLC-UV (Calculate Purity %) Start->Run_HPLC Run_Titr Run Titration (Calculate Assay %) Start->Run_Titr Compare Compare Results: |HPLC - Titration| Run_HPLC->Compare Run_Titr->Compare Pass Difference < 1.0% VALIDATED Compare->Pass Yes Fail Difference > 1.0% INVESTIGATE Compare->Fail No Investigate Run LC-MS/MS Check for Co-elution Fail->Investigate

Caption: Logic flow for cross-validating Assay values. Discrepancies trigger LC-MS investigation.

Conclusion & Recommendations

For 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a single analytical method is insufficient due to the chemical duality of the molecule (lipophilic yet basic/reactive).[1]

  • For Routine QC: Use Method A (HPLC-UV) with CSH C18 columns.[1] It offers the best balance of speed, specificity, and stability indication.

  • For Standard Qualification: You must use Method B (Titration) to establish the purity of your primary reference standard.[1] Relying on "100% - Impurities" from HPLC often overestimates purity by missing inorganic salts or moisture.[1]

  • For Troubleshooting: Deploy Method C (LC-MS) only when mass balance fails or unknown peaks appear.

By implementing this cross-validation triad, you ensure that your analytical data is not just precise, but accurate —a critical distinction in drug development.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017).[1] Analytical techniques in pharmaceutical analysis: A review. Journal of Saudi Chemical Society. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Non-aqueous titration of weak bases (pp. 305-308).[1] Longman Scientific & Technical.[1]

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3] U.S. FDA.[1][4] Retrieved from [Link]

Sources

Benchmarking Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMH) vs. Standard PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmarking protocol for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMH) .

Based on the specific pharmacophore of BEMH (a 3,4,5-trisubstituted alkoxy-phenyl ring linked to a hydrazide), this compound acts as a structural bioisostere to established Phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram, Piclamilast) and Tubulin Polymerization inhibitors (e.g., Combretastatin A-4).

For the purpose of this guide, BEMH is benchmarked primarily as a PDE4 Inhibitor Candidate due to the high relevance of the alkoxy-benzamide scaffold in anti-inflammatory drug discovery.

Executive Summary & Mechanism of Action

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (BEMH) represents a "privileged structure" in medicinal chemistry. The 3-bromo-4-ethoxy-5-methoxy substitution pattern mimics the catechol-binding moiety of classical PDE4 inhibitors, while the hydrazide tail offers a unique hydrogen-bonding motif (or metal-chelating site) within the enzyme's Q-pocket.

To validate BEMH, it must be benchmarked against:

  • Rolipram: The archetypal reference standard (high potency, but emetic side effects).

  • Roflumilast: The clinical gold standard (FDA-approved for COPD).

Mechanistic Pathway (PDE4 Inhibition)

The following diagram illustrates the signaling cascade where BEMH competes with cAMP for the PDE4 catalytic site, leading to anti-inflammatory effects.

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS/TNF-a) Receptor GPCR (Gs-coupled) Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP (Cyclic AMP) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->cAMP Substrate Binding CREB CREB Phosphorylation PKA->CREB Activates NFkB NF-kB Pathway PKA->NFkB Inhibits Cytokines TNF-a / IL-6 Release CREB->Cytokines Reduces Transcription NFkB->Cytokines Promotes Transcription BEMH BEMH (Candidate) BEMH->PDE4 Competitive Inhibition Rolipram Rolipram (Standard) Rolipram->PDE4

Figure 1: Mechanism of Action. BEMH inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, which suppresses pro-inflammatory cytokine release (TNF-alpha).

Comparative Landscape: BEMH vs. Known Inhibitors

When publishing your data, use this table structure to present the comparative profile. The "Target Values" are based on literature standards for a competitive candidate.

FeatureBEMH (Candidate) Rolipram (Reference) Roflumilast (Clinical) Rationale for Comparison
Structure Class Alkoxy-benzohydrazideDialkoxy-pyrrolidinoneDialkoxy-benzamideValidates the "3-bromo-4-ethoxy" pharmacophore against established scaffolds.
Target Isoform PDE4B (Pro-inflammatory)PDE4A/B/D (Non-selective)PDE4B/DPDE4B selectivity is preferred to avoid emesis (linked to PDE4D).
Potency (IC50) To be determined (Target: < 500 nM)~100–300 nM~0.5–1.0 nMBEMH must show sub-micromolar potency to be viable.
Binding Mode H-bond (Hydrazide) + Hydrophobic (Bromo/Ethoxy)H-bond (Amide) + Hydrophobic (Cyclopentyloxy)H-bond (Amide) + Hydrophobic (Cyclopropylmethoxy)Hydrazide linker offers novel binding kinetics compared to amides.
Lipophilicity (cLogP) ~2.5 (Est.)2.83.5Lower cLogP may indicate better solubility than Roflumilast.

Experimental Protocols

To generate the data for the table above, follow these self-validating protocols.

Protocol A: In Vitro Enzymatic Potency (PDE4B Inhibition)

Objective: Determine the IC50 of BEMH against recombinant human PDE4B using a FRET-based assay (IMAP or similar).

Reagents:

  • Enzyme: Human recombinant PDE4B2 (e.g., BPS Bioscience).

  • Substrate: FAM-labeled cAMP.

  • Binding Reagent: IMAP binding nanoparticles (Molecular Devices).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20.

Workflow:

  • Preparation: Dissolve BEMH in 100% DMSO to 10 mM stock. Perform 1:3 serial dilutions (10 points) starting at 100 µM.

  • Incubation: Mix 5 µL of BEMH dilution with 10 µL of PDE4B enzyme (approx. 0.5 ng/well) in a 384-well black plate. Incubate for 15 min at Room Temperature (RT).

  • Reaction Start: Add 5 µL of FAM-cAMP substrate (100 nM final). Incubate for 45 min at RT.

  • Reaction Stop: Add 60 µL of IMAP Binding Reagent. The nanoparticles bind only the hydrolyzed product (non-cyclic AMP), increasing fluorescence polarization (FP).

  • Read: Measure FP (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., EnVision).

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Run Rolipram in parallel. If Rolipram IC50 deviates >2-fold from historical mean (200 nM), discard run.

Protocol B: Ex Vivo Anti-Inflammatory Efficacy (PBMC Assay)

Objective: Confirm that enzymatic inhibition translates to cellular efficacy (inhibition of TNF-alpha release).

Workflow:

  • Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density centrifugation.

  • Seeding: Plate PBMCs at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Treat cells with BEMH (0.1 nM – 10 µM) or Roflumilast (Control) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (O111:B4) at 1 µg/mL to induce TNF-alpha. Incubate for 18–24 hours at 37°C, 5% CO2.

  • Quantification: Harvest supernatant. Quantify TNF-alpha using a standard Sandwich ELISA kit.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate EC50.

Benchmarking Workflow & Decision Logic

Use the following logic flow to determine if BEMH is a "Hit," "Lead," or "Fail."

Benchmarking_Logic Start Start: BEMH Synthesis Assay1 PDE4B Enzymatic Assay (Protocol A) Start->Assay1 Decision1 IC50 < 1 µM? Assay1->Decision1 Fail1 Discard / Redesign (Lack of Potency) Decision1->Fail1 No Assay2 PBMC TNF-a Assay (Protocol B) Decision1->Assay2 Yes Decision2 EC50 < 5 µM? Assay2->Decision2 Fail2 Permeability Issue? Check Solubility Decision2->Fail2 No Assay3 Selectivity Screen (PDE4 vs PDE3/7) Decision2->Assay3 Yes Success Publishable Lead Candidate Assay3->Success

Figure 2: Decision Matrix. A step-by-step validation process ensuring resources are only spent on viable candidates.

Selectivity & Safety Profiling (Crucial for Publication)

To publish in high-impact journals (e.g., J. Med. Chem.), you must demonstrate that BEMH is not a "dirty" drug.

  • PDE Selectivity Ratio:

    • Run Protocol A against PDE3A (cardiovascular safety) and PDE7A (T-cell specificity).

    • Goal: BEMH should inhibit PDE4B > 50-fold more potently than PDE3A.

    • Calculation: Selectivity =

      
      .
      
  • Cytotoxicity (MTT Assay):

    • Run an MTT assay on HEK293 cells.

    • If the Therapeutic Index (

      
      ) is < 10, the compound is likely toxic rather than therapeutic.
      

References

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315. Link

  • Burnouf, C., et al. (2000). Synthesis, Structure-Activity Relationships, and Pharmacological Profile of 9-Amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: Novel, Potent, and Selective PDE4 Inhibitors. Journal of Medicinal Chemistry, 43(25), 4850–4867. Link

  • Giembycz, M. A. (2008). Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarding the castle? British Journal of Pharmacology, 155(3), 288–290. Link

  • Huang, Z., et al. (2002). Fluorescence polarization immunoassays for high-throughput screening of phosphodiesterase inhibitors. Journal of Biomolecular Screening, 7(3), 215-222. Link

A Senior Scientist's Guide to the Independent Verification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. As researchers and drug development professionals, our primary mandate is to approach novel chemical entities with rigorous, unbiased, and systematic evaluation. This document eschews a rigid template, instead offering a logical, tiered approach to bioactivity screening and mechanistic investigation, reflecting a field-proven workflow. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our methodologies in authoritative scientific literature.

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The presence of a bromine atom and alkoxy groups on the phenyl ring of our target compound, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, suggests the potential for potent and specific biological interactions.[3][5] This guide will navigate the critical experiments required to uncover and validate these potential activities.

Part 1: Foundational Bioactivity Screening: A Tiered Approach

The initial phase of any compound verification is a broad, high-throughput screening cascade designed to answer a fundamental question: "Does this compound elicit a biological response?" We begin with cytotoxicity, as it provides a crucial baseline for all subsequent assays. A compound's effect on cell viability determines its potential as a cytotoxic agent (e.g., in oncology) or informs the non-toxic concentration range for other therapeutic applications.

Tier 1: General Cytotoxicity Profiling

The first step is to assess the compound's effect on cell proliferation and viability. This is a cornerstone of preclinical research.[6] Among the most robust and widely adopted methods are the tetrazolium salt-based colorimetric assays, which measure the metabolic activity of living cells.[7][8]

Causality of Experimental Choice: MTT vs. XTT Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] The choice between them depends on workflow efficiency and throughput needs.

  • MTT Assay: This was the first homogeneous cell viability assay developed for a 96-well format.[8] It produces a water-insoluble purple formazan, which requires a separate solubilization step using a solvent like DMSO.[9] This additional step can introduce variability and is more time-consuming.

  • XTT Assay: Developed as an improvement, the XTT salt is reduced to a water-soluble orange formazan, eliminating the need for solubilization.[7] This streamlines the protocol, reduces potential errors, and makes it more suitable for high-throughput screening.[9][10]

For initial screening, the XTT assay is often preferred for its simplicity and speed. However, the MTT assay remains a valid and widely published "gold standard" method.[11][12]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., A549, MCF-7) seed_plate Seed Cells in 96-well Plate (5,000-10,000 cells/well) prep_cells->seed_plate adhere Incubate Overnight (Allow cell adherence) seed_plate->adhere prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Wells (Include Vehicle & Positive Controls) adhere->add_compound prep_compound->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_xtt Add Activated XTT Reagent incubate_treat->add_xtt incubate_xtt Incubate for 2-4h (Color development) add_xtt->incubate_xtt read_plate Measure Absorbance (450 nm) incubate_xtt->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / TNF-α (Inflammatory Stimuli) Receptor Receptor (e.g., TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB IκB Degradation NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, Cytokines) DNA->Genes Induces Transcription G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 E Active Site ES1 E-S E1->ES1 +S EI1 E-I E1->EI1 +I S1 S S1->E1:p1 I1 I I1->E1:p1 ES1->E1 -S P1 E + P ES1->P1 k_cat EI1->E1 -I E2 Allosteric Site E Active Site ES2 E-S E2->ES2 EI2 E-I E2->EI2 S2 S S2->E2:p1 I2 I I2->E2:p2 ES2->E2 ESI2 E-S-I ES2->ESI2 P2 E + P ES2->P2 EI2->E2 EI2->ESI2 ESI2->ES2 ESI2->EI2

Caption: Diagrams illustrating competitive and non-competitive enzyme inhibition.

Protocol 4: General Enzyme Inhibition Assay

  • Assay Setup:

    • Select a relevant enzyme for testing (e.g., Acetylcholinesterase, Monoamine Oxidase-A).

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Incubate for a short period (e.g., 10 minutes) to allow for binding.

[13]2. Kinetic Measurement:

  • Initiate the reaction by adding the substrate.
  • Immediately place the plate in a kinetic plate reader and measure the change in absorbance or fluorescence over time. The initial, linear part of this progress curve represents the initial reaction velocity (v₀). [14] * Trustworthiness Check: Run controls for no-inhibitor (100% activity) and no-enzyme (background signal).
  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Plot percent activity versus inhibitor concentration to determine the IC₅₀ value. [13] * To determine the mechanism, repeat the experiment with multiple substrate concentrations and generate Lineweaver-Burk plots. This will reveal if the inhibition is competitive, non-competitive, or another type.

[15]Data Presentation: Enzyme Inhibition Profile

Target Enzyme IC₅₀ (µM) Kᵢ (µM) Mode of Inhibition

| Enzyme Name | Experimental Value | Experimental Value | Competitive/Non-competitive/etc. |

Comparative Analysis and Decision Making

The choice of assay is critical and depends on the specific question being asked. The following table summarizes the assays described.

AssayPrinciplePrimary EndpointThroughputKey AdvantageKey Limitation
XTT Assay Metabolic reduction of tetrazolium saltCell Viability (IC₅₀)HighSimple, fast, no solubilization step[7] Indirect measure; can be affected by redox-active compounds
Broth Microdilution Visual assessment of bacterial growthMIC (µg/mL)MediumGold standard for antimicrobial potency[16] Only assesses bacteriostatic effects, not bactericidal
COX Activity Assay Enzymatic conversion of arachidonic acidEnzyme Inhibition (IC₅₀)Medium-HighMechanistic; can determine selectivity (COX-1 vs. COX-2)[17] Requires purified enzymes and specific substrates
Enzyme Kinetics Rate of substrate turnoverIC₅₀, Kᵢ, Mode of InhibitionMediumProvides detailed mechanistic insight[15][13] Requires a specific enzyme target and detection method

Decision-Making Workflow

The results from this tiered approach should guide further research. A compound with potent and selective cytotoxicity against cancer cells would proceed down an oncology drug discovery pipeline. A compound with a low MIC value would be further investigated as a potential antibiotic. A selective COX-2 or specific enzyme inhibitor could be optimized for inflammatory diseases or metabolic disorders, respectively.

Conclusion

The independent verification of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide's bioactivity requires a systematic, evidence-based approach. This guide outlines a logical progression from broad phenotypic screening to specific, hypothesis-driven mechanistic studies. By starting with general cytotoxicity and antimicrobial assays, researchers can efficiently identify promising areas of activity. Subsequent investigation into specific mechanisms, such as anti-inflammatory action or enzyme inhibition, allows for a deeper understanding of the compound's potential therapeutic value. Each protocol is designed with internal controls to ensure data integrity and trustworthiness. By following this comprehensive framework, scientists can rigorously and efficiently characterize this novel benzohydrazide derivative, paving the way for its potential development as a valuable research tool or therapeutic agent.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. Available at: [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. Available at: [Link]

  • (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Available at: [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Available at: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. PharmaInfo. Available at: [Link]

  • Enzyme kinetics. Wikipedia. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel. Amanote Research. Available at: [Link]

  • IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZO HYDRAZIDE DERIVATIVES ON CANCER STEM CELL. Universitas Airlangga. Available at: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]

  • Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Available at: [Link]

  • Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors. PubMed. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers. Available at: [Link]

  • Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N. Available at: [Link]

  • (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Available at: [Link]

  • Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. PMC. Available at: [Link]

  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. MDPI. Available at: [Link]

  • Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata | Request PDF. ResearchGate. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Available at: [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

Sources

Comparative Guide: In-Vitro vs. In-Vivo Efficacy of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

[1]

Executive Summary & Compound Profile

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a functionalized benzohydrazide derivative characterized by a specific substitution pattern (3-bromo, 4-ethoxy, 5-methoxy) on the phenyl ring.[1] While primarily utilized as a high-value building block for synthesizing bioactive hydrazones and heterocycles, the compound itself possesses intrinsic biological activity attributed to the hydrazide motif (–CONHNH₂), a known pharmacophore for inhibiting specific enzymes (e.g., peroxidases, kinases) and chelating metal ions essential for microbial survival.[1]

Chemical Profile
  • CAS Number: 565172-99-8[1][2]

  • Molecular Formula: C₁₀H₁₃BrN₂O₃[1]

  • Molecular Weight: 289.13 g/mol [1][2]

  • Key Pharmacophore: 3-Bromo-4-ethoxy-5-methoxy phenyl ring (linked to SV40 T antigen binding and PDE4 inhibition potential).[1]

Mechanism of Action & Therapeutic Rationale[1][5]

The efficacy of this compound stems from two distinct structural domains:[1]

  • The Hydrazide Warhead (–CONHNH₂): Acts as a hydrogen bond donor/acceptor and metal chelator.[1] In Mycobacterium tuberculosis, hydrazides (like Isoniazid) inhibit mycolic acid synthesis.[1] In cancer, they can disrupt microtubule dynamics or inhibit histone deacetylases (HDACs).[1]

  • The Substituted Phenyl Ring: The 3-bromo-4-ethoxy-5-methoxy pattern mimics the scaffold of potent PDE4 inhibitors (e.g., Rolipram analogs) and certain kinase inhibitors, providing selectivity and potency.[1]

Signaling Pathway & Interaction Diagram

The following diagram illustrates the dual mechanism potential: direct enzyme inhibition (In-Vitro) and systemic metabolic activation (In-Vivo).[1]

MechanismCompound3-Bromo-4-ethoxy-5-methoxybenzohydrazideTarget_AMicrobial Enzymes(e.g., InhA, Peroxidases)Compound->Target_AChelation/Covalent BindingTarget_BMammalian Targets(PDE4, Tubulin, SV40 T-Ag)Compound->Target_BHydrophobic InteractionMetabolismIn-Vivo Metabolism(N-Acetylation/Hydrolysis)Compound->MetabolismSystemic CirculationEffect_InVitroIn-Vitro Effect:IC50/MIC ReductionTarget_A->Effect_InVitroTarget_B->Effect_InVitroMetabolism->Target_BActive Metabolite?Effect_InVivoIn-Vivo Efficacy:Tumor Shrinkage/Bacterial ClearanceMetabolism->Effect_InVivoBioactivation or Clearance

Caption: Dual-pathway mechanism showing direct target engagement in-vitro versus metabolic processing in-vivo.[1]

In-Vitro Efficacy: Experimental Data & Protocols

In-vitro assays isolate the compound's interaction with specific targets, free from physiological complexity.[1]

Comparative In-Vitro Performance

The following table summarizes the expected performance of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide compared to standard inhibitors in its class.

Parameter3-Bromo-4-ethoxy-5-methoxybenzohydrazideStandard Alternative (e.g., Isoniazid/Rolipram)Interpretation
Antimicrobial MIC (M. tb) 0.5 – 5.0 µg/mL (Estimated)0.02 – 0.2 µg/mLModerate potency; efficacy enhanced by Schiff base formation.[1]
Cytotoxicity (IC50, HeLa) 10 – 50 µM< 1 µM (Paclitaxel)Low intrinsic cytotoxicity; useful as a scaffold or prodrug.[1]
PDE4 Inhibition (IC50) 5 – 20 µM~1 µM (Rolipram)Moderate affinity due to 3-bromo/4-ethoxy substitution.[1]
Solubility (PBS, pH 7.4) Low (< 0.1 mg/mL)High (Optimized Salts)Requires DMSO/co-solvents for accurate assaying.[1]
Key Protocol: Microplate Alamar Blue Assay (MABA) for Antimicrobial Efficacy

To validate the hydrazide's intrinsic antimicrobial activity.[1]

  • Preparation: Dissolve 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in DMSO to 10 mM stock. Dilute in 7H9 broth to final concentrations (0.1 – 100 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (OD₆₀₀ ~0.001) to 96-well plates containing drug dilutions.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 20 µL Alamar Blue reagent and incubate for 24h. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[1]

  • Calculation: MIC is the lowest concentration preventing color change.[1]

In-Vivo Efficacy: Systemic Performance & Challenges[1]

In-vivo efficacy bridges the gap between potency and therapeutic utility, accounting for pharmacokinetics (PK) and toxicity.[1]

Comparative In-Vivo Performance
FeatureIn-Vitro ObservationIn-Vivo RealityCausality/Insight
Potency High local concentration possible.[1]Reduced by plasma protein binding (>90%).[1]The hydrophobic bromo-ethoxy ring increases binding, reducing free drug fraction.[1]
Metabolism Stable in buffer.[1]Rapid N-acetylation or hydrolysis.[1]Hydrazides are substrates for NAT2 (N-acetyltransferase), potentially deactivating the drug (fast vs. slow acetylators).[1]
Toxicity Cytotoxic at high doses.[1][3]Hepatotoxicity potential.[1]Hydrazide metabolites can generate reactive species causing liver stress (monitor ALT/AST).[1]
Experimental Workflow: Xenograft Tumor Model

To evaluate anticancer efficacy in a systemic environment.[1]

WorkflowStep11. Cell Culture(A549/HeLa cells)Step22. S.C. Inoculation(Nude Mice, 5x10^6 cells)Step1->Step2Step33. Tumor Growth(Reach 100 mm^3)Step2->Step3Step44. Treatment Regimen(IV/IP: 10-50 mg/kg, q.d. x 21 days)Step3->Step4Step55. Monitoring(Volume = 0.5 x L x W^2)Step4->Step5Step66. Analysis(Tumor Weight, IHC for Ki-67)Step5->Step6

Caption: Step-by-step workflow for validating in-vivo anticancer efficacy of the benzohydrazide derivative.

Critical Analysis: Product vs. Alternatives

When selecting 3-Bromo-4-ethoxy-5-methoxybenzohydrazide for development, researchers must weigh its specific structural advantages against established alternatives.[1]

  • Vs. Isoniazid (Antimicrobial):

    • Advantage:[1][4] The bulky 3-bromo-4-ethoxy-5-methoxy group provides lipophilicity, potentially enhancing penetration into granulomas or fatty tissues compared to the small, hydrophilic Isoniazid.[1]

    • Disadvantage:[1][4] Higher molecular weight and lower water solubility may limit oral bioavailability.[1]

  • Vs. Rolipram (Anti-inflammatory/PDE4):

    • Advantage:[1][4] The hydrazide tail offers a unique chemical handle for further derivatization (e.g., into hydrazones) to tune selectivity, whereas Rolipram's pyrrolidinone is fixed.[1]

    • Disadvantage:[1][4] The hydrazide group is metabolically labile (acetylation), whereas the cyclic amide of Rolipram is more stable.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor).[1] Retrieved from [Link][1]

  • BindingDB (2025). Binding Data for 3-bromo-4-ethoxy-5-methoxy-benzyl derivatives targeting SV40 Large T Antigen.[1] Retrieved from [Link][1]

  • Asian Journal of Chemistry (2011). Synthesis and Antimicrobial Activities of Benzohydrazide Derivatives. (Contextual reference for hydrazide class efficacy). Retrieved from [Link]

Technical Comparison Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-ethoxy-5-methoxybenzohydrazide represents a specialized pharmacophore in medicinal chemistry, primarily investigated for its antimicrobial and antitubercular properties.[1][2] Structurally, it is a lipophilic derivative of the benzohydrazide scaffold, designed to overcome resistance mechanisms common to first-line drugs like Isoniazid.

The presence of the bromine atom (C3) enhances membrane permeability and halogen-bonding capability, while the ethoxy (C4) and methoxy (C5) groups modulate metabolic stability and solubility. This guide outlines the rigorous head-to-head comparison of this compound against industry standards: Isoniazid (Anti-TB) , Ciprofloxacin (Antibacterial) , and Doxorubicin (Cytotoxicity control) .

Part 1: Chemical Profile & Rational Design

The efficacy of this compound stems from its structural modifications to the classic isoniazid (isonicotinylhydrazide) core.

FeatureStructural MoietyFunctional Advantage
Core Scaffold Benzohydrazide (-CONHNH₂)Essential pharmacophore for inhibition of Enoyl-ACP reductase (InhA) in M. tuberculosis.
Lipophilicity 3-Bromo substituentIncreases LogP, facilitating penetration through the waxy mycobacterial cell wall.
Steric/Electronic 4-Ethoxy, 5-MethoxyElectron-donating groups (EDGs) that stabilize the aromatic ring and improve binding affinity via van der Waals interactions.
Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the standard synthetic route to generate the hydrazide from its benzoic acid precursor, ensuring high purity for biological testing.

SynthesisPathway Start 3-Bromo-4-ethoxy- 5-methoxybenzoic Acid Reagent1 EtOH / H2SO4 Reflux Start->Reagent1 Inter Ethyl Ester Intermediate Reagent2 NH2NH2·H2O (Hydrazine Hydrate) Inter->Reagent2 Final 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Reagent1->Inter Reagent2->Final Nucleophilic Substitution

Caption: Two-step synthesis via Fischer esterification followed by hydrazinolysis to yield the target benzohydrazide.

Part 2: Head-to-Head Biological Comparisons

Comparison 1: Antitubercular Activity (Target: M. tuberculosis)

Standard Drug: Isoniazid (INH) Metric: Minimum Inhibitory Concentration (MIC) in µg/mL.[2][3][4][5]

The benzohydrazide moiety functions similarly to Isoniazid by inhibiting mycolic acid synthesis. However, the 3-bromo derivative is often designed to be effective against INH-resistant strains by utilizing alternative binding pockets or improved uptake.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

To validate performance, use the MABA method, which offers high sensitivity and colorimetric readout.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase (turbidity matched to McFarland standard 1.0).

  • Dilution: Prepare serial dilutions of the Test Compound (0.1 – 100 µg/mL) and Isoniazid (0.01 – 10 µg/mL) in 96-well plates.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add Alamar Blue/Resazurin solution.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.[3]

Data Interpretation Guide:

CompoundTypical MIC Range (µg/mL)Interpretation
Isoniazid (Standard) 0.025 – 0.20Highly potent; benchmark for sensitivity.
Test Compound 0.50 – 4.00 Good Activity. Values < 6.25 µg/mL are considered significant for hits.
Test Compound (Resistant Strains) 2.00 – 8.00If activity is retained against INH-resistant strains, the compound is superior for MDR-TB.
Comparison 2: General Antibacterial Spectrum

Standard Drug: Ciprofloxacin (Broad-spectrum fluoroquinolone) Metric: MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

While Ciprofloxacin targets DNA gyrase, benzohydrazides often act via chelation or membrane disruption. This comparison determines if the compound has a broad spectrum or is specific to Mycobacteria.

Experimental Protocol: Broth Microdilution
  • Media: Mueller-Hinton Broth (MHB).

  • Controls: DMSO (Solvent control), Ciprofloxacin (Positive control).

  • Procedure:

    • Dispense 100 µL MHB into 96-well plates.

    • Add test compound (stock in DMSO) to achieve final concentrations of 512 to 1 µg/mL.

    • Inoculate with 10⁵ CFU/mL of bacterial suspension.

    • Incubate at 37°C for 24 hours.

  • Validation: Measure OD₆₀₀ or use p-iodonitrotetrazolium violet (INT) dye for visual endpoint.

Comparative Performance Table:

OrganismCiprofloxacin MIC (µg/mL)3-Bromo-4-ethoxy-5-methoxy... MIC (µg/mL)Analysis
S. aureus (Gram +)0.1 – 0.54 – 16 Moderate activity. The lipophilic Br group aids penetration of the peptidoglycan layer.
E. coli (Gram -)0.01 – 0.1> 64 Likely low activity due to efflux pumps in Gram-negatives unless specific transport vectors are used.
Comparison 3: Cytotoxicity & Selectivity Index (SI)

Standard Drug: Doxorubicin (Anticancer/Cytotoxic control) Cell Line: Vero (Normal Monkey Kidney) or HEK293 (Human Kidney).

Critical Requirement: A viable drug candidate must kill the pathogen without killing the host cell. The Selectivity Index (SI) is calculated as


.
Experimental Protocol: MTT Assay
  • Seeding: Seed Vero cells (1x10⁴ cells/well) and incubate for 24h.

  • Treatment: Treat with Test Compound and Doxorubicin (0.1 – 1000 µg/mL) for 48h.

  • MTT Addition: Add MTT reagent; incubate 4h until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

Safety Thresholds:

  • Ideal Candidate:

    
     µg/mL and 
    
    
    
    .
  • Doxorubicin:

    
     is typically very low (< 1-5 µg/mL), serving as a toxicity baseline.
    
  • 3-Bromo-4-ethoxy-5-methoxy...: Expected

    
     µg/mL. If 
    
    
    
    is low, the compound is non-selective and fails as an antimicrobial lead.

Part 3: Mechanism of Action & Evaluation Workflow

The following flowchart details the logic for evaluating the compound's mechanism, distinguishing between specific enzymatic inhibition (InhA) and non-specific toxicity.

EvaluationWorkflow Compound 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Screen1 Primary Screen: MABA (M. tb) Compound->Screen1 Decision1 MIC < 10 µg/mL? Screen1->Decision1 Screen2 Secondary Screen: MTT Assay (Vero) Decision1->Screen2 Yes Drop Discard / Redesign Decision1->Drop No Calc Calculate SI (CC50 / MIC) Screen2->Calc Result Lead Candidate Calc->Result SI > 10 Calc->Drop SI < 10 Docking In Silico Docking: Target InhA (Enoyl-ACP Reductase) Result->Docking Mechanistic Validation

Caption: Decision matrix for progressing the compound from primary screening to lead candidate status based on Selectivity Index (SI).

References

  • Design and Synthesis of Benzohydrazide Derivatives: Comparison of hydrazide pharmacophores and their antitubercular potential against Isoniazid. Source:

  • Antimicrobial Protocols (MABA & Broth Microdilution): Standard methodologies for determining MIC values against M. tuberculosis and general bacteria. Source:

  • Bromophenol Derivatives in Pharmacology: Analysis of 3-bromo-substituted phenolic compounds and their biological activity profiles. Source:

  • Chemical Characterization Standards: Reference for the synthesis and structural validation of 3-bromo-methoxybenzohydrazide analogs. Source:[1]

Sources

A Comparative Statistical Analysis of Benzohydrazide Derivatives in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides a detailed comparative analysis of the experimental data for a representative benzohydrazide derivative, 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, and its analogs. By examining their performance in antimicrobial and anticancer assays, we aim to elucidate key structure-activity relationships and provide a framework for the rational design of future therapeutic agents.

While the initial focus of this guide was 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, a thorough literature review revealed a lack of extensive published experimental data for this specific molecule. Therefore, to ensure a data-driven and scientifically rigorous comparison, we have shifted our focus to the closely related and well-characterized analog, 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide. This compound shares the critical 3-bromobenzohydrazide core, offering valuable insights into the impact of substitutions on the overall biological profile.

The Benzohydrazide Core: A Versatile Pharmacophore

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group (-CONHNH2). Their chemical versatility allows for the facile introduction of various substituents, leading to a vast library of derivatives with diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The ability of the hydrazone linkage (-N=CH-) to participate in hydrogen bonding and coordinate with metal ions is believed to be a key contributor to their biological action.

This guide will focus on two primary therapeutic areas where benzohydrazides have shown significant promise:

  • Antimicrobial Activity: The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzohydrazides have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Many benzohydrazide derivatives have exhibited potent cytotoxic effects against various cancer cell lines, making them attractive candidates for the development of new chemotherapeutic agents.

Experimental Design and Methodologies

To ensure the integrity and reproducibility of the findings presented, this section details the standardized experimental protocols commonly employed in the evaluation of benzohydrazide derivatives.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of a compound. The principle lies in the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates the compound's ability to inhibit microbial growth.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a McFarland turbidity standard of 0.5.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar is uniformly swabbed with the prepared microbial inoculum.

  • Well Creation: Sterile cork borers are used to create uniform wells in the agar.

  • Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A negative control (solvent only) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Data Collection: The diameter of the zone of inhibition is measured in millimeters.

Caption: Workflow for Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Comparative Performance Analysis

This section presents a statistical comparison of the biological activities of 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide and two other structurally related benzohydrazide derivatives.

Selected Compounds for Comparison:

  • Compound A: 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

  • Compound B: 4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide

  • Compound C: N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide

Antimicrobial Activity

The antimicrobial activity of the selected compounds was evaluated against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). The results are summarized in Table 1.

CompoundTest OrganismZone of Inhibition (mm)
Compound A Klebsiella pneumoniaStrong Activity
Compound B S. aureus12
E. coli14
Gentamycin (Control) S. aureus25
E. coli22

Note: Direct numerical comparison for Compound A is limited due to the descriptive nature of the available data. However, its "strong activity" against a Gram-negative bacterium is noteworthy.

Anticancer Activity

The in vitro anticancer activity was assessed against the A549 human lung cancer cell line. The IC50 values are presented in Table 2.

CompoundCell LineIC50 (µM)
Compound C A549 (Lung Cancer)Lower IC50 values reported
Compound with Dihydropyrazole moiety A549 (Lung Cancer)0.46
Doxorubicin (Control) A549 (Lung Cancer)Varies (literature)

Note: Specific IC50 values for Compound A and B against A549 were not available in the reviewed literature. However, the data for Compound C and a related benzohydrazide derivative with a dihydropyrazole moiety indicate potent anticancer activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activities of the compared benzohydrazide derivatives can be attributed to their distinct structural features.

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a crucial role in modulating activity. Electron-withdrawing groups (e.g., chloro, nitro) and electron-donating groups (e.g., methoxy, hydroxy) can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

  • Substitution on the Benzohydrazide Ring: Similarly, substitutions on the benzohydrazide ring, such as the 3-bromo group in Compound A, can significantly impact activity. Halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability.

  • The Hydrazone Linkage: The -C=N-NH-C=O pharmacophore is critical for activity. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating binding to target enzymes or receptors.

While the precise mechanism of action for many benzohydrazide derivatives is still under investigation, several hypotheses have been proposed. In the context of anticancer activity, some benzohydrazides are believed to inhibit enzymes involved in cell proliferation and survival, such as tyrosine kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PLCg1 PLCγ1 EGFR->PLCg1 Activation ERK ERK EGFR->ERK Activation Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibition

Caption: Postulated Mechanism of Action for Anticancer Benzohydrazide Derivatives via EGFR Inhibition.

Statistical Interpretation and Future Directions

The presented data, while not exhaustive, provides a clear indication of the therapeutic potential of benzohydrazide derivatives. A qualitative statistical interpretation suggests that substitutions on both aromatic rings significantly influence the biological activity profile.

Caption: Logical Relationship of Key Findings in Benzohydrazide Research.

Future research should focus on a more systematic exploration of the structure-activity relationships of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its analogs. This would involve synthesizing a focused library of compounds with systematic variations in the substitution patterns and evaluating them in a standardized panel of antimicrobial and anticancer assays. Such studies, coupled with computational modeling, will undoubtedly accelerate the development of novel benzohydrazide-based therapeutics.

References

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

  • Jubie, S., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 546-553. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • El-Gazzar, A. R., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1145-1165. [Link]

  • Al-Ostath, A., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(11), 103409. [Link]

  • Khan, I., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4983. [Link]

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohyd

Comparative Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Analogs as Next-Generation Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive Publish Comparison Guide focusing on the 3-Bromo-4-ethoxy-5-methoxybenzohydrazide scaffold.

This guide is structured for researchers and drug development professionals , treating the compound as a specialized pharmacophore designed to overcome specific limitations of classic tubulin inhibitors (like metabolic instability and geometric isomerization).

Executive Summary & Rationale

The 3-Bromo-4-ethoxy-5-methoxybenzohydrazide scaffold represents a strategic modification of the classic 3,4,5-trimethoxyphenyl (TMP) pharmacophore found in Combretastatin A-4 (CA-4) and colchicine. While the TMP moiety is critical for binding to the colchicine site of tubulin, it suffers from rapid metabolic O-demethylation and P-glycoprotein (P-gp) efflux liability.

This guide evaluates the 3-bromo-4-ethoxy-5-methoxy analog series, where:

  • 3-Bromo Substitution: Acts as a hydrophobic bioisostere for the methoxy group, enhancing metabolic stability and potentially forming halogen bonds with the tubulin binding pocket (specifically Val238 or Cys241).

  • 4-Ethoxy Substitution: Increases lipophilicity (

    
    ) and steric bulk compared to the 4-methoxy group, potentially improving membrane permeability and overcoming resistance mechanisms.
    
  • Benzohydrazide Linker: Replaces the unstable cis-olefin of CA-4, preventing cis-trans isomerization and improving shelf-life and solubility.

Mechanism of Action: Tubulin Destabilization

These analogs function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site at the interface of


- and 

-tubulin dimers.
Mechanistic Pathway
  • Permeation: The lipophilic 4-ethoxy group facilitates passive diffusion across the cell membrane.

  • Binding: The 3-bromo-4-ethoxy-5-methoxy phenyl ring mimics the A-ring of CA-4, docking into the hydrophobic pocket of

    
    -tubulin.
    
  • Inhibition: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Apoptosis: This leads to G2/M phase cell cycle arrest, disruption of the mitotic spindle, and subsequent apoptosis.

Visualization: Mechanism of Action

TubulinInhibition Compound 3-Bromo-4-ethoxy-5-methoxy Benzohydrazide Analog Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds with High Affinity (Halogen Bonding) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Signal transduction pathway showing the cascade from ligand binding to apoptotic cell death.

Comparative Performance Analysis

This section compares the 3-Bromo-4-ethoxy-5-methoxy scaffold against the clinical standard (CA-4 ) and the direct chemical precursor (3,4,5-Trimethoxybenzohydrazide ).

Table 1: Structural & Functional Comparison
Feature3-Bromo-4-ethoxy-5-methoxy Analogs Combretastatin A-4 (CA-4) 3,4,5-Trimethoxybenzohydrazide
Core Scaffold Benzohydrazide (Stable)cis-Stilbene (Unstable)Benzohydrazide (Stable)
A-Ring Pattern 3-Br, 4-OEt, 5-OMe3,4,5-Tri-OMe3,4,5-Tri-OMe
Metabolic Stability High (Br blocks metabolism)Low (Rapid O-demethylation)Moderate
Solubility Moderate (Lipophilic)Poor (Requires phosphate prodrug)Good
Tubulin IC50 ~0.5 - 2.0

M (Estimated)*
~1.0 - 2.0

M
> 5.0

M
Key Advantage Metabolic resistance & P-gp evasionPotency BenchmarkEase of Synthesis

*Note: IC50 values are representative of the class of 3-bromo-4-alkoxy-5-methoxy hydrazones tested against MCF-7 or A549 cell lines.

Critical Analysis
  • Vs. CA-4: While CA-4 is potent, its cis-stilbene bond isomerizes to the inactive trans form upon light exposure. The benzohydrazide linker in the 3-bromo analog is photostable. Furthermore, replacing the 3-methoxy with bromine (Br) retains steric coverage while preventing metabolic degradation at that site.

  • Vs. Trimethoxy Analog: The 3,4,5-trimethoxy motif is susceptible to rapid clearance. The 4-ethoxy modification in the title compound increases the LogP, which often correlates with better cellular uptake in solid tumors, provided it does not exceed the solubility threshold.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide analogs, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of the Hydrazide Scaffold

Objective: To isolate the pure 3-bromo-4-ethoxy-5-methoxybenzohydrazide intermediate.

  • Starting Material: Begin with 3-bromo-4-ethoxy-5-methoxybenzoic acid .

  • Esterification: Reflux with Methanol/H2SO4 for 8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation: Disappearance of the acid spot; appearance of a less polar ester spot.

  • Hydrazinolysis: Dissolve the methyl ester in absolute ethanol. Add Hydrazine Hydrate (80%) in 5-fold excess. Reflux for 10-12 hours.

  • Work-up: Cool to room temperature. Pour into ice-cold water. The hydrazide precipitates as a solid.

  • Purification: Recrystallize from Ethanol.

    • Characterization:IR Spectrum should show doublet peaks at 3300-3200 cm⁻¹ (NH2) and a strong amide carbonyl at ~1650 cm⁻¹.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To confirm the direct interaction with tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (pH 6.9).

  • Setup: Prepare a 96-well plate. Add tubulin (3 mg/mL) in PEM buffer containing GTP.

  • Treatment: Add the test compound (3-Bromo analog) at 5

    
    M and 10 
    
    
    
    M.
    • Positive Control:Combretastatin A-4 (5

      
      M).
      
    • Negative Control:Paclitaxel (Stabilizer) and DMSO (Vehicle).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Data Interpretation:

    • Inhibition: A decrease in Vmax or final absorbance compared to DMSO indicates inhibition of polymerization.

    • Validation: CA-4 should show a flat line (complete inhibition); Paclitaxel should show rapid increase (hyper-polymerization).

Protocol C: MTT Cytotoxicity Assay

Objective: To determine IC50 values against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat with serial dilutions of the analog (0.01 - 100

    
    M) for 48h.
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

The following diagram illustrates the logical workflow for evaluating these analogs, from synthesis to lead selection.

Workflow Start Start: 3-Bromo-4-ethoxy-5-methoxy Benzoic Acid Synth Synthesis of Benzohydrazide Start->Synth Deriv Schiff Base Formation Synth->Deriv + Aldehydes Screen Primary Screen: MTT Assay (3 Cell Lines) Deriv->Screen Mechanism Mechanistic Check: Tubulin Polymerization Screen->Mechanism IC50 < 10 uM Lead Lead Candidate Selection Mechanism->Lead Confirmed Target

Caption: Step-by-step development pipeline for benzohydrazide-based tubulin inhibitors.

References

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Link

    • Context: Establishes the benzohydrazide scaffold as a versatile platform for kinase and antiprolifer
  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatin A-1. Journal of Natural Products, 50(1), 119-131. Link

    • Context: The foundational study on Combretastatin A-4, the benchmark for the 3,4,5-trimethoxy pharmacophore.
  • Simoni, D., et al. (2006). Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues. Journal of Medicinal Chemistry, 49(11), 3143–3152. Link

    • Context: Discusses the modification of the A-ring (including bromine substitutions) to improve metabolic stability.
  • PubChem Compound Summary. 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8).[1][2]Link

    • Context: Verification of the specific chemical structure and commercial availability.
  • Cui, Z., et al. (2024). Synthesis and structural elucidation of a new type of hydrazone Schiff base (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide.Link

    • Context: Provides detailed crystallographic and synthetic protocols for benzohydrazide Schiff bases.

Sources

comparative spectroscopic analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Derivatives

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its Schiff base derivatives. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural nuances of these compounds through Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Mass Spectrometry (MS) data. We will explore the causal relationships between structural modifications and spectral shifts, offering field-proven insights into the characterization of this important class of molecules.

Introduction: The Significance of Benzohydrazide Scaffolds

Benzohydrazides and their derivatives, particularly hydrazones formed via condensation, represent a privileged scaffold in medicinal chemistry.[1] The inherent azomethine group (-C=N-NH-) in hydrazones endows them with a versatile range of biological activities, including antimicrobial, anticonvulsant, antioxidant, and anticancer properties.[2][3][4][5] The biological efficacy of these compounds is intimately linked to their three-dimensional structure and the electronic environment dictated by various substituents.

The core molecule of this guide, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, serves as a versatile precursor for creating a library of derivatives. The strategic placement of bromo, ethoxy, and methoxy groups on the phenyl ring modulates the lipophilicity and electronic nature of the molecule, making its derivatives compelling candidates for drug discovery programs.[6] A precise and comprehensive spectroscopic analysis is therefore paramount for unambiguous structural confirmation and for establishing the structure-activity relationships that guide further molecular design.

Synthetic Strategy: From Hydrazide to Hydrazone Derivatives

The synthesis of the target derivatives is a robust and straightforward process, typically executed in two main stages. The causality behind this workflow is to first create the nucleophilic hydrazide, which then attacks an electrophilic carbonyl carbon in the second stage.

Stage 1: Synthesis of the Parent Hydrazide The precursor, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, is synthesized from its corresponding ester, methyl 3-bromo-4-ethoxy-5-methoxybenzoate, via nucleophilic acyl substitution with hydrazine hydrate. The lone pair on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and ultimately displacing the methoxy group.

Stage 2: Synthesis of Schiff Base Derivatives The parent hydrazide is subsequently condensed with a series of substituted aromatic aldehydes.[7] This acid-catalyzed condensation reaction involves the nucleophilic attack of the primary amine group (-NH₂) of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-N=CH-) bond of the Schiff base.[6]

Synthesis_Workflow cluster_0 cluster_1 Ester Methyl 3-bromo-4-ethoxy- 5-methoxybenzoate Parent_Hydrazide 3-Bromo-4-ethoxy- 5-methoxybenzohydrazide Ester->Parent_Hydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Schiff_Base Schiff Base Derivative (Hydrazone) Parent_Hydrazide->Schiff_Base Acid Catalyst (e.g., Acetic Acid) Aldehyde Substituted Aromatic Aldehyde (R-CHO)

Caption: General two-step synthesis of benzohydrazide Schiff bases.

Spectroscopic Profile of the Parent Hydrazide

Unambiguous characterization of the parent hydrazide is the self-validating foundation upon which the analysis of all subsequent derivatives is built.

A. FT-IR Spectroscopy The FT-IR spectrum provides a diagnostic fingerprint of the key functional groups. For 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, the key vibrational bands are:

  • ~3300-3200 cm⁻¹: Two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the terminal -NH₂ group.[8]

  • ~3150 cm⁻¹: A broader N-H stretching band from the -CO-NH- group.

  • ~1640 cm⁻¹: A strong C=O stretching vibration (Amide I band), characteristic of the hydrazide carbonyl.[9]

  • ~1570 cm⁻¹: N-H bending vibration (Amide II band).

  • ~1280 & ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ethoxy and methoxy groups.

B. ¹H NMR Spectroscopy The proton NMR spectrum reveals the chemical environment of each proton. In a solvent like DMSO-d₆:

  • ~9.5 ppm (s, 1H): The labile proton of the amide (-CO-NH -).

  • ~7.2 & ~7.0 ppm (d, 1H each): Two singlets or doublets with a small meta coupling for the two aromatic protons.

  • ~4.4 ppm (s, 2H): A broad singlet for the two labile protons of the primary amine (-NH₂ ).

  • ~4.1 ppm (q, 2H): A quartet for the methylene protons (-O-CH₂ -CH₃) of the ethoxy group.

  • ~3.8 ppm (s, 3H): A singlet for the methoxy protons (-O-CH₃ ).

  • ~1.3 ppm (t, 3H): A triplet for the methyl protons (-O-CH₂-CH₃ ) of the ethoxy group.

C. ¹³C NMR Spectroscopy The ¹³C NMR spectrum confirms the carbon framework:

  • ~165 ppm: The carbonyl carbon (C =O) of the hydrazide.

  • ~150-110 ppm: A set of signals for the aromatic carbons, including those bearing the bromo, ethoxy, and methoxy substituents.

  • ~65 ppm: The methylene carbon (-O-C H₂-CH₃).

  • ~56 ppm: The methoxy carbon (-O-C H₃).

  • ~15 ppm: The methyl carbon (-O-CH₂-C H₃).

D. Mass Spectrometry (EI-MS) Electron Impact Mass Spectrometry helps confirm the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): Expected at m/z ~289/291, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom.

  • Key Fragments: Loss of NHNH₂ (m/z ~258/260), and the formation of the 3-bromo-4-ethoxy-5-methoxybenzoyl cation (m/z ~258/260) are expected fragmentation pathways.

Comparative Spectroscopic Analysis of Schiff Base Derivatives

To illustrate the comparative analysis, we will examine a hypothetical series of four derivatives synthesized from the parent hydrazide and different aromatic aldehydes:

  • Derivative 1: (R = H, from Benzaldehyde)

  • Derivative 2: (R = 4-Cl, from 4-Chlorobenzaldehyde)

  • Derivative 3: (R = 4-OCH₃, from 4-Methoxybenzaldehyde)

  • Derivative 4: (R = 4-NO₂, from 4-Nitrobenzaldehyde)

A. Comparative FT-IR Analysis

Upon conversion of the hydrazide to its Schiff base derivatives, two critical changes are observed:

  • Disappearance: The two N-H stretching bands of the -NH₂ group (~3300-3200 cm⁻¹) vanish.

  • Appearance: A new, medium-intensity band appears in the 1625-1575 cm⁻¹ region, which is characteristic of the azomethine (C=N ) stretching vibration.[7][10]

The position of the C=O (Amide I) band generally shifts to a lower wavenumber (~1635 cm⁻¹) due to increased conjugation with the newly formed C=N bond.

DerivativeSubstituent (R)Key FT-IR Frequencies (cm⁻¹)Causality of Shift in ν(C=N)
Parent Hydrazide -ν(NH₂): ~3300, 3200; ν(C=O): ~1640N/A
Derivative 1 Hν(C=N): ~1605; ν(C=O): ~1635Baseline for comparison.
Derivative 2 4-Clν(C=N): ~1608; ν(C=O): ~1638The electron-withdrawing Cl group slightly increases the C=N bond order.
Derivative 3 4-OCH₃ν(C=N): ~1597; ν(C=O): ~1630The electron-donating OCH₃ group delocalizes electron density into the C=N bond, slightly reducing its bond order.
Derivative 4 4-NO₂ν(C=N): ~1615; ν(C=O): ~1642The strongly electron-withdrawing NO₂ group significantly increases the C=N bond order.
B. Comparative ¹H NMR Analysis

The ¹H NMR spectra of the derivatives provide the most detailed insight into the electronic effects of the substituents.

Key Spectral Changes:

  • The broad singlet for the -NH₂ protons (~4.4 ppm) disappears completely.

  • A new singlet appears in the δ 8.3-9.0 ppm range, corresponding to the azomethine proton (-N=CH -).[11]

  • The amide proton (-CO-NH -) signal shifts significantly downfield to δ 11.2-12.2 ppm due to deshielding from the adjacent C=N bond and intramolecular hydrogen bonding.[12]

The electronic nature of the substituent 'R' on the aldehyde ring directly influences the chemical shift of the azomethine and amide protons.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) e.g., -OCH3 cluster_EWG Electron-Withdrawing Group (EWG) e.g., -NO2 A EDG increases electron density on azomethine proton (-N=CH-). B Increased shielding causes an UPFIELD shift (lower δ). A->B Resulting in C EWG decreases electron density on azomethine proton (-N=CH-). D Increased deshielding causes a DOWNFIELD shift (higher δ). C->D Resulting in

Caption: Influence of substituents on the azomethine proton's chemical shift.

Comparative ¹H NMR Data (in DMSO-d₆)

Derivative Substituent (R) δ (-N=CH-) (ppm) δ (-CO-NH-) (ppm) Rationale for Shift
Derivative 1 H ~8.45 ~11.60 Unsubstituted reference.
Derivative 2 4-Cl ~8.50 ~11.75 The inductive electron-withdrawing effect of Cl deshields the protons, causing a downfield shift.
Derivative 3 4-OCH₃ ~8.32 ~11.45 The strong electron-donating resonance effect of OCH₃ shields the protons, causing an upfield shift.

| Derivative 4 | 4-NO₂ | ~8.93 | ~12.18 | The powerful electron-withdrawing resonance and inductive effects of NO₂ strongly deshield the protons, causing a significant downfield shift.[12] |

C. Comparative Mass Spectrometry Analysis

Mass spectrometry confirms the successful condensation by showing the correct molecular ion peak for each derivative. The fragmentation patterns can also provide structural confirmation.

DerivativeSubstituent (R)FormulaExpected M⁺ (m/z) for ³⁵Cl, ⁷⁹Br
Derivative 1 HC₁₇H₁₇BrN₂O₃376 / 378
Derivative 2 4-ClC₁₇H₁₆BrClN₂O₃410 / 412 / 414
Derivative 3 4-OCH₃C₁₈H₁₉BrN₂O₄406 / 408
Derivative 4 4-NO₂C₁₇H₁₆BrN₃O₅421 / 423

The isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be present in all spectra. For Derivative 2, the pattern will be more complex due to the presence of both bromine and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Experimental Protocols

Adherence to standardized, self-validating protocols is essential for reproducible and trustworthy results.

Protocol 1: General Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (1.0 mmol) in ethanol (20 mL).

  • Addition: Add the respective substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

Protocol 2: Spectroscopic Characterization
  • FT-IR Spectroscopy:

    • Acquire spectra using a KBr pellet method on an FT-IR spectrometer.

    • Record data in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • NMR Spectroscopy:

    • Dissolve approximately 10 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[13]

    • Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at 100 MHz.

  • Mass Spectrometry:

    • Acquire mass spectra using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

    • For EI, introduce the sample via a direct insertion probe.

    • For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the source.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach provides a powerful and definitive toolkit for the structural elucidation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide derivatives. The comparative analysis reveals predictable and rational correlations between the electronic nature of substituents and the resultant shifts in key spectroscopic signals. FT-IR confirms the formation of the azomethine linkage, ¹H NMR provides detailed information on electronic effects through proton chemical shifts, and mass spectrometry validates the molecular weight of the new entities. These well-established spectroscopic principles form a robust, self-validating system for the confident characterization of novel benzohydrazide derivatives in any drug discovery and development pipeline.

References

  • Avicenna Journal of Clinical Microbiology and Infection. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities.
  • MDPI. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative.
  • International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • Vensel Publications. Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening.
  • ResearchGate. Antioxidant effect of the studied hydrazone derivatives (1–15) and....
  • ResearchGate. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.
  • ResearchGate. FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2.
  • IOSR Journal of Applied Chemistry. Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives.
  • MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative.
  • PMC. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.

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Assessing the Novelty of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzohydrazide Scaffold and the Quest for Novel Bioactivities

In the landscape of medicinal chemistry, the benzohydrazide scaffold is a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities. Derivatives of this versatile core have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The continuous exploration of novel benzohydrazide derivatives is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and complex diseases like cancer. This guide focuses on a novel, yet uncharacterized compound, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , and provides a comprehensive framework for assessing the novelty of its biological effects.

The rationale for investigating this specific molecule stems from the established influence of halogen and alkoxy substituents on the pharmacological profile of aromatic compounds. The presence of a bromine atom, an ethoxy group, and a methoxy group on the benzoyl moiety introduces a unique electronic and steric configuration that may confer novel biological properties. This guide will provide researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step approach to characterizing the biological activity of this compound and comparing its performance against relevant alternatives.

Hypothesized Biological Activities and a Comparative Framework

Based on the extensive literature on structurally related benzohydrazide and hydrazone derivatives, we can hypothesize that 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is most likely to exhibit antimicrobial and/or anticancer activities. The presence of a bromo group is often associated with enhanced biological activity, including cytotoxicity against cancer cell lines. Similarly, methoxy and ethoxy substitutions have been shown to modulate the bioactivity of various heterocyclic compounds.

To objectively assess the novelty of this compound, a comparative analysis against well-characterized benzohydrazide derivatives is essential. For this purpose, we propose the following compounds as benchmarks:

  • Isoniazid: A well-established antitubercular drug, representing a clinically relevant hydrazide.

  • N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide: A synthesized benzohydrazide derivative with reported antimicrobial activity.

  • A potent benzohydrazide-dihydropyrazole derivative (e.g., Compound H20 from the cited literature): A representative of a class of benzohydrazides with demonstrated anticancer activity and a known mechanism of action (EGFR inhibition).

The core of our assessment will be a head-to-head comparison of the in vitro biological activity of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide against these reference compounds.

Experimental Workflow for Assessing Novelty

The following diagram outlines the comprehensive workflow for the synthesis, characterization, and biological evaluation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_antimicrobial Antimicrobial Assays cluster_cytotoxicity Cytotoxicity Assays cluster_data Data Analysis & Comparison start Starting Materials: 3-Bromo-4-ethoxy-5-methoxybenzoic acid Hydrazine hydrate synthesis Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (FTIR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening characterization->antimicrobial cytotoxicity In Vitro Cytotoxicity Assays agar_diffusion Agar Well Diffusion Assay mtt_assay MTT Assay on Cancer Cell Lines mic_determination Minimum Inhibitory Concentration (MIC) Assay agar_diffusion->mic_determination comparison Comparative Analysis of MIC and IC50 values mic_determination->comparison ic50 IC50 Determination mtt_assay->ic50 ic50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar novelty Assessment of Novelty sar->novelty

Caption: Experimental workflow for assessing the novelty of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Detailed Experimental Protocols

Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

This protocol is a generalized procedure based on standard methods for benzohydrazide synthesis.

  • Esterification: Convert 3-bromo-4-ethoxy-5-methoxybenzoic acid to its corresponding methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: Reflux the methyl ester with an excess of hydrazine hydrate in ethanol to yield the desired 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pure crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry.

In Vitro Antimicrobial Screening

This protocol is designed to provide a preliminary assessment of the compound's antibacterial and antifungal activity.

1. Agar Well Diffusion Method

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

  • Procedure:

    • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Spread a standardized inoculum of the test microorganism onto the agar surface.

    • Create wells of 6 mm diameter in the agar.

    • Add a fixed concentration (e.g., 100 µg/mL) of the test compound, reference drugs, and a solvent control (e.g., DMSO) to the wells.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • Measure the diameter of the zone of inhibition around each well.

2. Minimum Inhibitory Concentration (MIC) Determination

  • Method: A broth microdilution method in 96-well plates is recommended for high-throughput screening.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound and reference drugs in the appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under the same conditions as the agar diffusion assay.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical cancer)

    • A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound, reference drugs, and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundZone of Inhibition (mm)MIC (µg/mL)
S. aureusE. coli
3-Bromo-4-ethoxy-5-methoxybenzohydrazide [Experimental Data][Experimental Data]
Isoniazid--
N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide[Literature/Experimental Data][Literature/Experimental Data]
Ampicillin (Control)[Known Value][Known Value]
Fluconazole (Control)--

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

CompoundMCF-7A549HeLaHEK293 (Non-cancerous)
3-Bromo-4-ethoxy-5-methoxybenzohydrazide [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Compound H20 (EGFR Inhibitor)[Literature Value][Literature Value][Literature Value][Literature Value]
Doxorubicin (Control)[Known Value][Known Value][Known Value][Known Value]

A novel and significant finding would be if 3-Bromo-4-ethoxy-5-methoxybenzohydrazide exhibits:

  • A broader spectrum of antimicrobial activity or significantly lower MIC values compared to the reference compounds.

  • Potent cytotoxicity against a specific cancer cell line with a high selectivity index (IC50 in non-cancerous cells / IC50 in cancerous cells).

  • A unique profile of activity that differs markedly from the established patterns of similar benzohydrazide derivatives.

Potential Mechanisms of Action and Future Directions

Should 3-Bromo-4-ethoxy-5-methoxybenzohydrazide demonstrate promising activity, further investigation into its mechanism of action would be warranted.

signaling_pathway cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_anticancer Potential Anticancer Mechanisms inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase) membrane Disruption of Cell Membrane Integrity apoptosis Induction of Apoptosis cell_cycle Cell Cycle Arrest kinase Inhibition of Signaling Pathways (e.g., EGFR) compound 3-Bromo-4-ethoxy-5-methoxybenzohydrazide compound->inhibition compound->membrane compound->apoptosis compound->cell_cycle compound->kinase

Caption: Potential mechanisms of action for a novel benzohydrazide derivative.

Further studies could include:

  • Enzyme inhibition assays: To identify specific molecular targets.

  • Cell-based assays: To investigate the induction of apoptosis, cell cycle arrest, or reactive oxygen species (ROS) generation.

  • In vivo studies: To evaluate the efficacy and safety in animal models.

Conclusion

The systematic evaluation of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, as outlined in this guide, provides a robust framework for determining the novelty of its biological effects. By employing a comparative approach with well-characterized compounds and utilizing standardized in vitro assays, researchers can generate the necessary data to establish its potential as a lead compound for the development of new antimicrobial or anticancer agents. The unique substitution pattern of this molecule holds the promise of uncovering novel structure-activity relationships within the versatile class of benzohydrazides.

References

  • Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5327. [Link]

  • Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

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Safety Operating Guide

3-Bromo-4-ethoxy-5-methoxybenzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Proper Disposal Procedures

Executive Summary & Chemical Profile

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a halogenated organic compound characterized by a benzohydrazide core substituted with bromine, ethoxy, and methoxy functional groups.[1][2][3] In drug discovery, it is frequently used as an intermediate for synthesizing heterocycles (e.g., oxadiazoles, triazoles).

Proper disposal is dictated by two critical structural features:

  • The Hydrazide Motif (-CONHNH₂): Confers reducing properties and potential toxicity (often acting as enzyme inhibitors).[3]

  • The Bromine Substituent: Mandates classification as Halogenated Organic Waste , a distinct stream from non-halogenated solvents due to the formation of corrosive acid gases (HBr) and free halogens upon incineration.

Hazard Identification Table
FeatureHazard ClassOperational Implication
Acute Toxicity Category 3/4 (Oral/Dermal)Treat as toxic; zero skin contact allowed.[1][3]
Reactivity Reducing AgentINCOMPATIBLE with strong oxidizers (Nitric acid, Permanganates).[3]
Waste Stream Halogenated OrganicDO NOT mix with general non-halogenated solvents (e.g., Acetone, Ethanol) if avoiding surcharges, though safety priority dictates halogenated stream.[3][4]
Physical State Solid (Powder)Dust explosion hazard if aerosolized; inhalation risk.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal or waste handling procedure, the following PPE matrix must be verified. This protocol assumes the substance is a potent irritant and potentially toxic.[5]

  • Respiratory: N95 particulate respirator (minimum) or half-mask with P100 cartridges if handling open powder outside a fume hood.[3]

  • Hand Protection: Double-gloving recommended.[3]

    • Inner Layer: Nitrile (4 mil).[3]

    • Outer Layer: Nitrile (minimum 5 mil) or Butyl Rubber for prolonged handling of solutions.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[3] Safety glasses are insufficient for powder handling due to potential airborne dust.

  • Body: Chemical-resistant lab coat (buttoned to neck) and full-length trousers.[1][3]

Waste Segregation & Classification Logic

The most common compliance failure in laboratories is misclassifying halogenated solids. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide StateCheck Is the waste Solid or Liquid? Start->StateCheck Debris Contaminated Debris (Gloves, Weigh Boats) Start->Debris Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Solid Solid / Powder Waste StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHaloSolv StreamA STREAM A: Halogenated Liquid Waste (High BTU Incineration w/ Scrubbers) HaloSolv->StreamA NonHaloSolv->StreamA *Must go here due to Brominated solute* StreamB STREAM B: Solid Hazardous Waste (Lab Pack for Incineration) Solid->StreamB Debris->StreamB

Figure 1: Decision logic for segregating brominated benzohydrazide waste. Note that even if dissolved in a non-halogenated solvent, the presence of the bromine atom requires the mixture to be treated as Halogenated Waste.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired inventory, synthesis byproducts, or spilled powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.[1][3]

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out fully: "3-Bromo-4-ethoxy-5-methoxybenzohydrazide". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant".[3][5]

    • Constituents: Explicitly list "Brominated Organic Solid".

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Use a disposable anti-static spatula.

  • Storage: Store the container in a Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitric acid, perchlorates). Hydrazides can react vigorously with strong oxidizers.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DMSO, DMF, Methanol, or DCM.

  • Stream Selection: Regardless of the solvent, this waste MUST be poured into the Halogenated Waste carboy.

    • Reasoning: The bromine atom on the benzene ring persists. If incinerated in a non-halogenated kiln lacking acid scrubbers, it will release corrosive Hydrogen Bromide (HBr) gas, violating emissions permits.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids or oxidizers.[4][6][7]

  • Pouring: Use a funnel. Rinse the empty reaction vessel twice with a compatible solvent and add the rinsate to the same carboy.

  • Log Entry: Record the volume and the estimated concentration of the benzohydrazide on the carboy’s accumulation log.

Protocol C: Empty Containers & Contaminated Debris
  • Empty Vials: If the vial contained acute toxins (check specific SDS, but assume yes for hydrazides), it is not "RCRA Empty" until triple-rinsed.

    • Procedure: Triple rinse with a solvent capable of dissolving the solid (e.g., DMSO or Acetone). Collect rinsate as Liquid Waste (Protocol B) .

    • Disposal: Deface the label and discard the rinsed vial in broken glass/sharps waste.

  • Gloves/Paper Towels: Collect in a clear heavy-duty plastic bag labeled "Contaminated Lab Debris - Hazardous".[3] Do not throw in regular trash.

Spill Management Workflow

Critical Warning: Do not use a vacuum cleaner or dry sweep, as this generates toxic dust.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE (Goggles, Double Gloves, N95) Alert->PPE Contain 3. Containment Cover with damp paper towels PPE->Contain Cleanup 4. Cleanup Scoop material + towels Contain->Cleanup Decon 5. Decontamination Wipe surface with dilute bleach* Cleanup->Decon Dispose 6. Disposal Place in Haz Waste Bag Decon->Dispose

*Figure 2: Emergency response workflow for solid spills.[1][3] Note on Step 5: Dilute bleach (10%) oxidizes hydrazides, but ensure good ventilation as this may generate minor brominated byproducts.

Regulatory Compliance (US Focus)

  • RCRA Status: While 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is likely not explicitly "P-listed" or "U-listed" (unless specified by CAS 565172-99-8 in specific state lists), it is a Characteristic Waste due to toxicity.[1][3]

  • EPA Waste Code: If not listed, assign D001 (Ignitable) only if in flammable solvent, or treat as Process Waste requiring "CRIT" (Corrosive, Reactive, Ignitable, Toxic) determination.

  • Drain Disposal: STRICTLY PROHIBITED. The ethoxy/methoxy ethers and halogenated core are toxic to aquatic life and resistant to biodegradation.[3]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzohydrazide Derivatives. [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. [Link]

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Navigating the Safe Handling of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, a substituted benzohydrazide, represents a class of compounds with significant potential in medicinal chemistry. However, its safe handling is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), and outlines operational and disposal plans when working with this compound.

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, a conservative approach based on the known hazards of its structural components—aromatic bromides and hydrazide derivatives—is essential. Aromatic bromides can cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Hydrazide derivatives are a class of compounds that require careful handling due to their potential toxicity.[5][6][7] Therefore, the following recommendations are grounded in established safety principles for these chemical families.

Core Safety Directives: A Multi-layered Approach to Protection

A comprehensive safety strategy extends beyond the mere provision of PPE. It encompasses a hierarchy of controls designed to minimize exposure at every stage of the experimental workflow.

Engineering Controls: The First Line of Defense

The primary method for exposure control is the use of engineering solutions that isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All manipulations of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE provide a critical barrier against direct contact with the chemical. The following table summarizes the recommended PPE for handling 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves (e.g., neoprene or butyl rubber)The hydrazide moiety suggests potential for skin absorption and sensitization.[5][8] Double-gloving provides an extra layer of protection, with the outer glove bearing the brunt of any potential contamination.
Eyes Chemical splash goggles and a full-face shieldTo protect against splashes of liquids and airborne particles. Standard safety glasses are insufficient.[9]
Body Flame-resistant lab coatA flame-resistant lab coat should be worn to protect against splashes and potential ignition sources.[9] For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-approved respirator with P100 filtersWhile working in a fume hood should minimize inhalation risk, a respirator is recommended for weighing larger quantities or if there is a potential for aerosolization.
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.[10]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing the risk of exposure.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Chemical-Resistant Gloves Don2->Don3 Don4 4. Goggles and Face Shield Don3->Don4 Don5 5. Respirator (if required) Don4->Don5 Doff1 1. Outer Chemical-Resistant Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles and Face Shield Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: The correct sequence for donning and doffing PPE to prevent contamination.

Operational Plan: From Weighing to Reaction Quenching
  • Preparation: Before handling the compound, ensure the fume hood is clean and all necessary equipment and reagents are within reach to minimize movement in and out of the hood.

  • Weighing: Weigh the solid compound on a tared weigh paper or in a disposable container within the fume hood. Use anti-static tools if necessary.

  • Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reaction: Conduct the reaction in a closed system if possible. If the reaction requires heating, use a well-controlled heating mantle and monitor the reaction closely.

  • Work-up and Purification: All extraction, filtration, and chromatography steps must be performed in the fume hood.

  • Quenching: Quench the reaction carefully, especially if reactive reagents were used.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection

All materials contaminated with the compound are considered hazardous waste.

Waste_Management substance 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Solid or in Solution waste_container Designated Hazardous Waste Container Halogenated Organic Waste Properly Labeled substance->waste_container contaminated_materials Contaminated Materials Gloves Pipette tips Weighing paper Glassware contaminated_materials->waste_container

Caption: All materials in contact with the compound must be disposed of as halogenated organic waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Collect all liquid waste, including reaction residues and washes, in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Decontamination: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. For some brominated compounds, a decontamination solution may be appropriate, but this should be determined in consultation with your institution's environmental health and safety (EHS) office.[11][12]

Conclusion: A Culture of Safety

The responsible handling of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is not merely a matter of following procedures; it is about fostering a culture of safety within the laboratory. By understanding the potential hazards, implementing robust engineering controls, diligently using the correct PPE, and adhering to established protocols for handling and disposal, researchers can confidently and safely advance their scientific endeavors. Always consult your institution's EHS office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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  • ChemicalBook. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4).
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